N-Nitroso Sarcosine Methyl Ester
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[methyl(nitroso)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c1-6(5-8)3-4(7)9-2/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWQTFSANJGRHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199906 | |
| Record name | Glycine, N-methyl-N-nitroso-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51938-19-3 | |
| Record name | Glycine, N-methyl-N-nitroso-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051938193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N-methyl-N-nitroso-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure and Properties of N-Nitroso Sarcosine Methyl Ester
Abstract
This technical guide provides a comprehensive overview of N-Nitroso Sarcosine Methyl Ester (NSME), a compound of significant interest in toxicology and cancer research. As a member of the N-nitrosamine class, NSME is recognized for its carcinogenic properties and serves as a critical model compound for studying the mechanisms of chemical carcinogenesis. This document details its molecular structure, including the phenomenon of Z/E isomerism, methods of synthesis, and thorough characterization by modern spectroscopic techniques. Furthermore, it outlines essential safety and handling protocols, discusses its chemical reactivity, and reviews its primary application in research settings. This guide is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound.
Introduction: The Significance of N-Nitroso Compounds
N-nitrosamines are a class of chemical compounds characterized by a nitroso group (-N=O) bonded to an amine nitrogen. They have been the subject of intense scientific scrutiny for decades due to their potent carcinogenic activity across numerous animal species.[1][2] The formation of these compounds can occur under acidic conditions, such as those in the human stomach, from the reaction of secondary or tertiary amines with a nitrosating agent like sodium nitrite, which is commonly used as a food preservative.[3] this compound (CAS 51938-19-3) is the methyl ester derivative of N-nitrososarcosine, a compound found in some cured meats and tobacco products. The esterification to NSME makes the compound more lipophilic and alters its biological properties, making its study essential for a complete understanding of nitrosamine toxicology.
Molecular Structure and Isomerism
The fundamental structure of this compound is derived from the amino acid sarcosine (N-methylglycine). The key structural features are a central nitrogen atom bonded to a methyl group, a methylene-ester group, and a nitroso group.
// Define nodes for atoms N1 [label="N", pos="0,0.5!", fontcolor="#202124"]; C1 [label="H₃C", pos="-1.2,-0.1!", fontcolor="#202124"]; C2 [label="CH₂", pos="0,1.8!", fontcolor="#202124"]; N2 [label="N", pos="1.2,0.1!", fontcolor="#EA4335"]; O1 [label="O", pos="2.1,0.6!", fontcolor="#EA4335"]; C3 [label="C", pos="-0.5,3.0!", fontcolor="#202124"]; O2 [label="O", pos="-0.5,4.1!", fontcolor="#EA4335"]; O3 [label="O", pos="0.6,2.8!", fontcolor="#202124"]; C4 [label="CH₃", pos="1.1,3.9!", fontcolor="#202124"];
// Define edges for bonds edge [color="#202124"]; N1 -- C1; N1 -- C2; N1 -- N2; N2 -- O1 [style=double]; C2 -- C3; C3 -- O2 [style=double]; C3 -- O3; O3 -- C4; }
Caption: 2D Chemical Structure of this compound.
The Critical Aspect of Z/E Isomerism
A crucial feature of N-nitrosamines is the restricted rotation around the N-N bond due to its partial double-bond character. This phenomenon arises from the delocalization of the lone pair of electrons on the amine nitrogen into the N=O pi-system. The consequence is the existence of two distinct geometric isomers, designated as Z (zusammen) and E (entgegen), which can coexist in equilibrium.
This isomerism has profound implications for the compound's spectroscopic signature, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy, where it results in the appearance of two distinct sets of signals for the atoms near the nitroso group. The relative populations of the Z and E isomers are influenced by factors such as solvent polarity and temperature.
Physicochemical Properties
The key physicochemical properties of this compound are summarized below. This data is essential for its handling, purification, and use in experimental settings.
| Property | Value | Source |
| CAS Number | 51938-19-3 | [4] |
| Molecular Formula | C₄H₈N₂O₃ | [4] |
| Molecular Weight | 132.12 g/mol | [4] |
| Boiling Point | 325.1 °C at 760 mmHg (Predicted) | [4] |
| Density | 1.29 g/cm³ (Predicted) | [4] |
| Flash Point | 150.4 °C (Predicted) | [5] |
| Appearance | Expected to be a pale yellow oil or solid | General knowledge |
| SMILES | CN(CC(=O)OC)N=O | [4] |
| Synonyms | Methyl N-methyl-N-nitrosoglycine, Methyl N-Nitrososarcosinate | [4][5] |
Synthesis of this compound
The synthesis of NSME is most commonly achieved through the N-nitrosation of its precursor, sarcosine methyl ester. This reaction is a classic example of electrophilic substitution on a secondary amine.
Caption: General workflow for the synthesis of NSME.
Detailed Experimental Protocol
This protocol is adapted from established methods for the nitrosation of secondary amines and should only be performed by trained personnel in a designated laboratory fume hood with appropriate personal protective equipment.
Materials:
-
Sarcosine methyl ester hydrochloride
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
Ice
Procedure:
-
Preparation of Amine Salt Solution: Dissolve sarcosine methyl ester hydrochloride (1 equivalent) in deionized water in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice-water bath to 0-5 °C.
-
Acidification: Slowly add concentrated HCl to the solution to ensure a highly acidic environment (pH 1-2). Causality: The nitrosating agent, nitrous acid (HONO), is formed in situ from the protonation of sodium nitrite. This reaction is most efficient under strongly acidic conditions.
-
Nitrosation: Prepare a solution of sodium nitrite (1.1 equivalents) in deionized water. Add this solution dropwise to the cold, stirring amine solution over 30 minutes, ensuring the temperature remains below 5 °C. Causality: The dropwise addition and low temperature are critical to control the exothermic reaction and prevent the decomposition of the unstable nitrous acid.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for an additional 1-2 hours after the addition is complete. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Extract the product with dichloromethane (3 x volume of aqueous phase). Causality: NSME is an organic compound with limited water solubility and will partition into the organic layer.
-
Washing: Combine the organic extracts and wash sequentially with cold deionized water and then with a saturated sodium bicarbonate solution until effervescence ceases. This neutralizes any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid should be purified, typically by column chromatography on silica gel, to yield the pure this compound.
Spectroscopic Characterization
Definitive structural confirmation of NSME relies on a combination of spectroscopic methods. The presence of Z/E isomers is a key feature to identify.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to Z/E isomerism, the ¹H and ¹³C NMR spectra are expected to show two sets of signals. The signals for nuclei closer to the N-N=O moiety (the N-CH₃ and N-CH₂ groups) will show the most significant separation in chemical shifts between the two isomers.
-
¹H NMR (Predicted):
-
N-CH₃: Two singlets are expected, one for each isomer.
-
N-CH₂: Two singlets are expected.
-
O-CH₃: Two singlets, likely with very similar chemical shifts, may appear as a single broadened peak or two closely spaced peaks.
-
-
¹³C NMR (Predicted):
-
C=O (Ester): Two signals are expected in the carbonyl region (~165-175 ppm).
-
N-CH₂: Two signals.
-
O-CH₃: Two signals.
-
N-CH₃: Two signals.
-
Mass Spectrometry (MS)
Electron impact mass spectrometry (EI-MS) of N-nitrosamines reveals characteristic fragmentation patterns.[6][7]
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 132) should be observable.
-
Loss of Nitroso Group: A prominent peak at M-30 (m/z = 102) due to the loss of the •NO radical is a hallmark of nitrosamines.
-
Alpha-Cleavage: Cleavage of the C-C bond alpha to the amine nitrogen is a common pathway. For NSME, this would lead to the loss of the methoxycarbonyl radical (•COOCH₃), resulting in a fragment at m/z = 73.
-
m/z 30: A peak at m/z = 30, corresponding to the [NO]⁺ ion, is often observed.
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups present in the molecule.
-
C=O Stretch (Ester): A strong, sharp absorption band is expected around 1740-1750 cm⁻¹ .
-
N=O Stretch (Nitroso): A strong absorption band is expected in the region of 1430-1480 cm⁻¹ .
-
C-O Stretch (Ester): A strong band is expected around 1200-1250 cm⁻¹ .
-
N-N Stretch: A medium intensity band is expected around 1050-1100 cm⁻¹ .
Chemical Reactivity and Stability
-
Light Sensitivity: Like many nitroso compounds, NSME is expected to be sensitive to UV light, which can cause decomposition.[1] It should be stored in amber vials or protected from light.
-
Thermal Decomposition: At elevated temperatures, N-nitrososarcosine is known to decarboxylate to form the highly volatile and carcinogenic N-nitrosodimethylamine.[1] While the ester is more stable, thermal decomposition is still a consideration.
-
Hydrolysis: The ester functional group is susceptible to hydrolysis back to the parent carboxylic acid (N-nitrososarcosine) under either acidic or basic conditions.
Safety, Handling, and Disposal
WARNING: this compound is a suspected carcinogen and should be handled with extreme caution.
-
Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors.
-
Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemically resistant gloves are mandatory. Double-gloving is recommended.
-
Eye Protection: Chemical safety goggles and a face shield must be worn.
-
Lab Coat: A buttoned lab coat is required.
-
-
Storage: Store in a cool, dry, well-ventilated area, protected from light, and in a tightly sealed container. Store away from strong oxidizing agents.
-
Disposal: All waste containing NSME, including contaminated labware, must be disposed of as hazardous chemical waste according to institutional and governmental regulations. Do not dispose of down the drain.
Applications in Research
The primary application of this compound is as a tool in biomedical research. Its carcinogenic properties are utilized to induce tumors in animal models, allowing scientists to study:
-
The molecular mechanisms of chemical carcinogenesis.
-
The metabolic activation pathways of nitrosamines.
-
The efficacy of potential chemopreventive agents.
Its use as a standard for analytical method development, particularly in the food and environmental sciences for detecting nitrosamine contamination, is also a key application.
Conclusion
This compound is a structurally interesting and biologically potent molecule. Its defining feature is the Z/E isomerism arising from restricted N-N bond rotation, which dictates its spectroscopic properties. A comprehensive understanding of its synthesis, characterization, and reactivity is paramount for its safe and effective use in research. As the study of N-nitrosamines continues to be a priority in public health and drug safety, a thorough technical knowledge of model compounds like NSME remains indispensable for the scientific community.
References
-
Rainey, W. T., Christie, W. H., & Lijinsky, W. (1978). Mass spectrometry of N-nitrosamines. Biomedical Mass Spectrometry, 5(6), 395–408. Available from: [Link]
-
Lijinsky, W., Keefer, L., Conrad, E., & Van de Bogart, R. (1972). Nitrosation of tertiary amines and some biologic implications. Journal of the National Cancer Institute, 49(5), 1239–1249. Available from: [Link]
-
Chemical-Suppliers.com. (n.d.). N-Nitrososarcosine Methyl Ester. Retrieved January 12, 2026, from [Link]
-
Oak Ridge National Laboratory. (1976). Mass Spectra of N-Nitroso Compounds. (ORNL/TM-5500). Available from: [Link]
-
Lijinsky, W., Conrad, E., & Van de Bogart, R. (1972). Carcinogenic nitrosamines formed by drug-nitrite interactions. Nature, 239(5368), 165–167. Available from: [Link]
-
Chemsrc.com. (n.d.). N-Nitrososarcosine Methyl Ester. Retrieved January 12, 2026, from [Link]
-
Nature Portfolio. (1972). Carcinogenic Nitrosamines formed by Drug/Nitrite Interactions. Nature, 239(5368). Available from: [Link]
-
Rickert, D. E., & Fouts, J. R. (2021). Stereospecific Response of E / Z -isomers of N -Nitrososarcosine in LC–ESI–MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
-
ApSimon, J. W., & Cooney, J. D. (2013). Some Aspects of the Mass Spectra of N-Nitrosamines. ResearchGate. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). N-Nitrososarcosine. PubChem Compound Database. Retrieved January 12, 2026, from [Link]
-
Nitrosamines Exchange Community. (2024). N-nitrososarcosine limit. Retrieved January 12, 2026, from [Link]
-
Klapötke, T. M., Krumm, B., & Scharf, R. (2016). N-Nitrosarcosine: An Economic Precursor for the Synthesis of New Energetic Materials. Chemistry – An Asian Journal, 11(21), 3134–3144. Available from: [Link]
Sources
- 1. N-Nitrososarcosine | C3H6N2O3 | CID 25811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-nitrososarcosine limit - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. Nitrosation of tertiary amines and some biologic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Nitrososarcosine Methyl Ester | CAS 51938-19-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. N-Nitrososarcosine Methyl Ester | CAS#:51938-19-3 | Chemsrc [chemsrc.com]
- 6. Mass spectrometry of N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. osti.gov [osti.gov]
A Comprehensive Technical Guide to the Synthesis of N-Nitroso Sarcosine Methyl Ester for Research Applications
This document provides an in-depth guide for the laboratory-scale synthesis of N-Nitroso Sarcosine Methyl Ester, a compound of significant interest in toxicological and cancer research. As an N-nitrosamine, this compound is classified as a probable human carcinogen and requires meticulous handling and adherence to stringent safety protocols. This guide is intended for researchers, scientists, and drug development professionals with a strong background in synthetic organic chemistry and laboratory safety practices.
The narrative herein is structured to provide not just a procedural outline, but a causal understanding of the experimental choices, ensuring a self-validating and reproducible protocol grounded in established chemical principles.
Foreword: The Critical Importance of Safety
N-nitrosamines are a class of compounds reasonably anticipated to be human carcinogens.[1] Exposure can occur through inhalation, dermal contact, and ingestion. Consequently, all operations involving the handling of this compound, its precursors, and any contaminated materials must be performed with the highest degree of caution.
Mandatory Safety Protocols:
-
Engineering Controls: All procedures, including weighing, solution preparation, and the reaction itself, must be conducted within a certified chemical fume hood to prevent inhalation of volatile compounds or aerosols.[2][3]
-
Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, double nitrile rubber gloves, and CSA-approved safety glasses.
-
Waste Disposal: All contaminated materials (glassware, gloves, wipes, etc.) must be disposed of as hazardous waste according to institutional and regulatory guidelines.[3]
-
Decontamination: Work surfaces and equipment should be decontaminated after use.[3]
Personnel who are pregnant, breastfeeding, or trying to conceive should consult with occupational health professionals before handling N-nitrosamines. A thorough review of the Safety Data Sheet (SDS) for all chemicals is mandatory before beginning any work.[2]
The Chemistry of N-Nitrosation
The synthesis of this compound is a classic example of N-nitrosation of a secondary amine. The parent compound, sarcosine methyl ester, possesses a secondary amine group that is susceptible to reaction with a nitrosating agent.
Reaction Principle: The most common method involves the reaction of sarcosine methyl ester with a source of the nitrosonium ion (NO⁺). This is typically generated in situ from sodium nitrite (NaNO₂) under acidic conditions. The acid (e.g., HCl) protonates the nitrite ion to form nitrous acid (HNO₂), which then can further react to produce dinitrogen trioxide (N₂O₃) or the nitrosonium ion, the key electrophilic species in the reaction.[4]
The overall transformation is as follows:
Caption: Step-by-step workflow for the synthesis of this compound.
-
Preparation of Amine Solution: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and thermometer, dissolve 5.00 g (1.0 eq) of sarcosine methyl ester hydrochloride in 50 mL of deionized water.
-
Cooling: Place the flask in an ice-water bath and stir until the internal temperature reaches 0-5 °C. Maintaining a low temperature is critical to minimize side reactions and prevent the decomposition of nitrous acid.
-
Preparation of Nitrite Solution: In a separate beaker, dissolve 2.72 g (1.1 eq) of sodium nitrite in 25 mL of deionized water.
-
Nitrosation Reaction: Transfer the sodium nitrite solution to a dropping funnel. Add the solution dropwise to the vigorously stirred, cold amine solution over 30-45 minutes. The rate of addition must be controlled to ensure the internal temperature does not exceed 5 °C. A slight molar excess of nitrite ensures complete conversion of the amine.
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours.
-
Work-up and Extraction: Transfer the reaction mixture to a 250 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). The product is more soluble in the organic solvent.
-
Washing: Combine the organic extracts. Wash the combined organic layer sequentially with 50 mL of deionized water and 50 mL of brine. This removes any remaining water-soluble impurities.
-
Drying: Dry the dichloromethane solution over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product is typically obtained as a pale yellow oil.
Purification and Characterization
The crude product often requires further purification to be suitable for research applications.
Purification
Employing robust purification techniques is essential to remove unreacted starting materials and side products. [5]* Column Chromatography: This is the most effective method for purifying this compound. A silica gel column with a gradient elution system (e.g., hexane/ethyl acetate) is typically used. The exact solvent system should be determined by thin-layer chromatography (TLC) analysis.
Analytical Characterization
Confirmation of the product's identity and purity is achieved through standard analytical techniques.
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of complex mixtures and pure compounds. [6]The spectra of N-nitrosamines are often complicated by the presence of (E) and (Z) conformers due to restricted rotation around the N-N bond, which can result in two sets of signals for the same compound. [1][7]* Mass Spectrometry (MS): GC-MS or LC-MS can be used to confirm the molecular weight of the product (C₄H₈N₂O₃, MW: 132.12 g/mol ). [8][9]Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of N-nitrosamines. [10]* UV Spectroscopy: N-nitrosamines exhibit characteristic UV absorption maxima. N-Nitrososarcosine, the parent acid, shows maxima at approximately 234 nm and 337 nm. [1]
Conclusion
The synthesis of this compound is a well-defined process that requires a disciplined approach to laboratory practice, particularly concerning safety. By understanding the chemical principles behind the nitrosation reaction and adhering strictly to the detailed protocol and safety measures, researchers can reliably produce this compound for their studies. The importance of proper purification and rigorous analytical characterization cannot be overstated in ensuring the quality and validity of subsequent research findings.
References
-
GUIDELINES FOR THE USE OF N-NITROSAMINES IN ANIMAL RESEARCH . Western University.
-
Nitrosamines Standard (1X1 mL) - Safety Data Sheet .
-
The mechanism of the nitrosation of α-amino acids: evidence for an intramolecular pathway . Sílice.
-
Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N-Nitrosodiethylamine (DEN) . (2018-06-22).
-
N-Nitrososarcosine | C3H6N2O3 | CID 25811 . PubChem, NIH.
-
Mitigating N-nitroso Impurities in the API Manufacturing Process . Aquigen Bio Sciences.
-
This compound [51938-19-3] . CliniSciences.
-
N-Nitrososarcosine Methyl Ester CAS#: 51938-19-3 . ChemicalBook.
-
N-Nitrososarcosine Methyl Ester . ChemicalBook.
-
Determination of N-nitrososarcosine in tobacco and smokeless tobacco products using isotope dilution liquid chromatography tandem mass spectrometry . Analytical Methods (RSC Publishing).
-
NMR-spectroscopic analysis of mixtures: from structure to function . PMC, NIH.
-
Determination of N-Nitrososarcosine (NSAR) in tobacco . CORESTA.
-
The nitrosation of amino acids (sarcosine, proline and 4-hydroxyproline) was investigated in model experiments .
Sources
- 1. N-Nitrososarcosine | C3H6N2O3 | CID 25811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. lsuhsc.edu [lsuhsc.edu]
- 4. The mechanism of the nitrosation of α-amino acids: evidence for an intramolecular pathway | Publicación [silice.csic.es]
- 5. Mitigating N-nitroso Impurities in the API Manufacturing Process [aquigenbio.com]
- 6. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. coresta.org [coresta.org]
- 8. N-Nitrososarcosine Methyl Ester CAS#: 51938-19-3 [m.chemicalbook.com]
- 9. N-Nitrososarcosine Methyl Ester | 51938-19-3 [chemicalbook.com]
- 10. Determination of N-nitrososarcosine in tobacco and smokeless tobacco products using isotope dilution liquid chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to N-Nitroso Sarcosine Methyl Ester: Chemical Properties, Stability, and Analytical Considerations
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
N-Nitroso Sarcosine Methyl Ester, also known as methyl 2-[methyl(nitroso)amino]acetate, is a member of the N-nitrosamine class of compounds. N-nitrosamines are of significant interest to the scientific and pharmaceutical communities due to their classification as probable human carcinogens by the International Agency for Research on Cancer (IARC) and the National Toxicology Program (NTP).[1] The formation of N-nitrosamines can occur when secondary or tertiary amines react with a nitrosating agent, such as nitrite salts, under acidic conditions.[2] Given the prevalence of amine-containing functionalities in active pharmaceutical ingredients (APIs) and the use of nitrites as preservatives, the potential for the formation of N-nitrosamine impurities is a critical concern in drug development and manufacturing. This guide provides a comprehensive overview of the chemical properties and stability of this compound, along with expert insights into its handling and analytical determination, to support researchers in navigating the challenges associated with this compound.
Core Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its safe handling, analytical method development, and the prediction of its environmental fate.
Molecular Structure and Identification
-
Chemical Name: Methyl 2-[methyl(nitroso)amino]acetate
-
Synonyms: N-Nitrososarcosine Methyl Ester, Methyl N-methyl-N-nitrosoglycine, Methyl N-Nitrososarcosinate[3]
-
CAS Number: 51938-19-3[3]
-
Molecular Formula: C₄H₈N₂O₃[3]
-
Molecular Weight: 132.12 g/mol [3]
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| Appearance | Not explicitly stated, but related N-nitrosamines are often pale yellow oils or solids. | General Knowledge |
| Density | 1.29 g/cm³ | [3][4] |
| Boiling Point | 325.1 °C at 760 mmHg | [3][4] |
| Flash Point | 150.4 °C | [3][4] |
| Melting Point | Not Available | [3] |
Stability and Decomposition Pathways
The stability of this compound is a critical parameter influencing its storage, handling, and potential for degradation into other compounds. The N-nitroso moiety is known to be labile under certain conditions.
General Stability Considerations for N-Nitrosamines
N-nitroso compounds, as a class, exhibit sensitivities to light, heat, and acidic conditions.[5] The stability of a particular N-nitrosamine is influenced by its molecular structure.
Hydrolytic Stability
-
Ester Hydrolysis: Carboxylic acid esters are susceptible to hydrolysis, which can be catalyzed by acid or base, to yield the corresponding carboxylic acid and alcohol.[6] In this case, hydrolysis of the methyl ester would yield N-Nitrososarcosine and methanol. The rate of hydrolysis is dependent on pH and temperature.[7]
-
N-Nitroso Group Stability: The N-nitroso group can also be cleaved under certain conditions. For the related compound N-Nitrososarcosine (the free acid), instability in aqueous solution has been observed.[8] While nitrosamines are generally stable in acidic solutions, acid-catalyzed denitrosation can occur.[9][10]
Photochemical Stability
N-nitrosamines are known to be sensitive to ultraviolet (UV) light.[11] Photolytic degradation typically involves the cleavage of the N-NO bond.[12][13] The photodegradation of N-nitrosamines in aqueous solutions is influenced by pH, with lower pH generally favoring degradation.[4] The process can lead to the formation of various degradation products, including the corresponding secondary amine and nitric oxide.[3]
Caption: Simplified workflow of the photochemical decomposition of this compound.
Thermal Stability
Information on the thermal decomposition of this compound is limited. However, the related compound, N-Nitrososarcosine, partially decarboxylates upon heating to form the potent carcinogen N-nitrosodimethylamine (NDMA).[8] It is plausible that the methyl ester could also undergo thermal degradation, potentially leading to the formation of various volatile and non-volatile products. The thermal decomposition of nitrosamines can be base-catalyzed and is highly temperature-dependent.[14]
Caption: Potential thermal decomposition pathway of this compound.
Analytical Methodologies
The accurate and sensitive detection and quantification of this compound are crucial for risk assessment and quality control in pharmaceutical products. Given its non-volatile nature, liquid chromatography-mass spectrometry (LC-MS) is the most suitable analytical technique.
Recommended Analytical Technique: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the analysis of N-nitrosamines.[15][16] This technique allows for the separation of the analyte from complex matrices followed by its unambiguous identification and quantification based on its mass-to-charge ratio and fragmentation pattern.
Proposed Experimental Protocol: LC-MS/MS Analysis
The following is a proposed step-by-step methodology for the analysis of this compound in a drug substance or product. This protocol is based on established methods for other N-nitrosamines and should be validated for its intended use.
3.2.1. Sample Preparation
-
Weighing: Accurately weigh a suitable amount of the sample into a centrifuge tube.
-
Extraction: Add an appropriate extraction solvent (e.g., methanol or dichloromethane). The choice of solvent will depend on the solubility of the sample matrix.
-
Sonication/Vortexing: Sonicate or vortex the sample to ensure complete extraction of the analyte.
-
Centrifugation: Centrifuge the sample to pellet any insoluble material.
-
Filtration: Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
3.2.2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Specific multiple reaction monitoring (MRM) transitions for this compound would need to be determined by infusing a standard solution. A potential precursor ion would be [M+H]⁺ at m/z 133.1. Product ions would be identified by fragmentation of the precursor ion.
Caption: General workflow for the LC-MS/MS analysis of this compound.
Safety, Handling, and Disposal
Given that this compound is a potential carcinogen, strict safety precautions must be followed during its handling and disposal.
Personal Protective Equipment (PPE)
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation.
Storage
Store this compound in a tightly sealed container in a cool, dry, and dark place.[17] Protect from light and moisture to prevent degradation.
Disposal
All waste containing this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Decontamination of glassware and work surfaces should be performed using appropriate procedures for carcinogenic compounds.
Conclusion
This compound presents a significant analytical challenge due to its potential carcinogenicity and the low levels at which it may be present as an impurity in pharmaceutical products. A thorough understanding of its chemical properties and stability is paramount for developing robust analytical methods and ensuring product safety. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to confidently work with and analyze this compound. As with all N-nitrosamines, a proactive approach to risk assessment and control is essential throughout the drug development lifecycle.
References
-
Chemsrc. N-Nitrososarcosine Methyl Ester | CAS#:51938-19-3. [Link]
-
Chemical-Suppliers. N-Nitrososarcosine Methyl Ester | CAS 51938-19-3. [Link]
-
Chow, Y. L., et al. "Efficient photolytic degradation of nitrosamines." PubMed, 1979. [Link]
-
Lee, C., et al. "UV photolytic mechanism of N-nitrosodimethylamine in water: roles of dissolved oxygen and solution pH." Environmental Science & Technology, vol. 39, no. 24, 2005, pp. 9702-9. [Link]
-
CliniSciences. This compound [51938-19-3]. [Link]
-
Mitch, W. A., et al. "An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants." ACS Publications, 2021. [Link]
-
Chaudhary, P., et al. "An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite." Green Chemistry, vol. 19, no. 24, 2017, pp. 5859-5864. [Link]
-
FILAB. "Analysis of nitrosamines by GC-TEA." [Link]
-
Giesen, Y., et al. "Method for the determination of N-nitrosamines in workplace air using gas chromatography with a thermal energy analyzer (GC-TEA) after elution." Publisso, 2022. [Link]
-
Ellingson, P. "Anybody using Thermal Energy Analysis for Nitrosamine testing?" Nitrosamines Exchange, 2022. [Link]
-
Fine, N. A., and G. T. Rochelle. "Thermal Decomposition of Nitrosamines in Amine Scrubbing." AIChE Proceedings, 2013. [Link]
-
Wang, Y., et al. "Theoretical study on thermal decomposition mechanism of 1-nitroso-2-naphthol." Research Square, 2021. [Link]
-
Occupational Safety and Health Administration. "OSHA Hazard Information Bulletins: N-Nitroso Compounds in Industry." [Link]
-
National Toxicology Program. "Report on Carcinogens, Fifteenth Edition - N-Nitrosamines: 15 Listings." [Link]
-
Liang, S.-H., et al. "Chromatographic Methods for Comprehensive Nitrosamine Impurity Analysis By LC-MS/MS." ResearchGate, 2021. [Link]
-
Montesano, R., and H. Bartsch. "Mechanisms of action of N-nitroso compounds." PubMed, 1989. [Link]
-
Pereira, G. F., et al. "A comprehensive LC-UHPLC-MS/MS method for the monitoring of N-nitrosamines in lipophilic drugs: A case study with rifampicin." PubMed, 2023. [Link]
-
Shimadzu Corporation. "Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system." [Link]
-
Delaware Health and Social Services. "N-NITROSO COMPOUNDS." [Link]
-
Montesano, R., and H. Bartsch. "Mechanisms of action of N-nitroso compounds." Semantic Scholar, 1989. [Link]
-
US EPA. "Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC." [Link]
-
US EPA. "N-Nitrosodimethylamine." [Link]
-
Organic Chemistry Portal. "Nitrosamine synthesis by nitrosation." [Link]
-
Jain, P., et al. "Mechanism of action of N-nitroso compounds in animal body." ResearchGate, 2020. [Link]
-
Zolfigol, M. A., et al. "Selective N-Nitrosation of Amines, N-Alkylamides and N-Alkylureas by N 2 O 4 Supported on Cross-Linked Polyvinylpyrrolidone (PVP-N 2 O 4 )." Helvetica Chimica Acta, vol. 86, no. 1, 2003, pp. 1-10. [Link]
-
Sha, X., et al. "Hydrolysis of acyloxy nitroso compounds yields nitroxyl (HNO)." PubMed, 2006. [Link]
-
Novak, M., and S. A. Kennedy. "Kinetics of hydrolysis of 8-(arylamino)-2'-deoxyguanosines." PubMed, 1998. [Link]
-
Reddit. "N-nitroso compound stability in acid." r/Chempros, 2024. [Link]
-
Freeman, J. P. "Preparations of C-Nitroso Compounds." PubMed Central, 2008. [Link]
-
Williams, D. L. H. "Mechanistic studies of nitrosation reactions of N-.O- and S-nitroso compounds." Durham e-Theses, 2012. [Link]
-
National Center for Biotechnology Information. "N-Nitrososarcosine." PubChem, [Link]
-
ChemRxiv. "Kinetics of alkaline hydrolysis of synthetic organic esters." [Link]
Sources
- 1. OSHA Hazard Information Bulletins N-Nitroso Compounds in Industry | Occupational Safety and Health Administration [osha.gov]
- 2. N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals - Amerigo Scientific [amerigoscientific.com]
- 3. Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oak.go.kr [oak.go.kr]
- 5. A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine: Application to a study of the effects of garlic consumption on nitrosation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijper.org [ijper.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. N-Nitrososarcosine | C3H6N2O3 | CID 25811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Mechanistic studies of nitrosation reactions of N-.O- and S-nitroso compounds - Durham e-Theses [etheses.dur.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Efficient photolytic degradation of nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pacewater.com [pacewater.com]
- 14. (769e) Thermal Decomposition of Nitrosamines in Amine Scrubbing | AIChE [proceedings.aiche.org]
- 15. researchgate.net [researchgate.net]
- 16. A comprehensive LC-UHPLC-MS/MS method for the monitoring of N-nitrosamines in lipophilic drugs: A case study with rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Trace analysis of volatile N-nitroso compounds by combined gas chromatography and thermal energy analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,3'-Diindolylmethane (CAS 51938-19-3)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 3,3'-Diindolylmethane (DIM), a molecule of significant interest in chemoprevention and cancer therapeutics.[1][2][3] Identified by CAS number 51938-19-3 (and the more common 1968-05-4), DIM is the primary acid-catalyzed condensation product of indole-3-carbinol (I3C), a compound abundant in cruciferous vegetables.[4][5][6] We will delve into its fundamental physicochemical properties, explore its complex mechanisms of action, provide validated experimental protocols for its use in a laboratory setting, and detail a thorough hazard and safety assessment. This document is intended to serve as a critical resource for professionals engaged in preclinical research and drug development involving DIM.
Physicochemical Characterization
A precise understanding of a compound's physical and chemical properties is the foundation of sound experimental design. DIM is a crystalline solid with poor aqueous solubility, a critical factor that dictates its formulation for in vitro and in vivo studies.[7] Its lipophilic nature facilitates passage through cell membranes, but necessitates the use of organic solvents for creating stock solutions.
Expert Insight: The poor water solubility is a significant hurdle for bioavailability.[2] While DMSO is the standard for in vitro work, researchers should be aware that absorption-enhanced formulations are often used in clinical and advanced preclinical studies to improve systemic exposure.[8]
Table 1: Physicochemical Properties of 3,3'-Diindolylmethane
| Property | Value | Source(s) |
| CAS Number | 1968-05-4 (Primary), 51938-19-3 | [4][7] |
| Molecular Formula | C₁₇H₁₄N₂ | [4][7] |
| Molecular Weight | 246.31 g/mol | [4][7] |
| Appearance | Crystalline solid (off-white) | [2][7] |
| Melting Point | 164-168 °C | |
| Solubility | DMSO: ~30-49 mg/mL | [7][9] |
| Ethanol: ~15-18 mg/mL | [7][9] | |
| DMF: ~30 mg/mL | [7] | |
| Water: Insoluble / Sparingly soluble | [7][9] | |
| UV/Vis (λmax) | 225, 283 nm | [7] |
| Storage | Store at -20°C | [7] |
Biological Activity & Core Mechanisms of Action
DIM's anticancer properties are not attributed to a single mode of action but rather to its ability to modulate multiple, critical cellular signaling pathways.[6][10] This pleiotropic activity makes it a compelling candidate for both standalone investigation and combinatorial therapeutic strategies.
Key mechanisms include:
-
Aryl Hydrocarbon Receptor (AhR) Modulation: DIM is a known ligand for AhR.[6] Activation of this pathway influences the expression of xenobiotic-metabolizing enzymes, such as cytochrome P450 1A1 (CYP1A1), which in turn alters estrogen metabolism.[6][11] This promotes the conversion of estrogen to the less proliferative 2-hydroxyestrone, a key aspect of its chemopreventive effects in hormone-dependent cancers like breast cancer.[11]
-
Androgen Receptor (AR) Antagonism: In prostate cancer cells, DIM acts as a potent, pure androgen receptor antagonist.[9][12] It inhibits the translocation of AR to the nucleus and suppresses the transcription of AR target genes like prostate-specific antigen (PSA), thereby impeding cancer cell proliferation.[12]
-
Induction of Apoptosis & Cell Cycle Arrest: DIM has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in a variety of cancer cell lines, including breast, prostate, pancreatic, and gastric cancers.[5][10][13] This is often achieved by modulating the expression of cell cycle regulators like p21 and p27 and down-regulating survival proteins such as survivin.[6][14]
-
Inhibition of Signaling Pathways: DIM can inhibit critical survival signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are frequently overactive in cancer cells.[14]
Visualizing the Aryl Hydrocarbon Receptor (AhR) Pathway
The following diagram illustrates the canonical pathway for DIM-mediated modulation of estrogen metabolism.
Caption: DIM activates the AhR pathway to modulate gene expression.
Laboratory Methodologies & Protocols
Working with DIM requires careful consideration of its solubility. The following protocols provide a validated starting point for in vitro cell-based assays.
Protocol 1: Preparation of a 50 mM DIM Stock Solution
Rationale: A concentrated stock solution in an organic solvent is essential for introducing DIM into aqueous cell culture media without precipitation and for minimizing the final solvent concentration to non-toxic levels. DMSO is the solvent of choice due to its high solvating power for DIM and general compatibility with cell culture.[7][9]
Materials:
-
3,3'-Diindolylmethane (FW: 246.31 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance and sterile pipette tips
Procedure:
-
Calculation: To prepare 1 mL of a 50 mM stock solution, weigh out 12.32 mg of DIM.
-
Calculation: 246.31 g/mol * 0.050 mol/L * 0.001 L = 0.0123155 g = 12.32 mg
-
-
Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully add 12.32 mg of DIM powder.
-
Solubilization: Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store protected from light at -20°C. The solution is stable for several months under these conditions.
Protocol 2: Cell Proliferation Assay (MTT Assay) using DIM
Rationale: This protocol outlines a standard method to assess the cytotoxic or cytostatic effects of DIM on a cancer cell line (e.g., MCF-7 breast cancer cells). It includes critical controls to ensure the validity of the results.
Workflow Visualization:
Caption: Workflow for assessing cell viability after DIM treatment.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare Dilutions: On the day of treatment, prepare serial dilutions of the 50 mM DIM stock solution in complete medium. A typical final concentration range might be 1 µM to 100 µM.
-
Crucial Control: Prepare a "Vehicle Control" medium containing the same final concentration of DMSO as the highest DIM concentration well (e.g., if 100 µM DIM is used from a 50 mM stock, the dilution is 1:500, so the vehicle control should have 0.2% DMSO).
-
-
Treatment: Carefully remove the old medium from the wells. Add 100 µL of the appropriate DIM dilution or control medium to each well (perform in triplicate).
-
Incubation: Return the plate to the incubator for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well. Mix gently by pipetting to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Hazard and Safety Assessment
While DIM is a naturally derived compound, it must be handled with appropriate laboratory precautions. Safety Data Sheets (SDS) for similar chemicals often lack specific toxicological data for DIM itself, requiring a cautious approach based on general chemical handling principles.
GHS Hazard Identification (General Guidance): While a specific harmonized classification for DIM is not readily available, based on its nature as a fine powder and its biological activity, the following should be considered:
-
Acute Toxicity: Data is limited. Assume it may be harmful if swallowed, inhaled, or in contact with skin.
-
Skin/Eye Irritation: May cause skin and serious eye irritation.
-
Respiratory Sensitization: Avoid inhaling dust, as fine organic powders can be respiratory irritants.
Table 2: Safety & Handling Procedures
| Aspect | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Wear a lab coat, nitrile gloves, and safety glasses with side shields. | To prevent skin and eye contact with the chemical. |
| Handling | Handle in a well-ventilated area or a chemical fume hood, especially when weighing the powder. Avoid dust formation. | To minimize inhalation of fine particulates.[15] |
| Storage | Keep the container tightly closed in a dry, cool (-20°C for long-term), and well-ventilated place. | To maintain chemical stability and prevent degradation.[7] |
| Spill Response | For small spills of powder, gently sweep up the material, avoiding dust clouds, and place it in a sealed container for disposal. For solutions, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container. | To contain the spill and prevent environmental release or further exposure.[16] |
| First Aid | Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[16] Skin: Wash off with soap and plenty of water.[16] Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical advice.[16] Inhalation: Move the person into fresh air. If breathing is difficult, seek medical attention. | Standard first-aid procedures for chemical exposure to mitigate harm. |
| Disposal | Dispose of waste material in accordance with local, regional, and national environmental regulations. Do not allow it to enter drains. | To ensure proper chemical waste management and prevent environmental contamination. |
Toxicological Data: Specific LD50 data for DIM is not consistently reported in readily accessible safety databases. One study noted that oral gavage in mice at 250 mg/kg showed no acute toxicity.[9] However, a lack of comprehensive data necessitates treating the compound with caution. It is known to interact with major metabolic enzyme systems (Cytochrome P450s), indicating a potential for drug-drug interactions.[17]
Conclusion
3,3'-Diindolylmethane (CAS 51938-19-3) is a pleiotropic agent with well-documented anticancer activities stemming from its ability to modulate key cellular pathways, including hormone receptor signaling and cell cycle regulation. Its primary challenges in a therapeutic context are poor solubility and bioavailability, which are active areas of formulation research. For the laboratory scientist, a firm grasp of its physicochemical properties, particularly its solubility, is paramount for designing robust and reproducible experiments. Adherence to standard chemical safety protocols is essential to ensure safe handling and mitigate any potential hazards. This guide provides the foundational knowledge and practical protocols to enable further research into the promising therapeutic potential of this important natural compound.
References
- 3,3'-Diindolylmethane (DIM)
-
3,3'-Diindolylmethane - Wikipedia. (URL: [Link])
-
Anti-Cancer and Other Biological Effects of a Dietary Compound 3,3ʹ-Diindolylmethane Supplementation: A Systematic Review of Human Clinical Trials. Nutrition and Cancer. (URL: [Link])
-
3,3′-Diindolylmethane and indole-3-carbinol: potential therapeutic molecules for cancer chemoprevention and treatment via regulating cellular signaling pathways. Molecular Biology Reports. (URL: [Link])
-
Diindolylmethane. Memorial Sloan Kettering Cancer Center. (URL: [Link])
-
Cellular and Molecular Mechanisms of 3,3′-Diindolylmethane in Gastrointestinal Cancer. Molecules. (URL: [Link])
-
3,3′-Diindolylmethane (DIM) Inhibits the Growth and Invasion of Drug-Resistant Human Cancer Cells Expressing EGFR Mutants. Cancers. (URL: [Link])
-
Chemopreventive properties of 3,3′-diindolylmethane in breast cancer: evidence from experimental and human studies. Nutrition Reviews. (URL: [Link])
-
DIM Mechanism of Action* & Estrogen Metabolic Pathway. DUTCH Test. (URL: [Link])
-
Chemopreventive properties of 3,3'-diindolylmethane in breast cancer: evidence from experimental and human studies. PubMed. (URL: [Link])
-
3,3′-Diindolylmethane Exhibits Significant Metabolism after Oral Dosing in Humans. Drug Metabolism and Disposition. (URL: [Link])
-
Introduction - NTP Technical Report on the Toxicology Studies of Indole-3-carbinol (CASRN 700-06-1) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Indole-3-carbinol in Harlan Sprague Dawley Rats and B6C3F1/N Mice (Gavage Studies). National Toxicology Program. (URL: [Link])
-
DIINDOLYLMETHANE (3,3). PCCA. (URL: [Link])
-
Evaluation of Chronic Dietary Exposure to Indole-3-Carbinol and Absorption-Enhanced 3,3′-Diindolylmethane in Sprague-Dawley Rats. ResearchGate. (URL: [Link])
-
Diindolylmethane: Health Benefits, Side Effects, Uses, Dose & Precautions. RxList. (URL: [Link])
-
3,3'-Diindolylmethane Exhibits Significant Metabolism After Oral Dosing in Humans. OSTI.GOV. (URL: [Link])
-
Physiological modeling of formulated and crystalline 3,3'-diindolylmethane pharmacokinetics following oral administration in mice. ResearchGate. (URL: [Link])
-
3,3'-Diindolylmethane Modulates Estrogen Metabolism in Patients with Thyroid Proliferative Disease: A Pilot Study. ResearchGate. (URL: [Link])
-
SAFETY DATA SHEET. Procter & Gamble. (URL: [Link])
-
Safety Data Sheet(SDS). (URL: [Link])
-
Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. 3M. (URL: [Link])
Sources
- 1. nbinno.com [nbinno.com]
- 2. 3,3′-Diindolylmethane and indole-3-carbinol: potential therapeutic molecules for cancer chemoprevention and treatment via regulating cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemopreventive properties of 3,3'-diindolylmethane in breast cancer: evidence from experimental and human studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,3'-Diindolylmethane - Wikipedia [en.wikipedia.org]
- 5. dovepress.com [dovepress.com]
- 6. Chemopreventive properties of 3,3′-diindolylmethane in breast cancer: evidence from experimental and human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Cellular and Molecular Mechanisms of 3,3′-Diindolylmethane in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dutchtest.com [dutchtest.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. mskcc.org [mskcc.org]
- 14. 3,3′-Diindolylmethane (DIM) Inhibits the Growth and Invasion of Drug-Resistant Human Cancer Cells Expressing EGFR Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. cdn3.evostore.io [cdn3.evostore.io]
- 17. researchgate.net [researchgate.net]
Foreword: A Note on Chemical Identity and Biological Relevance
An In-depth Technical Guide to the Biological Activity of N-Nitroso Sarcosine Methyl Ester
This guide focuses on the biological activity of this compound. It is critical for the reader to understand that in the context of biological systems, the methyl ester is primarily of interest as a potential precursor to N-Nitrososarcosine (NSAR). Due to rapid hydrolysis anticipated in vivo, the vast majority of toxicological and carcinogenic data is associated with the parent compound, NSAR. Therefore, this document will discuss the biological activity of NSAR as the ultimate effector molecule, following the likely metabolic fate of the methyl ester. The ester form is most frequently encountered in analytical chemistry, where it serves as a derivative to enhance volatility for gas chromatography.
Introduction to N-Nitroso Compounds and Sarcosine Derivatives
N-nitroso compounds (NOCs) are a class of potent genotoxic carcinogens characterized by a nitroso group (-N=O) bonded to a nitrogen atom.[1] Their carcinogenicity has been extensively documented in animal studies, and many are classified as probable or confirmed human carcinogens by the International Agency for Research on Cancer (IARC).[1] NOCs can be formed endogenously in the acidic environment of the stomach from the reaction of nitrites with secondary or tertiary amines, or they can be ingested pre-formed from sources like cured meats, tobacco smoke, and certain industrial processes.[2][3]
N-Nitrososarcosine (NSAR) is a non-volatile N-nitroso-amino acid.[2][4] Its methyl ester, this compound, is the corresponding esterified derivative. While not commercially manufactured on a large scale, its potential formation as an impurity in pharmaceuticals containing a sarcosine moiety, or its use as a laboratory standard, necessitates a thorough understanding of its biological profile.[5][6] The core of its biological activity lies in its ability to be metabolically converted into a reactive species that can directly damage cellular macromolecules, most notably DNA.[7][8]
Metabolic Activation: The Path to Carcinogenicity
Unlike some carcinogens that are directly reactive, N-nitrosamines like NSAR require metabolic activation to exert their genotoxic effects.[2][9] This bioactivation is a critical, initiating step in their mechanism of carcinogenesis.
In Vivo Hydrolysis of the Methyl Ester
It is widely anticipated that upon entering a biological system, this compound is rapidly hydrolyzed by esterase enzymes present in plasma and tissues to yield its parent compound, N-Nitrososarcosine (NSAR), and methanol. This enzymatic conversion is the first key step, releasing the molecule that undergoes the critical toxifying metabolism.
Cytochrome P450-Mediated α-Hydroxylation
The primary pathway for NSAR activation is α-hydroxylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes in the liver and other tissues.[2][9] Specifically, a hydroxyl group is added to the carbon atom adjacent (the α-position) to the N-nitroso group. In the case of NSAR, this occurs at the methyl group.
This enzymatic step is the rate-limiting and decisive event. The resulting intermediate, α-hydroxy-N-nitrososarcosine, is highly unstable.[2] It undergoes spontaneous, non-enzymatic decomposition to generate two products: formaldehyde and a highly reactive carboxymethyldiazonium ion.[2] It is this diazonium ion that is considered the ultimate carcinogen .
Genotoxicity and Mechanism of Action
The carcinogenic activity of NSAR is a direct consequence of its genotoxicity.[1] The carboxymethyldiazonium ion generated during metabolic activation is a potent electrophile that readily reacts with nucleophilic sites on DNA bases.
This reaction, known as alkylation (specifically, carboxymethylation), results in the formation of DNA adducts. Key adducts formed by NSAR include:
-
O⁶-carboxymethylguanine (O⁶-CMG): This is considered the most significant pro-mutagenic lesion. During DNA replication, DNA polymerase often misinterprets O⁶-CMG and incorrectly pairs it with thymine instead of cytosine. This leads to G:C to A:T transition mutations in subsequent rounds of replication.
-
7-carboxymethylguanine (7-CMG): While more abundant than O⁶-CMG, this adduct is less mutagenic and is often removed by DNA repair mechanisms. However, its presence can lead to depurination, creating an abasic site that can also result in mutations if not properly repaired.
The accumulation of these DNA adducts and the resulting mutations in critical genes, such as tumor suppressor genes (e.g., p53) and proto-oncogenes (e.g., Ras), can disrupt normal cell cycle control, leading to uncontrolled cell proliferation and the initiation of cancer.[7]
Carcinogenicity in Animal Models
The carcinogenicity of NSAR has been unequivocally demonstrated in multiple animal studies. These studies are foundational to its classification as a carcinogen and provide critical data for risk assessment.
Table 1: Summary of N-Nitrososarcosine Carcinogenicity Data
| Species | Route of Administration | Target Organ(s) | Key Findings | Reference(s) |
|---|---|---|---|---|
| Rat | Drinking Water | Esophagus | Induction of esophageal tumors. | [2] |
| Mouse | Dietary Administration | Nasal Cavity | Caused the development of nasal tumors. | [2] |
| Newborn Mouse | Intraperitoneal (i.p.) Injection | Liver | Resulted in the formation of liver tumors. |[2][10] |
These studies highlight the potent, organ-specific carcinogenic potential of NSAR. The route of administration often influences the primary site of tumor development, reflecting differences in metabolism and distribution.
Analytical Methodologies for Detection and Quantification
For researchers and drug development professionals, the ability to reliably detect and quantify this compound or its parent acid is paramount for safety and quality control.[11] Given the low acceptable intake limits for nitrosamines, highly sensitive and specific analytical methods are required.[5]
Chromatographic Techniques
Modern analytical strategies predominantly rely on hyphenated chromatographic techniques.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for non-volatile nitrosamines like NSAR.[12][13] It offers excellent sensitivity and selectivity. The method involves separating the analyte from the sample matrix using liquid chromatography, followed by ionization (typically electrospray ionization, ESI) and detection by a mass spectrometer. The use of an isotopically labeled internal standard is crucial for accurate quantification.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Historically, GC-based methods were common.[14] However, because NSAR is non-volatile, a derivatization step is required to convert it into a more volatile form.[12] Ironically, this often involves esterification to produce this compound, the subject of this guide. GC is often coupled with a Thermal Energy Analyzer (TEA), which is highly specific for nitroso compounds, or a mass spectrometer.
Sample Preparation
Effective sample preparation is critical to remove interfering matrix components and concentrate the analyte. Common techniques include:
-
Liquid-Liquid Extraction (LLE)
-
Solid-Phase Extraction (SPE)
-
Supported Liquid-Liquid Extraction (SL-L) [12]
Standard Protocols for Genotoxicity Assessment
To evaluate the mutagenic potential of N-nitroso compounds, standardized in vitro and in vivo assays are employed.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess a chemical's potential to induce gene mutations.[15]
Protocol Outline:
-
Metabolic Activation: The test compound (this compound) is pre-incubated with a liver homogenate fraction (S9) from Aroclor-induced rats or hamsters. This S9 mix contains the necessary CYP enzymes for metabolic activation.[15][16]
-
Exposure: The S9/compound mixture is added to several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth).
-
Plating: The bacteria are plated on a minimal agar medium that lacks histidine.
-
Incubation: The plates are incubated for 48-72 hours.
-
Scoring: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form visible colonies. The number of revertant colonies is counted and compared to a negative control. A significant, dose-dependent increase in revertant colonies indicates a positive (mutagenic) result.
The choice of hamster liver S9 is often preferred for nitrosamines as it can provide enhanced metabolic activation compared to rat S9 for some compounds.[15]
In Vitro Micronucleus Assay
This assay detects chromosomal damage in mammalian cells.
Protocol Outline:
-
Cell Culture: Human or other mammalian cells (e.g., TK6, CHO) are cultured.[16]
-
Exposure: Cells are treated with the test compound, with and without an exogenous metabolic activation system (S9).
-
Cytochalasin B Block: Cytochalasin B is added to block cytokinesis (cell division), resulting in binucleated cells that have completed mitosis.
-
Harvesting & Staining: Cells are harvested, fixed, and stained with a DNA-specific dye.
-
Analysis: Binucleated cells are scored under a microscope for the presence of micronuclei—small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. A significant increase in micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) activity.
Risk Assessment and Regulatory Context
Given their potent carcinogenicity, regulatory agencies have established stringent controls for N-nitrosamine impurities in pharmaceuticals and food. The acceptable intake (AI) limit for a given nitrosamine is often derived from its carcinogenic potency, typically the TD50 (the chronic daily dose that gives 50% of animals tumors at the end of a standard lifetime).
For N-Nitrososarcosine, the Carcinogenic Potency Categorization Approach (CPCA) places it in Category 4, corresponding to an acceptable intake limit of 1500 ng/day.[5] This classification reflects its structure, particularly the presence of a deactivating carboxylic acid group, which makes it a weaker carcinogen compared to small aliphatic nitrosamines like NDMA (Category 1, AI = 18 ng/day).[5]
Conclusion
This compound is best understood as a pro-carcinogen whose biological activity is mediated through its hydrolysis to N-Nitrososarcosine. The subsequent metabolic activation of NSAR via α-hydroxylation generates a highly reactive carboxymethyldiazonium ion, the ultimate carcinogenic species. This electrophile forms pro-mutagenic adducts with DNA, leading to genetic mutations that can initiate cancer, with demonstrated effects in the esophagus, liver, and nasal cavity of animal models. The robust analytical methods available, particularly LC-MS/MS, are essential for monitoring and controlling this compound to ensure public health and safety.
References
- Hecht, S. S., & Isaac, B. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. PubMed Central.
- Dhont, J. H., & van Ingen, C. (1976). Identification and quantitative determination of nitrosoproline and nitrososarcosine and preliminary investigations on nitrosohydroxyproline in cured meat products.
- CDH Fine Chemical. (n.d.). N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals. CDH.
- Cheng, C. F. R. (1998). Analytical studies on N-nitroso and related compounds. The University of Hong Kong.
- Various Authors. (2024). N-nitrososarcosine limit. Nitrosamines Exchange Community Forum.
- Archer, M. C. (1989). Mechanisms of action of N-nitroso compounds. Cancer Surveys, 8(2), 241-250.
- Valte, K., et al. (2024). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. [Source not explicitly provided, but content discusses modern analytical methods].
- Leung, K., & Archer, M. C. (1983). Metabolism of the Z and E isomers of N-nitroso-N-methyl-(2-oxopropyl)amine by rat hepatocytes.
- Li, X., et al. (2024). Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. Regulatory Toxicology and Pharmacology, 154, 105730.
- Kumar, P., & Kumar, D. (2018). Carcinogenic effects of N-nitroso compounds in the environment. [Journal not specified in source].
- National Center for Biotechnology Information. (n.d.). N-Nitrososarcosine.
- Cayman Chemical. (n.d.). N-Nitroso Sarcosine (CAS 13256-22-9).
- Archer, M. C. (1989). Mechanisms of action of N-nitroso compounds. Semantic Scholar.
- Rao, T. K. (Ed.). (1984). Genotoxicology of N-Nitroso Compounds. Semantic Scholar.
- Feng, S., et al. (2015). Determination of N-nitrososarcosine in tobacco and smokeless tobacco products using isotope dilution liquid chromatography tandem mass spectrometry. Analytical Methods, 7(18), 7683-7688.
- S, J. M. R., et al. (2023).
- CliniSciences. (n.d.). This compound [51938-19-3]. CliniSciences Product Page.
- Valcovic, L. R., et al. (2021). Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications. International Journal of Environmental Research and Public Health, 18(18), 9576.
- Valcovic, L. R., et al. (2021).
- Hecht, S. S. (2012). EXPOSURE AND METABOLIC ACTIVATION BIOMARKERS OF CARCINOGENIC TOBACCO-SPECIFIC NITROSAMINES. Accounts of Chemical Research, 45(6), 954-963.
- Fong, L. Y. Y. (1982). N-NITROSO COMPOUNDS : ENVIRONMENTAL CARCINOGENS. ScienceAsia, 8(3), 111-118.
- Heflich, R. H., et al. (2024). Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 895, 503740.
Sources
- 1. N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals - Amerigo Scientific [amerigoscientific.com]
- 2. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.environcj.in [journal.environcj.in]
- 4. N-Nitrososarcosine | C3H6N2O3 | CID 25811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-nitrososarcosine limit - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. 285275-500mg | this compound Clinisciences [clinisciences.com]
- 7. Mechanisms of action of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of action of N-nitroso compounds. | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. caymanchem.com [caymanchem.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Determination of N-nitrososarcosine in tobacco and smokeless tobacco products using isotope dilution liquid chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification and quantitative determination of nitrosoproline and nitrososarcosine and preliminary investigations on nitrosohydroxyproline in cured meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Carcinogenic Potential of N-Nitroso Sarcosine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-nitroso compounds (NOCs) represent a significant class of chemical carcinogens to which humans are frequently exposed through diet, lifestyle, and as impurities in pharmaceutical products.[1][2][3] This technical guide provides a comprehensive examination of the carcinogenic potential of N-Nitroso Sarcosine Methyl Ester (NSME), a representative member of the N-nitrosamine family. As a Senior Application Scientist, this document synthesizes current knowledge on its mechanism of action, metabolic activation, genotoxicity, and evidence from animal carcinogenicity studies. We will delve into the causality behind its biological effects, outline self-validating experimental approaches for its assessment, and provide actionable insights for professionals in toxicology and drug development. The content is grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.
Introduction: The N-Nitrosamine Hazard
N-nitrosamines are potent genotoxic carcinogens that induce cancer in numerous animal species, and many are classified as probable or possible human carcinogens by the International Agency for Research on Cancer (IARC).[2][4] Their general structure features a nitroso group (-N=O) bonded to a nitrogen atom.[2] N-Nitroso Sarcosine (NSAR) and its esters, including the methyl ester (NSME), are formed from the nitrosation of the amino acid sarcosine or its derivatives.[5][6] This reaction can occur endogenously in the acidic environment of the stomach from dietary precursors (amines and nitrites) or can be present as preformed contaminants in various products, including cured meats, tobacco, and certain pharmaceuticals.[1][5][6]
This guide focuses on NSME, elucidating the molecular journey from a stable procarcinogen to a reactive species capable of initiating tumorigenesis. Understanding this pathway is critical for accurate risk assessment and the development of mitigation strategies in drug manufacturing and public health.
The Core Mechanism: Metabolic Activation to an Electrophilic Intermediate
A fundamental principle of N-nitrosamine toxicology is that they are not directly carcinogenic. Instead, they function as procarcinogens, requiring metabolic activation to exert their genotoxic effects.[1][7][8] This bioactivation is a critical, self-validating step in their mechanism of action; without it, the parent compound is relatively inert. The primary pathway is mediated by the cytochrome P450 (CYP) family of enzymes, particularly CYP2E1 and CYP2A6, located predominantly in the liver but also in other tissues like the esophagus and nasal mucosa.[1][9]
The activation cascade proceeds as follows:
-
α-Hydroxylation: The process begins with the enzymatic oxidation of the carbon atom adjacent (in the alpha position) to the nitroso-substituted nitrogen. This is the rate-limiting and determinative step.
-
Formation of an Unstable Intermediate: This hydroxylation yields an unstable α-hydroxynitrosamine.
-
Spontaneous Decomposition: The α-hydroxynitrosamine rapidly and non-enzymatically decomposes. This decomposition cleaves the C-N bond, releasing an aldehyde (formaldehyde in this case) and a highly reactive electrophilic species: the methyldiazonium ion (CH₃N₂⁺).[1][6]
The methyldiazonium ion is the ultimate carcinogen. Its extreme reactivity and electrophilicity drive its interaction with cellular nucleophiles, with the most consequential target being DNA.[1][9]
Caption: Metabolic activation pathway of this compound.
Genotoxicity: The Formation of Mutagenic DNA Adducts
The carcinogenicity of NSME is rooted in its ability to act as a genotoxic agent, directly damaging the genetic material of the cell.[2] The methyldiazonium ion formed during metabolic activation is a powerful methylating agent that covalently binds to nucleophilic sites on DNA bases, forming DNA adducts.[1][9][10]
While several adducts can form, the most critical for mutagenesis is O⁶-methylguanine (O⁶-MeG) .[9][11]
-
Mechanism of Mutagenesis: During DNA replication, the modified O⁶-MeG base is frequently misread by DNA polymerase. Instead of pairing with cytosine (C), it preferentially pairs with thymine (T).
-
Resulting Mutation: If this mispairing is not corrected by cellular DNA repair mechanisms (such as the enzyme O⁶-alkylguanine-DNA alkyltransferase, or MGMT), the subsequent round of replication will fix a G:C to A:T transition mutation in the DNA sequence.[9]
The accumulation of such mutations in critical genes, such as proto-oncogenes (e.g., KRAS) or tumor suppressor genes (e.g., TP53), can disrupt normal cell cycle control, leading to uncontrolled proliferation and the initiation of cancer.[2][12] The formation of these specific, measurable adducts provides a self-validating link between chemical exposure and the resulting genetic lesion.
Evidence from Animal Carcinogenicity Bioassays
While direct carcinogenicity data for the methyl ester (NSME) is limited in readily available literature, a wealth of evidence from studies on the parent compound, N-Nitrososarcosine (NSAR), and the closely related N-nitrososarcosine ethyl ester (NSEE) provides a strong basis for inferring its carcinogenic potential. The International Agency for Research on Cancer (IARC) has classified N-Nitrososarcosine (NSAR) as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans," based on sufficient evidence in experimental animals.[12][13]
Key findings from animal studies are summarized below:
| Compound | Species | Route of Administration | Target Organ(s) | Tumor Type | Reference |
| N-Nitrososarcosine (NSAR) | Rat | Drinking Water | Esophagus | Esophageal Carcinomas | [1][6][13] |
| N-Nitrososarcosine (NSAR) | Mouse | Dietary | Nasal Cavities | Nasal Tumors | [1][6][13] |
| N-Nitrososarcosine (NSAR) | Newborn Mouse | Intraperitoneal Injection | Liver | Liver-cell Carcinomas | [1][13] |
| N-Nitrososarcosine Ethyl Ester (NSEE) Precursors | Rat | Drinking Water | Esophagus | Papillomas and Squamous Cell Carcinomas | [14] |
| N-Nitrososarcosine Ethyl Ester (NSEE) | Rat | Oral (per os) | Esophagus, Forestomach | Papillomas | [15] |
The consistent induction of tumors, particularly in the esophagus of rats, by NSAR and NSEE strongly suggests a similar organotropism and carcinogenic activity for NSME.[1][14][15] The oral route of administration in these studies mimics a primary route of human exposure, adding relevance to the findings.
Experimental Protocols for Carcinogenicity Assessment
A robust and self-validating experimental design is crucial for assessing the carcinogenic potential of a substance. The following protocol is a synthesized example based on established methodologies for inducing esophageal tumors in rats with N-nitroso compounds.[14]
Protocol: Long-Term Carcinogenicity Bioassay in Wistar Rats
-
Animal Model: Male Wistar rats, 6 weeks of age. Acclimatize for one week prior to study initiation.
-
Groups (n=30 per group):
-
Group 1 (Control): Vehicle only (e.g., 2% sucrose in drinking water).
-
Group 2 (Low Dose): NSME at dose X mg/kg body weight in drinking water.
-
Group 3 (High Dose): NSME at dose Y mg/kg body weight in drinking water.
-
(Doses X and Y are determined from preliminary maximum tolerated dose studies).
-
-
Administration: Test article is administered daily via drinking water for a period of 26-52 weeks. Fresh solutions are prepared daily.
-
Monitoring:
-
Clinical Observations: Conducted twice daily for signs of toxicity.
-
Body Weight & Water Consumption: Measured weekly.
-
-
Interim Sacrifice (Optional): A subset of animals (n=5) may be sacrificed at an interim time point (e.g., 20 weeks) to assess early lesion development and cellular proliferation markers (e.g., [³H]-thymidine or BrdU labeling index).
-
Terminal Sacrifice: All surviving animals are sacrificed at the end of the study period (e.g., 52 weeks or pre-defined endpoint).
-
Necropsy and Histopathology:
-
Conduct a full gross necropsy on all animals.
-
The esophagus, stomach, liver, nasal passages, and all other major organs are preserved in 10% neutral buffered formalin.
-
Tissues, with a particular focus on the esophagus, are embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).
-
A certified veterinary pathologist examines all tissues microscopically for pre-neoplastic and neoplastic lesions (e.g., dysplasia, papilloma, carcinoma).
-
-
Data Analysis: Tumor incidence and multiplicity are statistically compared between control and treated groups using appropriate methods (e.g., Fisher's exact test).
Caption: Workflow for a long-term rodent carcinogenicity bioassay.
Conclusion and Implications for Drug Development
For professionals in drug development, these findings underscore the critical importance of:
-
Risk Assessment: Evaluating the potential for nitrosamine formation from starting materials, intermediates, and the active pharmaceutical ingredient (API) itself.
-
Analytical Testing: Implementing highly sensitive analytical methods to detect and quantify any potential nitrosamine impurities in drug substances and products.
-
Control Strategies: Developing robust manufacturing process controls to prevent the formation of or purge nitrosamine impurities to levels below the acceptable intake (AI) limit, which for N-nitrososarcosine is set at 1500 ng/day under the Carcinogenic Potency Categorization Approach (CPCA).[16]
By understanding the fundamental toxicology of compounds like NSME, the scientific community can better protect public health and ensure the safety and quality of pharmaceutical products.
References
-
Hecht, S. S., Chung, F. L., et al. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(9), 4559. Available at: [Link][1][6]
-
Xiang, Y. Y., Wang, D. Y., et al. (1995). Efficient and specific induction of esophageal tumors in rats by precursors of N-nitrososarcosine ethyl ester. Pathology International, 45(6), 415-421. Available at: [Link][14]
-
Novikov, A. I., Aleksandrov, V. A., et al. (1989). [Effect of ethanol on N-nitrososarcosine ethyl ester-induced carcinogenesis in the esophageal and forestomach mucosa of mongrel rats]. Eksperimental'naia onkologiia, 11(2), 19-22. Available at: [Link][15]
-
National Toxicology Program. (2021). 15th Report on Carcinogens: N-Nitrosamines. Department of Health and Human Services. Available at: [Link][17]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 25811, N-Nitrososarcosine. PubChem. Available at: [Link][5]
-
Hecht, S. S., Chung, F. L., et al. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. PMC - PubMed Central. Available at: [Link][1]
-
International Agency for Research on Cancer. (1978). N-Nitrososarcosine. IARC Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans, Volume 17. Available at: [Link][13]
-
Bogovski, P., & Bogovski, S. (1981). Animal species in which N-nitroso compounds induce cancer. International Journal of Cancer, 27(4), 471-474. Available at: [Link][4]
-
Nitrosamines Exchange Community. (2024). N-nitrososarcosine limit. Nitrosamines Exchange. Available at: [Link][16]
-
S. S. Mirvish. (1995). Role of N-nitroso compounds (NOC) and N-nitrosation in etiology of gastric, esophageal, nasopharyngeal and bladder cancer and contribution to cancer of known exposures to NOC. Cancer Letters, 93(1), 17-48. Available at: [Link][3]
-
Kleihues, P., Wiessler, M., & Ohgaki, H. (1986). DNA adducts by N-nitroso compounds. Archives of Toxicology. Supplement, 9, 7-13. Available at: [Link][10]
-
Eichler, T., et al. (2022). DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. Molecules, 27(21), 7536. Available at: [Link][9]
-
Richardson, F. C., et al. (1990). Mutagenesis by N-nitroso compounds: relationships to DNA adducts, DNA repair, and mutational efficiencies. Mutation Research, 233(1-2), 177-187. Available at: [Link][11]
-
Archer, M. C. (1989). Mechanisms of action of N-nitroso compounds. Cancer Surveys, 8(2), 241-250. Available at: [Link][7]
-
Archer, M. C. (1989). Mechanisms of action of N-nitroso compounds. Semantic Scholar. Available at: [Link][8]
-
Dissecting the mechanisms and molecules underlying the potential carcinogenicity of red and processed meat in colorectal cancer (CRC): An overview on the current state of knowledge. ResearchGate. Available at: [Link][12]
-
Povey, A. C., et al. (1993). Detection of adducts arising from human exposure to N-nitroso compounds. IARC Scientific Publications, (125), 51-60. Available at: [Link][18]
Sources
- 1. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals - Amerigo Scientific [amerigoscientific.com]
- 3. journal.environcj.in [journal.environcj.in]
- 4. Animal Species in which N-nitroso compounds induce cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Nitrososarcosine | C3H6N2O3 | CID 25811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mechanisms of action of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of action of N-nitroso compounds. | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. DNA adducts by N-nitroso compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mutagenesis by N-nitroso compounds: relationships to DNA adducts, DNA repair, and mutational efficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. N-Nitrososarcosine (IARC Summary & Evaluation, Volume 17, 1978) [inchem.org]
- 14. Efficient and specific induction of esophageal tumors in rats by precursors of N-nitrososarcosine ethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Effect of ethanol on N-nitrososarcosine ethyl ester-induced carcinogenesis in the esophageal and forestomach mucosa of mongrel rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. N-nitrososarcosine limit - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 17. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Detection of adducts arising from human exposure to N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Formation of N-Nitroso Sarcosine Methyl Ester from Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of N-nitrosamine impurities in pharmaceutical products has presented a significant challenge to the industry, necessitating stringent control measures to ensure patient safety.[1][2] N-nitrosamines are classified as probable human carcinogens, and their presence, even at trace levels, is a major concern for regulatory bodies and manufacturers alike.[3][4] This guide provides a detailed technical overview of the formation of a specific nitrosamine, N-Nitroso Sarcosine Methyl Ester, from its precursors. A thorough understanding of these formation pathways is critical for developing effective risk mitigation strategies in drug development and manufacturing.
This compound is a derivative of sarcosine, an N-methyl derivative of the amino acid glycine.[5] The formation of its parent compound, N-Nitrososarcosine, has been studied in various contexts, including its presence in cured meat products and its potential formation from precursors in consumer products.[6][7][8] This guide will delve into the core chemical principles governing the nitrosation of sarcosine methyl ester, the requisite precursors, and the conditions that facilitate this reaction.
Core Principles of N-Nitrosamine Formation
The formation of N-nitrosamines is a chemical process that generally requires the convergence of three key factors:
-
Presence of a Nitrosatable Amine: Secondary or tertiary amines are common precursors to N-nitrosamines.[1][9] In the context of this guide, the secondary amine is sarcosine methyl ester.
-
Presence of a Nitrosating Agent: These are compounds capable of donating a nitroso group (-N=O). The most common nitrosating agents are nitrite salts (like sodium nitrite) under acidic conditions, which form nitrous acid (HNO₂), and various nitrogen oxides (NOx).[10][11]
-
Conducive Reaction Conditions: Factors such as pH, temperature, and the presence of catalysts or inhibitors can significantly influence the rate and extent of N-nitrosamine formation.[11] Acidic conditions are often particularly favorable for the nitrosation of secondary amines by nitrite.[1][9]
The general mechanism for the nitrosation of a secondary amine is depicted below:
Figure 1: Generalized workflow for the formation of N-nitrosamines from a secondary amine and a nitrosating agent.
Precursors for this compound Formation
The primary precursors for the formation of this compound are sarcosine methyl ester and a nitrosating agent.
Sarcosine and its Ester
-
Sarcosine (N-methylglycine): An N-methylated amino acid that can be found as an intermediate in metabolic pathways.[5] It contains a secondary amine group, making it susceptible to nitrosation.[5]
-
Sarcosine Methyl Ester: The methyl ester of sarcosine. Esterification of the carboxylic acid group of sarcosine does not alter the secondary amine functionality, which remains available for the nitrosation reaction.
Nitrosating Agents
-
Nitrite Salts: Sodium nitrite (NaNO₂) is a common nitrosating agent precursor. In the presence of an acid, it forms nitrous acid (HNO₂), which is a key player in the nitrosation reaction.[9] Trace amounts of nitrites can be found as impurities in various pharmaceutical excipients.[3][4]
-
Nitrogen Oxides (NOx): Gaseous nitrogen oxides, such as dinitrogen trioxide (N₂O₃), can also act as potent nitrosating agents.[10][11]
The chemical structures of the key precursors are illustrated below:
Figure 2: Chemical structures of the primary precursors for this compound formation.
The Chemical Pathway: Nitrosation of Sarcosine Methyl Ester
The formation of this compound from its precursors is a well-defined chemical reaction. The process, known as N-nitrosation, involves the reaction of the secondary amine group of sarcosine methyl ester with a nitrosating agent.
Under acidic conditions, the reaction proceeds as follows:
-
Formation of the Nitrosating Agent: In the presence of an acid (H⁺), nitrite ions (NO₂⁻) are converted to nitrous acid (HNO₂). Further protonation and reaction can lead to the formation of more potent nitrosating species like the nitrosonium ion (NO⁺) or dinitrogen trioxide (N₂O₃).
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the secondary amine in sarcosine methyl ester acts as a nucleophile and attacks the electrophilic nitrogen atom of the nitrosating species.
-
Deprotonation: A subsequent deprotonation step results in the formation of the stable N-nitrosamine, this compound.
The overall reaction is depicted in the following diagram:
Figure 3: Reaction pathway for the formation of this compound.
Analytical Methodologies for Detection and Quantification
The detection and quantification of N-nitrosamines at the trace levels required by regulatory agencies necessitate highly sensitive and selective analytical methods.[12]
Key Analytical Techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a widely used and powerful technique for the analysis of non-volatile nitrosamines like N-Nitroso Sarcosine.[13][14] It offers high sensitivity and specificity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile nitrosamines. For non-volatile compounds like N-Nitroso Sarcosine, derivatization to a more volatile form, such as conversion to its methyl ester, may be necessary for GC-based analysis.[6][14]
-
High-Resolution Mass Spectrometry (HRMS): LC-HRMS provides accurate mass measurements, which aids in the confident identification and confirmation of the nitrosamine impurity.[14]
Sample Preparation:
Effective sample preparation is crucial to remove matrix interferences and concentrate the analyte of interest. Common techniques include:
-
Solid-Phase Extraction (SPE)
-
Liquid-Liquid Extraction (LLE)
-
Supported Liquid-Liquid Extraction (SL-L) [13]
The table below summarizes the key analytical parameters for the detection of N-nitrosamines.
| Parameter | LC-MS/MS | GC-MS/MS |
| Applicability | Volatile & Non-volatile N-nitrosamines | Primarily Volatile N-nitrosamines (derivatization may be needed for non-volatile ones) |
| Sensitivity | High (ng/mL to pg/mL) | High (ng/mL to pg/mL) |
| Selectivity | High | High |
| Matrix Effects | Can be significant | Generally lower than LC-MS |
| Derivatization | Often not required | May be required |
Risk Mitigation Strategies in Drug Development
A proactive approach to mitigating the risk of N-nitrosamine formation is essential throughout the drug development lifecycle.
Key Mitigation Strategies:
-
Excipient Screening and Supplier Qualification: Rigorously screen excipients for nitrite and nitrate impurities and establish a robust supplier qualification program.[1][9]
-
Formulation Optimization:
-
pH Control: Maintaining a neutral or basic pH can significantly inhibit nitrosation reactions.
-
Use of Inhibitors: Incorporating antioxidants such as ascorbic acid (Vitamin C) or alpha-tocopherol (Vitamin E) can scavenge nitrosating agents.
-
Manufacturing Process: Consider manufacturing processes that minimize conditions conducive to nitrosation, such as using direct compression instead of wet granulation where feasible.[1]
-
-
Risk Assessment: Conduct a thorough risk assessment to identify potential sources of nitrosatable amines and nitrosating agents in the drug substance, excipients, and manufacturing process.
-
Packaging Considerations: Evaluate the potential for packaging components to contribute to nitrosamine formation.[2][4]
The following diagram illustrates a decision-making workflow for nitrosamine risk mitigation:
Figure 4: A workflow for assessing and mitigating the risk of N-nitrosamine formation.
Conclusion
The formation of this compound is a tangible risk when its precursors, sarcosine methyl ester and a nitrosating agent, are present under favorable conditions. A comprehensive understanding of the underlying chemical principles, coupled with robust analytical methodologies and proactive risk mitigation strategies, is paramount for ensuring the safety and quality of pharmaceutical products. By implementing the principles outlined in this guide, researchers, scientists, and drug development professionals can effectively control the formation of this and other N-nitrosamine impurities, thereby safeguarding public health.
References
-
Control of Nitrosamine Impurities in Human Drugs. (n.d.). FDA. [Link]
-
Strategies to Mitigate N-nitrosamine Formation in Pharmaceuticals. (2024-10-02). SEN Pharma. [Link]
-
Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. (2023-07-21). ACS Publications. [Link]
-
The rate of nitrosation of sarcosine in the presence of hydrophile and lipophilic antioxidants. (1977-09-30). Z Lebensm Unters Forsch. [Link]
-
Identification and quantitative determination of nitrosoproline and nitrososarcosine and preliminary investigations on nitrosohydroxyproline in cured meat products. (1976). IARC Sci Publ. [Link]
-
Nitrosation of sarcosine, proline and 4-hydroxyproline by exposure to nitrogen oxides. (1982-10). Food Chem Toxicol. [Link]
-
Analytical studies on N-nitroso and related compounds. (1998). The University of Hong Kong. [Link]
-
N-Nitrososarcosine. (n.d.). PubChem - NIH. [Link]
-
N-Nitrososarcosine Methyl Ester. (2025-09-05). Chemsrc. [Link]
- Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (n.d.). [No Source Found].
-
Sarcosine. (n.d.). PubChem - NIH. [Link]
-
Determination of N-nitrososarcosine in tobacco and smokeless tobacco products using isotope dilution liquid chromatography tandem mass spectrometry. (n.d.). Analytical Methods (RSC Publishing). [Link]
-
The lack of formation of carcinogenic N-nitrososarcosine from sodium nitrite and an amino constituent of toothpastes in the rat stomach. (1976-06). ResearchGate. [Link]
-
ADMIN Nitrosation Resource Document EXPERT PANEL MEETING JUNE 12-13, 2023. (2023-05-19). Cosmetic Ingredient Review. [Link]
-
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (n.d.). PubMed Central. [Link]
-
This compound [51938-19-3]. (n.d.). CliniSciences. [Link]
-
N-nitrososarcosine limit. (2024-04-11). Nitrosamines Exchange. [Link]
Sources
- 1. senpharma.vn [senpharma.vn]
- 2. cphi-online.com [cphi-online.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. Identification and quantitative determination of nitrosoproline and nitrososarcosine and preliminary investigations on nitrosohydroxyproline in cured meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. fda.gov [fda.gov]
- 10. Nitrosation of sarcosine, proline and 4-hydroxyproline by exposure to nitrogen oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cir-safety.org [cir-safety.org]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Determination of N-nitrososarcosine in tobacco and smokeless tobacco products using isotope dilution liquid chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
N-Nitroso Sarcosine Methyl Ester: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Emergence of N-Nitroso Sarcosine Methyl Ester as a Compound of Interest
This compound (NSME) is a derivative of N-Nitrososarcosine (NSAR), a compound recognized for its carcinogenic properties.[1] As the regulatory landscape for mutagenic impurities in pharmaceuticals becomes increasingly stringent, understanding the formation, detection, and toxicological profile of potential nitrosamine drug substance-related impurities (NDSRIs) like NSME is of paramount importance.[2][3] This technical guide provides an in-depth exploration of NSME, from its fundamental chemistry to its implications in drug development, offering a critical resource for researchers, scientists, and professionals in the pharmaceutical industry.
NSAR itself is a non-volatile N-nitroso compound that has been detected in various sources, including cured meats and tobacco products.[4][5] Its carcinogenicity has been established in animal studies, where it has been shown to induce tumors in the nasal cavity of mice and the esophagus in rats.[1][4] The International Agency for Research on Cancer (IARC) has classified N-Nitrososarcosine as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[1] Given this classification, the potential for the formation of its methyl ester derivative, NSME, during the synthesis or storage of pharmaceutical products containing a sarcosine-like moiety is a significant concern.
This guide will dissect the chemical properties, synthesis, and analytical methodologies pertinent to NSME. Furthermore, it will delve into the mechanistic underpinnings of its carcinogenicity, its metabolic fate, and the regulatory considerations that govern its presence in pharmaceutical products.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its synthesis, purification, and analytical detection.
| Property | Value | Source |
| CAS Number | 51938-19-3 | [6] |
| Molecular Formula | C4H8N2O3 | [6] |
| Molecular Weight | 132.12 g/mol | [6] |
| Boiling Point | 325.1 °C at 760 mmHg | [6] |
| Density | 1.29 g/cm³ | [6] |
| Flash Point | 150.4 °C | [6] |
| Appearance | Not explicitly stated, but parent compound is a pale yellow crystalline solid. | [5] |
| Synonyms | Methyl 2-[methyl(nitroso)amino]acetate, Methyl N-methyl-N-nitrosoglycinate | [6] |
Note: Some physical properties are predicted based on the structure.
Synthesis of this compound
The synthesis of this compound can be approached through two primary routes: the esterification of N-Nitrososarcosine or the direct nitrosation of sarcosine methyl ester. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Method 1: Esterification of N-Nitrososarcosine
This method involves the conversion of the carboxylic acid group of N-Nitrososarcosine into a methyl ester. A common and effective method for this transformation is the use of diazomethane. However, due to the hazardous nature of diazomethane, alternative esterification methods are often preferred in a pharmaceutical setting.
Experimental Protocol: Esterification using Diazomethane (for reference)
Disclaimer: Diazomethane is explosive and toxic. This procedure should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety precautions.
-
Preparation of N-Nitrososarcosine Solution: Dissolve N-Nitrososarcosine in a suitable solvent, such as diethyl ether.
-
Generation of Diazomethane: Prepare a solution of diazomethane in diethyl ether from a suitable precursor, such as N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®).
-
Reaction: Slowly add the ethereal solution of diazomethane to the N-Nitrososarcosine solution at 0°C with gentle stirring. The reaction is typically rapid and is accompanied by the evolution of nitrogen gas.
-
Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.
-
Purification: Remove the solvent under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.
Method 2: Nitrosation of Sarcosine Methyl Ester
This is often the more direct and preferred route, involving the reaction of sarcosine methyl ester with a nitrosating agent, typically in an acidic medium.
Experimental Protocol: Nitrosation using Sodium Nitrite and Acid
-
Dissolution: Dissolve sarcosine methyl ester hydrochloride in water and cool the solution to 0-5°C in an ice bath.
-
Nitrosating Agent Preparation: Prepare a solution of sodium nitrite in water.
-
Reaction: Slowly add the sodium nitrite solution dropwise to the stirred, cooled solution of sarcosine methyl ester hydrochloride. Maintain the temperature below 5°C. The pH of the reaction mixture should be acidic to facilitate the formation of the nitrosating agent, nitrous acid (HONO). If starting from the free base of sarcosine methyl ester, the solution should be acidified (e.g., with HCl) prior to the addition of sodium nitrite.
-
Monitoring: The reaction progress can be monitored by TLC or LC-MS.
-
Extraction: Upon completion, extract the product from the aqueous solution using an organic solvent such as dichloromethane or ethyl acetate.
-
Washing and Drying: Wash the combined organic extracts with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography.[7]
Caption: Synthetic routes to this compound.
Analytical Methodologies for Detection and Quantification
The detection and quantification of this compound, particularly at trace levels in pharmaceutical matrices, require highly sensitive and selective analytical techniques. The primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the analysis of non-volatile nitrosamines due to its high sensitivity, specificity, and applicability to complex matrices.[8]
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation:
-
API: Dissolve a known amount of the Active Pharmaceutical Ingredient (API) in a suitable solvent (e.g., methanol, water/acetonitrile mixture).
-
Drug Product: Grind tablets to a fine powder. Weigh a portion of the powder and extract with a suitable solvent, potentially using sonication or shaking. Centrifuge and filter the extract. For liquid formulations, a simple dilution may suffice.
-
Internal Standard: Spike the sample with a stable isotope-labeled internal standard (e.g., N-Nitroso Sarcosine-d3 Methyl Ester) to ensure accurate quantification.
-
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid to improve peak shape and ionization efficiency.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducibility.
-
-
Mass Spectrometric Detection:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for NSME.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions.
-
Ion Transitions:
-
Quantifier: The most abundant and stable transition.
-
Qualifier: A second, less abundant transition to confirm the identity of the analyte.
-
Note: Specific ion transitions for NSME would need to be determined empirically but would be based on its molecular weight (132.12) and fragmentation pattern.
-
-
A study on N-Nitrososarcosine (NSAR) revealed that its E- and Z-isomers exhibit different mass spectrometric responses, which can bias quantification if not accounted for.[9] It is crucial to consider that NSME may also exist as E/Z isomers, and chromatographic separation or careful calibration strategies may be necessary for accurate results.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For less volatile nitrosamines like NSME, derivatization may not be necessary, but direct injection can be employed.[10]
Experimental Protocol: GC-MS/MS Analysis
-
Sample Preparation:
-
Similar to LC-MS/MS, dissolve or extract the sample in a suitable organic solvent.
-
A cleanup step, such as Solid-Phase Extraction (SPE), may be necessary to remove matrix interferences.
-
-
Gas Chromatographic Separation:
-
Column: A mid-polarity column, such as one containing a cyanopropylphenyl phase, is often used for nitrosamine analysis.[11]
-
Injection: A splitless or split injection can be used depending on the concentration of the analyte.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes based on their boiling points and interactions with the stationary phase.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
-
Mass Spectrometric Detection:
-
Ionization Source: Electron Ionization (EI) is commonly used.
-
Detection Mode: Similar to LC-MS/MS, tandem mass spectrometry (MS/MS) in MRM mode is preferred for high selectivity and low detection limits.[12]
-
Caption: General analytical workflow for NSME determination.
Toxicology and Mechanism of Carcinogenicity
The primary toxicological concern with this compound is its potential carcinogenicity, which is inferred from its structural similarity to N-Nitrososarcosine and other N-nitroso compounds. The carcinogenicity of N-nitrosamines is intrinsically linked to their metabolic activation.[13][14]
Metabolic Activation
N-nitrosamines are not directly carcinogenic; they require metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver and other tissues.[13][15] The key step in the activation of many N-nitrosamines is α-hydroxylation, which is the enzymatic hydroxylation of the carbon atom adjacent to the N-nitroso group.[16]
For N-Nitrososarcosine (and by extension, its methyl ester), metabolic activation is initiated by the hydroxylation of the methyl group or the methylene group. This α-hydroxylation results in an unstable intermediate that spontaneously decomposes to form highly reactive electrophilic species, such as diazonium ions.[13] These electrophiles are the ultimate carcinogens that can react with nucleophilic sites in cellular macromolecules, most importantly, DNA.
DNA Adduct Formation and Mutagenesis
The electrophilic intermediates generated during metabolic activation can alkylate DNA bases, forming DNA adducts.[13][17] The formation of these adducts is considered a critical initiating event in chemical carcinogenesis.[15] Common sites of alkylation on DNA bases include the N7 and O6 positions of guanine and the N3 position of adenine.
The formation of O6-alkylguanine adducts is particularly pro-mutagenic. During DNA replication, this modified base can mispair with thymine instead of cytosine, leading to a G:C to A:T transition mutation in the subsequent round of replication.[13] If these mutations occur in critical genes, such as proto-oncogenes or tumor suppressor genes, they can lead to the initiation of cancer.
Caption: Proposed mechanism of carcinogenicity for NSME.
Implications in Drug Development: NSME as a Potential NDSRI
The presence of nitrosamine impurities in pharmaceutical products is a major concern for regulatory agencies worldwide.[2] this compound is a prime example of a Nitrosamine Drug Substance-Related Impurity (NDSRI). NDSRIs are nitrosamines that share a structural similarity with the active pharmaceutical ingredient (API) and can be formed from the API or its fragments.[3]
Formation in Pharmaceutical Products
NSME could potentially form in drug products where the API contains a sarcosine or N-methylglycine moiety, or where sarcosine methyl ester is used as a starting material or is present as an impurity. The formation requires a source of a nitrosating agent, which can be introduced through various pathways:
-
Residual Nitrites: Nitrite impurities in raw materials, excipients, or even water used in the manufacturing process.
-
Nitrogen Oxides (NOx): Environmental exposure to NOx can also serve as a source of nitrosating agents.
-
Reaction Conditions: Acidic conditions during synthesis or in the drug product formulation can promote the nitrosation reaction.[18]
Regulatory Landscape and Acceptable Intake Limits
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued guidance on the control of nitrosamine impurities in human drugs.[19] A key aspect of this guidance is the establishment of an Acceptable Intake (AI) limit for each nitrosamine, which represents a daily exposure that approximates a 1 in 100,000 lifetime cancer risk.[20]
For novel or less-studied nitrosamines like NSME, where specific carcinogenicity data is lacking, a tiered approach is used to determine the AI limit. The FDA's Carcinogenic Potency Categorization Approach (CPCA) for NDSRIs is a valuable tool for this purpose.[21] This approach uses structure-activity relationships (SARs) to assign a nitrosamine to a potency category, each with a corresponding AI limit.[22][23]
Determining the AI for N-Nitrososarcosine:
Based on community discussions and interpretation of regulatory guidance, N-Nitrososarcosine has been placed in Category 4 of the CPCA, which corresponds to an AI limit of 1500 ng/day.[24] This categorization is influenced by the presence of the carboxylic acid group, which is considered a deactivating feature in terms of carcinogenic potency. It is reasonable to assume that the methyl ester, NSME, would fall into a similar or potentially more potent category, warranting a thorough risk assessment.
Conclusion and Future Perspectives
This compound represents a significant analytical and toxicological challenge in the context of pharmaceutical safety. Its potential formation as an NDSRI necessitates a proactive approach from drug developers, including robust risk assessments of manufacturing processes, the development of highly sensitive analytical methods for its detection, and a thorough understanding of its toxicological profile.
The information presented in this guide underscores the importance of a multidisciplinary approach, integrating organic chemistry, analytical science, toxicology, and regulatory affairs, to ensure the safety and quality of pharmaceutical products. As our understanding of nitrosamine impurities continues to evolve, ongoing research into the specific properties and risks associated with compounds like NSME will be crucial for protecting public health.
References
- N-Nitrososarcosine (IARC Summary & Evaluation, Volume 17, 1978). (1998, March 27). Inchem.org.
- Metabolic Activation and DNA-Damaging Properties of Carcinogenic N-Nitrosamines. (n.d.). University of Minnesota Digital Conservancy.
- Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. (n.d.). MDPI.
- N-Nitrosamines: 15 Listings. (n.d.).
- Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. (2022, April 18).
- Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. (2022, April 20). PubMed.
- Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. (2022, April 20). PubMed Central.
- Stereospecific Response of E / Z -isomers of N -Nitrososarcosine in LC–ESI–MS/MS. (2021, February 10).
- Appendix 1: Acceptable intakes established for N-nitrosamines. (n.d.). European Medicines Agency.
- Report on Carcinogens, Fifteenth Edition - N-Nitrosamines: 15 Listings. (n.d.).
- A Review of FDA Requirement on Recommended Acceptable Intake Limits for Nitrosamine Drug Substance Related Impurities. (2025, February 3). IJPPR.
- DNA adduct formation from tobacco-specific N-nitrosamines. (n.d.). PubMed.
- N-nitrososarcosine limit. (2024, April 11). Nitrosamines Exchange.
- How to Calculate Acceptable Intake (AI) Limits for Nitrosamines? (2024, September 25). Zamann Pharma Support.
- Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs) Guidance for Industry. (n.d.). FDA.
- Predicting N-nitrosamine Carcinogenic Potency Using Structure-activity Relationships (SARs). (2021, December 17). Lhasa Limited.
- FDA Releases Final Guidance on Recommended Acceptable Intake Limits for Nitrosamines. (2023, August 10). Hyman, Phelps & McNamara, P.C.
- Investigation of 2′-Deoxyadenosine-derived Adducts Specifically Formed in Rat Liver and Lung DNA by N′-Nitrosonornicotine (NNN) Metabolism. (2024, November 13). PubMed Central.
- Determination of volatile N-nitrosamines by gas chromatography–mass spectrometry with positive-ion chemical ionization. (n.d.). Estonian Academy Publishers.
- Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. (n.d.). MDPI.
- An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. (n.d.). Green Chemistry (RSC Publishing).
- Ester-mediated nitrosamine formation from nitrite and secondary or tertiary amines. (n.d.). PubMed.
- N-Nitrososarcosine Methyl Ester | CAS#:51938-19-3. (2025, September 5). Chemsrc.
- A New Analytical LC-MS/MS Method for Determination of Eight Standard Nitrosamines (NDMA, NMBA, NDEA, NEIPA, NDIPA, NMPA, NDPA, NDBA) in a Commercial Small Molecule Drug Product Capsules and its Active Pharmaeceutical Ingredient for Treatment of Fabry: A Rare Disease. (2025, June 17). PubMed.
- Nitrosamines Analysis with LC-MS/MS. (n.d.).
- Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system. (n.d.).
- Nitrosamines in API LC-MS/MS. (n.d.). MAC-MOD Analytical.
- Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. (n.d.). MDPI.
- N-Nitrososarcosine | C3H6N2O3 | CID 25811. (n.d.). PubChem.
- The Landscape of Potential Small and Drug Substance Related Nitrosamines in Pharmaceuticals. (n.d.). Pharma Excipients.
- Understanding Nitrosamine Drug Substance-Related Impurities (NDSRIs). (2025, June 26). AnalyteGuru.
- Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan. (n.d.). PubMed Central.
- ChemInform Abstract: N-Nitrosation of Secondary Amines Using p-TSA-NaNO2 as a Novel Nitrosating Agent under Mild Conditions. (2025, August 6).
- Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. (2021, September 23). Restek Resource Hub.
- Formation of N‑Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. (2023, July 27). Pharma Excipients.
- Determination of Ten Nitrosamines in Drinking Water by Gas Chromatography/Electron Ionization Tandem Mass Spectrometry. (2013). ASMS.
- This compound. (n.d.). LGC Standards.
- N-Nitrososarcosine Methyl Ester | 51938-19-3. (n.d.). ChemicalBook.
- Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. (2023, July 21).
- This compound. (n.d.). LGC Standards.
- Review of Nitrosamine Drug-Substance Related Impuri es (NDSRI) in Pharmaceu cal Drugs: Risk Assessments. (2023, October 17). Medicines for Europe.
Sources
- 1. N-Nitrososarcosine (IARC Summary & Evaluation, Volume 17, 1978) [inchem.org]
- 2. Understanding Nitrosamine Drug Substance-Related Impurities (NDSRIs) - AnalyteGuru [thermofisher.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. N-Nitrososarcosine | C3H6N2O3 | CID 25811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Nitrososarcosine Methyl Ester | CAS#:51938-19-3 | Chemsrc [chemsrc.com]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [discover.restek.com]
- 11. kirj.ee [kirj.ee]
- 12. Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. DNA adduct formation from tobacco-specific N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. ema.europa.eu [ema.europa.eu]
- 20. fda.gov [fda.gov]
- 21. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 22. Predicting N-nitrosamine Carcinogenic Potency Using Structure-activity Relationships (SARs) | Lhasa Limited [lhasalimited.org]
- 23. FDA Releases Final Guidance on Recommended Acceptable Intake Limits for Nitrosamines | Covington & Burling LLP [cov.com]
- 24. N-nitrososarcosine limit - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
Methodological & Application
Application Note: Quantification of N-Nitroso Sarcosine Methyl Ester (NSME) using Gas Chromatography with Thermal Energy Analysis (GC-TEA)
Abstract
This application note provides a detailed protocol for the sensitive and selective quantification of N-Nitroso Sarcosine Methyl Ester (NSME), a potentially carcinogenic N-nitrosamine impurity. Given the increasing regulatory scrutiny on nitrosamines in pharmaceutical products, foods, and consumer goods, robust analytical methods are essential.[1][2] Gas Chromatography coupled with a Thermal Energy Analyzer (GC-TEA) offers exceptional specificity for nitroso-containing compounds, making it a preferred method for trace-level analysis.[3][4] This document outlines the principles of GC-TEA, a complete workflow from sample preparation to data analysis, method validation guidelines, and troubleshooting advice for researchers, scientists, and drug development professionals.
Introduction & Regulatory Context
N-nitrosamines are a class of compounds recognized as probable human carcinogens, prompting stringent control by regulatory bodies like the U.S. Food and Drug Administration (FDA).[5][6][7] The FDA recommends that manufacturers perform risk assessments and conduct analytical testing using sensitive, validated methods if a risk of nitrosamine contamination is found.[5][8] N-Nitroso Sarcosine (NSAR) and its esters, such as NSME, can be formed from the reaction of secondary amines with nitrosating agents.[3] While historically analyzed in tobacco and cured meats, their potential presence in pharmaceuticals and other matrices necessitates reliable quantification.[9][10]
The GC-TEA technique is highly specific for compounds that contain a heat-labile nitrosyl group (N-N=O).[11] This specificity allows for confident detection at very low levels, often without the complex matrix interference that can challenge other detectors.[3][4]
Principle of GC-TEA
The power of this technique lies in the combination of chromatographic separation with highly selective detection.
-
Gas Chromatography (GC) Separation : The sample extract is injected into the GC, where it is vaporized. An inert carrier gas (e.g., Helium) sweeps the volatile analytes through a heated capillary column. Compounds are separated based on their boiling points and interaction with the column's stationary phase. NSME, being a volatile ester, is well-suited for GC analysis.
-
Thermal Energy Analyzer (TEA) Detection : After eluting from the GC column, the analyte enters the TEA pyrolyzer, typically heated to around 500-550°C.[3][4] This thermal energy is sufficient to selectively cleave the weak N-NO bond, releasing a nitric oxide (•NO) radical.[3] Other chemical bonds remain largely intact, which is the source of the detector's specificity. The liberated •NO radical then reacts with ozone (O₃), generated within the detector, to produce electronically excited nitrogen dioxide (NO₂*).[3][4] This excited molecule decays to its ground state, emitting a photon of light in the near-infrared region (>600 nm).[3][4] A sensitive photomultiplier tube detects this chemiluminescent signal, which is directly proportional to the amount of the N-nitroso compound present.[3]
Caption: Mechanism of NSME detection by GC-TEA.
Experimental Protocol
4.1 Materials and Reagents
-
Solvents : Dichloromethane (DCM), Methanol (MeOH), Hexane (all HPLC or pesticide residue grade).
-
Reagents : Anhydrous Sodium Sulfate, Sodium Hydroxide (NaOH), L-Ascorbic Acid.
-
Standards : this compound (NSME) certified reference standard.
-
Internal Standard (ISTD) : N-Nitrosodipropylamine (NDPA) or other suitable non-interfering nitrosamine.
-
Glassware : Volumetric flasks, centrifuge tubes, Pasteur pipettes, GC vials with septa. All glassware should be thoroughly cleaned to avoid contamination.[12]
-
Equipment : Analytical balance, vortex mixer, centrifuge, solid-phase extraction (SPE) manifold (optional), gas chromatograph with TEA detector.
4.2 Overall Experimental Workflow
Caption: General workflow for NSME quantification.
4.3 Preparation of Standards
-
Primary Stock (1000 µg/mL) : Accurately weigh 10 mg of NSME standard into a 10 mL volumetric flask. Dissolve and bring to volume with Methanol. Store at -20°C, protected from light. Nitrosamine standards can degrade under UV light.[13]
-
Internal Standard Stock (1000 µg/mL) : Prepare similarly using NDPA.
-
Working Standards : Prepare a series of calibration standards by serial dilution of the primary stock with Dichloromethane to cover the expected concentration range (e.g., 0.5 ng/mL to 100 ng/mL). Spike each standard with a constant concentration of ISTD (e.g., 20 ng/mL).
4.4 Sample Preparation (Liquid-Liquid Extraction)
This protocol is a general guideline and may require optimization based on the sample matrix.[14]
-
Weighing : Accurately weigh 1.0 g of the homogenized sample (e.g., ground drug product, cosmetic base) into a 15 mL glass centrifuge tube.
-
Spiking & Dissolution : Spike the sample with a known amount of ISTD solution. Add 5 mL of 0.1 M NaOH solution. Vortex for 2 minutes to dissolve or suspend the sample.
-
Inhibition of Artifacts : For matrices where artifactual nitrosation is a concern, add L-Ascorbic acid to the aqueous solution before extraction.[12]
-
Extraction : Add 5 mL of Dichloromethane (DCM) to the tube. Cap tightly and vortex vigorously for 5 minutes.
-
Phase Separation : Centrifuge the tube at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection : Carefully transfer the lower organic layer (DCM) using a Pasteur pipette to a clean tube containing anhydrous sodium sulfate to remove residual water.
-
Concentration : Evaporate the DCM extract to approximately 0.5 mL under a gentle stream of nitrogen at room temperature.
-
Final Volume : Adjust the final volume to 1.0 mL with Dichloromethane and transfer to a GC vial for analysis.
4.5 GC-TEA Instrument Parameters
The following parameters serve as a starting point and should be optimized for the specific instrument and column used.
| Parameter | Setting | Rationale |
| GC System | Ellutia 200 Series GC or equivalent | Provides stable and reproducible chromatography. |
| Injector | Splitless, 200°C | Ensures efficient transfer of trace analytes onto the column. |
| Carrier Gas | Helium, constant flow @ 1.5 mL/min | Inert gas standard for GC applications. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-1701) | Mid-polarity phase offers good selectivity for nitrosamines.[15] |
| Oven Program | 50°C (hold 1 min), ramp to 220°C @ 10°C/min, hold 5 min | Temperature program designed to separate volatile nitrosamines from solvent and matrix components.[12] |
| TEA System | Ellutia 810 Series TEA or equivalent | Highly selective and sensitive for nitrosamines.[16] |
| Interface Temp | 275°C | Prevents condensation of analytes between the GC and TEA.[12] |
| Pyrolyzer Temp | 525°C | Optimal temperature for selective cleavage of the N-NO bond without significant fragmentation of other bonds.[3][12] |
| Injection Vol. | 2 µL | Standard volume for trace analysis. |
Data Analysis and System Suitability
-
Calibration : Generate a calibration curve by plotting the ratio of the NSME peak area to the ISTD peak area against the NSME concentration. A linear regression with a correlation coefficient (r²) ≥ 0.995 is typically required.
-
Quantification : Calculate the concentration of NSME in the sample using the linear regression equation from the calibration curve.
-
System Suitability : Before running samples, inject a mid-level calibration standard to verify system performance. Check for peak shape, retention time stability, and signal-to-noise ratio.
Method Validation
The analytical method must be validated according to regulatory guidelines such as ICH Q2(R1) to ensure it is fit for purpose.[17][18] Key validation parameters include:
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of matrix components. | No significant interfering peaks at the retention time of NSME in a blank matrix. |
| Linearity | Proportionality of response to concentration over a defined range. | r² ≥ 0.995 |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio ≥ 3 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10; should be ≤ the regulatory limit (e.g., 26.5 ng/day AI).[7] |
| Accuracy (% Recovery) | Closeness of the measured value to the true value, assessed by spiking blank matrix at different levels. | 80-120% recovery. |
| Precision (RSD%) | Closeness of agreement between a series of measurements (repeatability and intermediate precision). | Relative Standard Deviation (RSD) ≤ 15%. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | No significant impact on results from minor changes in flow rate, temperatures, etc. |
Conclusion
The GC-TEA method detailed in this application note provides a robust, selective, and sensitive protocol for the quantification of this compound. The exceptional specificity of the Thermal Energy Analyzer minimizes matrix interference, making it an ideal choice for trace-level impurity analysis in complex samples such as pharmaceuticals and consumer products. Proper method validation is critical to ensure data integrity and regulatory compliance.
References
-
U.S. Food and Drug Administration (FDA). (2024). FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2024). Control of Nitrosamine Impurities in Human Drugs - Guidance for Industry. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2024). Control of Nitrosamine Impurities in Human Drugs; Guidance for Industry; Availability. Federal Register. Available at: [Link]
-
James, A. (2022). Nitrosamine Detection and Identification Improved with Thermal Energy Analysis. American Pharmaceutical Review. Available at: [Link]
-
Catalyst Staff. (2024). Guidance Breakdown: FDA Revises Its Final Guidance on Nitrosamine Impurities. Catalyst Clinical Research. Available at: [Link]
-
Ellutia. (2022). Screening for Nitrosamines with Thermal Energy Analysis. Labmate Online. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2023). CDER Nitrosamine Impurity Acceptable Intake Limits. Available at: [Link]
-
Chromatography Today. (2024). Analysis of Nitrosamines in Metformin Tablets Using Ellutia's Thermal Energy Analyser (GC-TEA). Available at: [Link]
-
Liu, G. et al. (2022). A Full Evaporation Static Headspace Gas Chromatography Method with Nitrogen Phosphorous Detection for Ultrasensitive Analysis of Semi-volatile Nitrosamines in Pharmaceutical Products. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
FILAB. (n.d.). Analysis of nitrosamines by GC-TEA. Available at: [Link]
-
Dhont, J. H., & van Ingen, C. (1976). Identification and quantitative determination of nitrosoproline and nitrososarcosine and preliminary investigations on nitrosohydroxyproline in cured meat products. IARC Scientific Publications, (14), 355–360. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Why Regulatory Agencies Require Validated Methods for Nitrosamines. Available at: [Link]
-
Yurchenko, S., & Mölder, U. (2007). Determination of volatile N-nitrosamines by gas chromatography–mass spectrometry with positive-ion chemical ionization. Proceedings of the Estonian Academy of Sciences. Chemistry, 56(4), 183-194. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). GC-MS Method Development for Nitrosamine Testing. Available at: [Link]
-
Fine, D. H., et al. (1975). Description of the thermal energy analyzer (TEA) for trace determination of volatile and nonvolatile N-nitroso compounds. Analytical Chemistry, 47(7), 1188-1191. Available at: [Link]
-
Fine, D. H., & Rounbehler, D. P. (1975). Trace analysis of volatile N-nitroso compounds by combined gas chromatography and thermal energy analysis. Journal of Chromatography A, 109(2), 271-279. Available at: [Link]
-
Manchuri, S. K., et al. (2024). An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. World Journal of Biology Pharmacy and Health Sciences, 18(02), 175–204. Available at: [Link]
-
Health Canada. (2024). Guidance on nitrosamine impurities in medications. Available at: [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2024). Formation of nitrosamine impurities: Discussion and advanced method development and validation using LC-MS/MS for their detection. Available at: [Link]
-
Manchuri, S. K., et al. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology. Available at: [Link]
-
De Jesus, V. R., et al. (2014). Stereospecific Response of E/Z-isomers of N-Nitrososarcosine in LC–ESI–MS/MS. Beitr. Tabakforsch./Contrib. Tob. Res., 26(1), 1-10. Available at: [Link]
-
De Jesus, V. R., et al. (2014). Determination of N-nitrososarcosine in tobacco and smokeless tobacco products using isotope dilution liquid chromatography tandem mass spectrometry. Analytical Methods, 6(19), 7858-7864. Available at: [Link]
-
Cheng, C. R. (1998). Analytical studies on N-nitroso and related compounds. The University of Hong Kong. Available at: [Link]
-
Janzowski, C., et al. (1983). IV.5.e GC-TEA Determination of N-nitrosamino Acids. IARC Scientific Publications, (45), 423-428. Available at: [Link]
-
De Jesus, V. R., et al. (2014). Determination of N-nitrososarcosine in tobacco and smokeless tobacco products using isotope dilution liquid chromatography tandem mass spectrometry. Request PDF. Available at: [Link]
-
James, A. (2016). GC–TEA Detection of Nitrosamines within Toys and Rubber/Latex Products. LCGC International. Available at: [Link]
-
Health Canada. (2023). Determination of tobacco specific nitrosamines in whole tobacco by GC-TEA: T-309A. Available at: [Link]
Sources
- 1. wjbphs.com [wjbphs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. labcompare.com [labcompare.com]
- 4. Anybody using Thermal Energy Analysis for Nitrosamine testing? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 5. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 6. Federal Register :: Control of Nitrosamine Impurities in Human Drugs; Guidance for Industry; Availability [federalregister.gov]
- 7. insider.thefdagroup.com [insider.thefdagroup.com]
- 8. fda.gov [fda.gov]
- 9. Identification and quantitative determination of nitrosoproline and nitrososarcosine and preliminary investigations on nitrosohydroxyproline in cured meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Trace analysis of volatile N-nitroso compounds by combined gas chromatography and thermal energy analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of tobacco specific nitrosamines in whole tobacco by GC-TEA: T-309A - Canada.ca [canada.ca]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. kirj.ee [kirj.ee]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Robust Sample Preparation Strategies for the Analysis of N-Nitroso Sarcosine Methyl Ester
Abstract & Introduction
N-nitrosamines are a class of chemical compounds that have garnered significant attention from regulatory bodies and the pharmaceutical industry due to their classification as probable human carcinogens.[1][2] These compounds can form unintentionally during the manufacturing of drug substances or in finished drug products.[3] N-Nitroso Sarcosine Methyl Ester, a specific nitrosamine derivative, presents unique analytical challenges due to the need for detection at trace levels within complex matrices. The U.S. Food and Drug Administration (FDA) has established stringent acceptable intake (AI) limits for various nitrosamine impurities, necessitating highly sensitive and reliable analytical methods.[4][5]
The success of any nitrosamine analysis is critically dependent on the sample preparation stage. An effective preparation protocol must achieve three primary goals: efficiently extract the target analyte from the sample matrix, concentrate the analyte to a level compatible with instrument sensitivity, and remove interfering matrix components that could compromise analytical accuracy. This application note provides a detailed guide to three field-proven sample preparation techniques for this compound: Solid-Phase Extraction (SPE), Supported Liquid-Liquid Extraction (SLE), and Dispersive Liquid-Liquid Microextraction (DLLME). Each protocol is explained with a focus on the underlying scientific principles to empower researchers to adapt and optimize these methods for their specific applications.
Core Challenges in Nitrosamine Sample Preparation
Achieving accurate quantification at the parts-per-billion (ppb) level requires overcoming several analytical hurdles:
-
Analyte Volatility and Stability: Many nitrosamines are volatile, which can lead to analyte loss during solvent evaporation steps.[6] Conversely, this compound's parent compound, N-Nitrososarcosine, is non-volatile, highlighting the need for methods adaptable to a range of chemical properties.[7]
-
Matrix Complexity: Pharmaceutical formulations and biological samples contain excipients, active pharmaceutical ingredients (APIs), and endogenous substances that can interfere with analysis, causing ion suppression in mass spectrometry or co-elution in chromatography.[6]
-
Artifact Formation: A significant risk during sample preparation is the inadvertent formation of nitrosamines from precursor amines and nitrosating agents present in the sample or reagents, especially under acidic conditions or elevated temperatures.[3][6] This can lead to a false positive or an overestimation of the contaminant level.
-
Low Concentration Levels: The low acceptable intake limits (ranging from 26.5 to 1500 ng/day for various nitrosamines) demand highly efficient extraction and concentration steps to meet the required limits of detection (LOD) and quantification (LOQ).[4]
Protocol I: Solid-Phase Extraction (SPE)
Solid-Phase Extraction is a cornerstone of modern sample preparation, offering high recovery and excellent cleanup by partitioning analytes between a solid sorbent and a liquid mobile phase.[8] It is more targeted than traditional liquid-liquid extraction and can be easily automated for high-throughput applications.[8][9]
Causality and Scientific Principles
The efficacy of SPE relies on the selective affinity of the target analyte for a solid sorbent material. The process involves four key steps:
-
Conditioning: The sorbent is wetted with a solvent (e.g., methanol) to activate the functional groups, followed by an equilibration step with a solution similar to the sample matrix (e.g., water) to ensure consistent interaction.
-
Loading: The sample is passed through the sorbent bed. The analyte and some impurities are retained on the sorbent through specific interactions (e.g., hydrophobic, ion-exchange).
-
Washing: A specific solvent is used to rinse the sorbent, selectively removing weakly bound matrix interferences while the analyte of interest remains bound.
-
Elution: A strong solvent is used to disrupt the analyte-sorbent interaction, eluting the purified and concentrated analyte for analysis.
For this compound, a polymeric reversed-phase sorbent is often a suitable choice due to its balanced retention of polar and non-polar compounds.
Experimental Workflow: SPE
Caption: Workflow for this compound extraction using SPE.
Step-by-Step Protocol
-
Sample Pre-treatment:
-
Accurately weigh 1.0 g of the homogenized sample into a centrifuge tube.
-
Add an appropriate internal standard (e.g., an isotope-labeled version of the analyte).
-
Add 5.0 mL of a suitable extraction solvent (e.g., 30% aqueous methanol).[10]
-
Vortex mix thoroughly and sonicate for 30 minutes to ensure complete dissolution and extraction.[10]
-
Centrifuge the mixture at 6000 rcf for 15 minutes to pelletize insoluble matter.[10]
-
-
SPE Cartridge Preparation (Example using Polymeric Sorbent):
-
Prime a 200 mg, 6 cc polymeric SPE cartridge by passing 6 mL of methanol through it.[10]
-
Equilibrate the cartridge by passing 6 mL of ultrapure water. Do not allow the sorbent bed to dry.
-
-
Extraction:
-
Load the supernatant from the pre-treatment step onto the SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Wash the cartridge with 3 mL of 30% aqueous methanol to remove polar impurities.[10]
-
Elute the this compound from the cartridge with 6 mL of methanol or dichloromethane into a clean collection tube.[10][11]
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1.0 mL of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.[10]
-
Filter the final solution through a 0.2 µm syringe filter if necessary before injection.
-
Protocol II: Supported Liquid-Liquid Extraction (SLE)
SLE offers a simplified and more reproducible alternative to traditional LLE. It utilizes an inert, high-surface-area diatomaceous earth material packed into a cartridge format. This technique eliminates the need for vigorous shaking and avoids the formation of emulsions, which can be a significant problem in LLE. A method based on SLE has been successfully developed for the parent compound, N-Nitrososarcosine (NSAR), in complex matrices like tobacco.[12][13]
Causality and Scientific Principles
The sample, in an aqueous solution, is loaded onto the SLE cartridge where it spreads as a thin film over the diatomaceous earth. A water-immiscible organic solvent is then passed through the cartridge. As the solvent flows, it efficiently extracts the analytes of interest from the thin aqueous film, akin to a highly efficient LLE process with a massive surface area. The choice of elution solvent is critical and is based on the polarity and solubility of the target analyte.
Experimental Workflow: SLE
Caption: Workflow for this compound extraction using SLE.
Step-by-Step Protocol
-
Sample Preparation:
-
SLE Cartridge Extraction:
-
Load 10 mL of the supernatant onto an SLE cartridge.[14]
-
Allow the sample to absorb into the sorbent for 5 minutes.
-
Elute the analyte by passing 20 mL of ethyl formate through the cartridge, collecting the eluate.[14]
-
Repeat the elution with a second 20 mL aliquot of ethyl formate, combining it with the first eluate.[14]
-
-
Concentration and Reconstitution:
Protocol III: Dispersive Liquid-Liquid Microextraction (DLLME)
DLLME is a miniaturized LLE technique that provides very high enrichment factors using minimal solvent volumes.[15] It is fast, inexpensive, and environmentally friendly. The method's effectiveness has been demonstrated for various nitrosamines in cosmetic and aqueous samples.[15][16]
Causality and Scientific Principles
DLLME involves the rapid injection of a mixture of a water-immiscible extraction solvent and a water-miscible disperser solvent into the aqueous sample. This creates a cloudy solution of fine micro-droplets, maximizing the surface area for extraction. The target analyte rapidly partitions into the extraction solvent. Subsequent centrifugation separates the phases, and a small volume of the analyte-rich extraction solvent is collected for analysis.
Experimental Workflow: DLLME
Caption: Workflow for this compound extraction using DLLME.
Step-by-Step Protocol
-
Sample Preparation:
-
Place 5.0 mL of the aqueous sample (or a sample dissolved in water) into a conical-bottom centrifuge tube.
-
Add the internal standard. For some matrices, adding salt (e.g., NaCl) can enhance extraction efficiency via the "salting-out" effect.[17]
-
-
Microextraction:
-
In a separate vial, prepare a mixture of 1.0 mL of a disperser solvent (e.g., acetonitrile or methanol) and 100 µL of a high-density extraction solvent (e.g., dichloromethane or chlorobenzene).
-
Rapidly inject this mixture into the sample tube using a syringe. A cloudy solution should form instantly.
-
Vortex for 1-2 minutes to facilitate mass transfer.
-
-
Phase Separation and Analysis:
-
Centrifuge at high speed (e.g., 5000 rcf for 5 minutes) to break the emulsion and sediment the small volume of extraction solvent at the bottom of the tube.
-
Carefully collect the organic phase (typically 10-50 µL) using a microsyringe.
-
Inject the collected solvent directly into the GC-MS or LC-MS/MS system.
-
Method Performance and Analytical Considerations
The choice of sample preparation should be validated to ensure it meets the stringent requirements for nitrosamine analysis. Key validation parameters and typical performance data for nitrosamine methods are summarized below.
Table 1: Typical Performance Characteristics for Nitrosamine Sample Preparation Methods
| Parameter | Solid-Phase Extraction (SPE) | Supported Liquid-Liquid Extraction (SLE) | Dispersive Liquid-Liquid Microextraction (DLLME) |
| Recovery | 90-120%[8] | 83-110%[18] | Dependent on analyte, can range from 60-100%[15] |
| Precision (%RSD) | < 15%[9][19] | < 10%[13] | < 15%[15] |
| Typical LOQ | 0.1 - 1.0 ng/mL[8][20] | ~90 ng/g (in solid matrix)[13] | Low µg/kg (ppb) level[15] |
| Solvent Usage | Moderate | High | Very Low |
| Throughput | High (Automatable)[9][21] | Moderate | High |
| Primary Advantage | Excellent cleanup, high reproducibility | Eliminates emulsions, simple | High enrichment, low solvent use |
Analytical Finish
-
LC-MS/MS: This is often the preferred technique, especially for non-volatile or thermally labile nitrosamines. It offers high sensitivity and selectivity.[12][17] The analysis of N-Nitrososarcosine often utilizes LC-MS/MS.[13]
-
GC-MS/MS: Suitable for volatile nitrosamines. This compound may be amenable to GC-MS analysis. For less volatile parent compounds, derivatization may be required to increase volatility and improve chromatographic performance.[22][23][24]
Safety Precautions
N-nitrosamines are potent carcinogens and must be handled with extreme care.[25]
-
Always work in a well-ventilated fume hood or a glove box.
-
Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses.
-
Handle all standards, samples, and contaminated materials as hazardous waste and dispose of them according to institutional guidelines.
Conclusion
The successful analysis of this compound hinges on a well-designed and validated sample preparation strategy. Solid-Phase Extraction (SPE) offers robust cleanup and high reproducibility, making it ideal for routine testing in regulated environments. Supported Liquid-Liquid Extraction (SLE) provides a simplified, emulsion-free workflow that has proven effective for the parent analyte, NSAR. Dispersive Liquid-Liquid Microextraction (DLLME) is a powerful choice for achieving high enrichment factors with minimal solvent consumption, particularly for screening purposes. The selection of the optimal method will depend on the specific sample matrix, required sensitivity, available instrumentation, and desired sample throughput. By understanding the principles behind each technique, researchers can confidently develop and implement methods to ensure the safety and quality of pharmaceutical products.
References
-
Rapid Solid-Phase Extraction Method for the Detection of Volatile Nitrosamines in Food. (n.d.). ACS Publications. [Link]
-
Simultaneous determination of 13 nitrosamine impurities in biological medicines using salting-out liquid-liquid extraction coupled with liquid chromatography tandem mass spectrometry. (2022). PubMed. [Link]
-
Use of Automated Solid-Phase Extraction and GC-MS/MS to Evaluate Nitrosamines in Water Matrices. (2012). American Laboratory. [Link]
-
Fully Automated Liquid-Liquid Extraction and Headspace Extraction for the Analysis of Nitrosamine Impurities in Drug Products. (n.d.). ResearchGate. [Link]
-
Derivatization Method for Determination of Nitrosamines by GC-MS. (n.d.). FAO AGRIS. [Link]
-
SPE and GC–MS for Analyzing N–Nitrosamine Impurities in Cough Syrups. (2024). Spectroscopy Online. [Link]
-
Selective determination of volatile N-nitrosamines by derivatization with diethyl chlorothiophosphate and gas chromatography with flame photometric detection. (1996). PubMed. [Link]
-
Ultra-Fast Analysis of Nitrosamines Using SPE-QQQ. (2020). Agilent. [Link]
-
FDA sets acceptable intake limits for nitrosamines in drugs. (2023). RAPS. [Link]
- US9857347B2 - N-nitrosamine determination in aqueous samples with sonication and microextraction. (n.d.).
-
Analytical methodology for sample preparation, detection, quantitation, and confirmation of N-nitrosamines in foods. (1981). Semantic Scholar. [Link]
-
Determination of nine prohibited N-nitrosamines in cosmetic products by vortex-assisted dispersive liquid–liquid microextraction prior to gas chromatography-mass spectrometry. (n.d.). RSC Publishing. [Link]
-
Analytical Methodology for Sample Preparation, Detection, Quantitation, and Confirmation of N-Nitrosamines in Foods. (2020). Oxford Academic. [Link]
-
Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. (2024). ACS Publications. [Link]
-
Derivatization Method for Determination of Nitrosamines by GC–MS. (2011). ResearchGate. [Link]
-
CDER Nitrosamine Impurity Acceptable Intake Limits. (n.d.). FDA. [Link]
-
Nitrosamines in Food and Beverages. (n.d.). SK pharmteco. [Link]
-
Determining N-Nitrosamines in Pharmaceutical Preparations Using LC–MS/MS. (2024). Spectroscopy Online. [Link]
-
FDA's New Guidance on Nitrosamine and Nitrosamine- Drug Substance Related Impurities and Recommended Acceptable Intake Limits. (2023). MED Institute. [Link]
-
A Review of FDA Requirement on Recommended Acceptable Intake Limits for Nitrosamine Drug Substance Related Impurities. (2024). IJPPR. [Link]
-
the-determination-of-n-nitrosamines-in-food. (2010). Bohrium. [Link]
-
Determination of N-Nitrosamines in Foods Using a Solventless Extraction Technique. (n.d.). Grupo Biomaster. [Link]
-
Distribution of Seven N-Nitrosamines in Food. (n.d.). Toxicological Research. [Link]
-
Determination of N-nitrososarcosine in tobacco and smokeless tobacco products using isotope dilution liquid chromatography tandem mass spectrometry. (2013). ResearchGate. [Link]
-
Stereospecific Response of E / Z -isomers of N -Nitrososarcosine in LC–ESI–MS/MS. (2021). Journal of Chromatographic Science. [Link]
-
Determination of N-Nitrososarcosine (NSAR) in tobacco. (n.d.). CORESTA. [Link]
-
A Fast Efficient Method to Determine the Presence of Nitrosamines in Cosmetics. (n.d.). Waters Corporation. [Link]
-
Analytical studies on N-nitroso and related compounds. (1998). PolyU Institutional Research Archive. [Link]
-
N-Nitrososarcosine. (n.d.). PubChem. [Link]
-
Separation and Direct Chemical Determination of Nitrosamines by High Performance Liquid Chromatography (HPLC). (n.d.). Journal of Chromatographic Science. [Link]
-
Stereospecific Response of E/Z-isomers of N-Nitrososarcosine in LC-ESI-MS/MS. (2021). PubMed. [Link]
-
NITROSAMINES (2522). (n.d.). NIOSH. [Link]
-
Analytical insights into nitrosamine drug substance related impurities (NDSRIs). (2024). ANTI-SEL. [Link]
-
Determination of N-nitrososarcosine in tobacco and smokeless tobacco products using isotope dilution liquid chromatography tandem mass spectrometry. (2014). Analytical Methods. [Link]
-
Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. (2021). Restek. [Link]
-
A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. (n.d.). NIH. [Link]
-
This compound. (n.d.). CliniSciences. [Link]
-
Analysis and risk assessment of nitrosamines in sartans using GC-MS and Monte Carlo simulation. (2024). Scientific Reports. [Link]
Sources
- 1. medinstitute.com [medinstitute.com]
- 2. d-nb.info [d-nb.info]
- 3. pubs.acs.org [pubs.acs.org]
- 4. FDA sets acceptable intake limits for nitrosamines in drugs | RAPS [raps.org]
- 5. fda.gov [fda.gov]
- 6. Nitrosamines Formation as Artefact... What are the Challenges? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. Analytical studies on N-nitroso and related compounds | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. waters.com [waters.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Determination of N-nitrososarcosine in tobacco and smokeless tobacco products using isotope dilution liquid chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. coresta.org [coresta.org]
- 15. Determination of nine prohibited N-nitrosamines in cosmetic products by vortex-assisted dispersive liquid–liquid microextraction prior to gas chromatography-mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. US9857347B2 - N-nitrosamine determination in aqueous samples with sonication and microextraction - Google Patents [patents.google.com]
- 17. Simultaneous determination of 13 nitrosamine impurities in biological medicines using salting-out liquid-liquid extraction coupled with liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Selective determination of volatile N-nitrosamines by derivatization with diethyl chlorothiophosphate and gas chromatography with flame photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Analysis and risk assessment of nitrosamines in sartans using GC-MS and Monte Carlo simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. Derivatization Method for Determination of Nitrosamines by GC-MS [agris.fao.org]
- 23. researchgate.net [researchgate.net]
- 24. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [discover.restek.com]
- 25. cdc.gov [cdc.gov]
Application Notes & Protocols for N-Nitroso Sarcosine Methyl Ester as a Reference Standard
Abstract: The emergence of nitrosamine impurities as a "cohort of concern" in pharmaceutical products has necessitated the development of highly sensitive and accurate analytical methods for their detection and quantification.[1][2][3] Central to the reliability of these methods is the availability and proper use of well-characterized reference standards. This document provides a comprehensive technical guide for researchers, quality control analysts, and drug development professionals on the use of N-Nitroso Sarcosine Methyl Ester as a reference standard. It covers the compound's physicochemical properties, safe handling, and detailed protocols for the preparation of standard solutions and their application in quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction: The Regulatory Imperative for Nitrosamine Control
Since 2018, the unexpected detection of N-nitrosamine impurities, such as N-nitrosodimethylamine (NDMA), in widely used medications has triggered global recalls and intensified regulatory scrutiny.[4][5] N-nitrosamines are classified as probable or possible human carcinogens by international health agencies.[2][4] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), guided by the principles of the International Council for Harmonisation (ICH) M7 guideline, have mandated stringent control over these impurities in active pharmaceutical ingredients (APIs) and finished drug products.[1][3][6]
The ICH M7 guideline provides a framework for assessing and controlling DNA-reactive (mutagenic) impurities to limit potential carcinogenic risk.[1][2] This risk-based approach requires manufacturers to conduct thorough risk assessments and, when a risk is identified, perform highly sensitive testing to ensure impurities are below the established acceptable intake (AI) limits.[6][7][8] Accurate quantification at trace levels is impossible without high-purity, well-characterized reference standards. This compound serves as a critical tool in this analytical framework, enabling the validation of methods and the precise quantification of related nitrosamine impurities.
Compound Profile: this compound
A thorough understanding of the reference standard's chemical and physical properties is fundamental to its correct handling, storage, and application in analytical workflows.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | Methyl 2-[methyl(nitroso)amino]acetate | [9] |
| Synonyms | Methyl N-methyl-N-nitrosoglycine, N-Nitrososarcosine Methyl Ester | [9][10] |
| CAS Number | 51938-19-3 | [9][10] |
| Molecular Formula | C₄H₈N₂O₃ | [9][10] |
| Molecular Weight | 132.12 g/mol | [9][10] |
| Appearance | Varies; often supplied as a neat material or in solution. | N/A |
| Boiling Point | 325.1°C at 760 mmHg | [9][10] |
| Density | 1.29 g/cm³ | [9][10] |
| Flash Point | 150.4°C | [9][10] |
| SMILES | COC(=O)CN(C)N=O | [9] |
Safety, Handling, and Storage
Causality Statement: N-Nitroso compounds are potent carcinogens and must be handled with extreme caution.[11] The protocols outlined below are designed to minimize exposure risk to laboratory personnel.
-
Hazard Identification: N-Nitroso Sarcosine, a related compound, is classified as toxic if swallowed, a skin and eye irritant, and is suspected of causing cancer and damaging fertility.[12][13] Assume this compound carries similar risks.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a common choice), and safety glasses with side shields when handling the compound, whether in solid or solution form.
-
Engineering Controls: All handling of the neat material and preparation of concentrated stock solutions must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.
-
Storage: Store the reference standard in its original container, tightly sealed, at the temperature recommended by the supplier (typically 4°C).[14] Protect from light, as N-nitroso compounds can be light-sensitive.[15]
-
Disposal: Dispose of all waste, including empty containers, contaminated PPE, and unused solutions, in accordance with local, state, and federal regulations for hazardous chemical waste.
Protocol 1: Preparation of Standard Solutions
Principle: Accurate quantitative analysis begins with the meticulous preparation of standard solutions. The following protocol describes a serial dilution process to create a stock solution and a series of working standards for constructing a calibration curve. The use of calibrated volumetric glassware and an analytical balance is mandatory.
Workflow for Standard Solution Preparation
Sources
- 1. ICH M7 for Nitrosamines: Steps for a Lifecycle Management - Zamann Pharma Support GmbH [zamann-pharma.com]
- 2. ardena.com [ardena.com]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 6. FDA Nitrosamine Guidelines - Zamann Pharma Support GmbH [zamann-pharma.com]
- 7. FDA Provides Guidance to Manufacturers for Controlling Nitrosamine Impurities in Human Drugs | Winston & Strawn [winston.com]
- 8. FDA revises final guidance on nitrosamine impurities | RAPS [raps.org]
- 9. N-Nitrososarcosine Methyl Ester | CAS#:51938-19-3 | Chemsrc [chemsrc.com]
- 10. N-Nitrososarcosine Methyl Ester | CAS 51938-19-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 11. caymanchem.com [caymanchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. 285275-500mg | this compound Clinisciences [clinisciences.com]
- 15. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Nitroso Sarcosine Methyl Ester in Cancer Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of N-Nitroso Sarcosine Methyl Ester (NSME) as a tool in cancer research. This document outlines the mechanistic basis of its carcinogenicity and provides detailed protocols for its application in both in vivo and in vitro cancer models.
Introduction: Understanding this compound
This compound is a member of the N-nitroso compounds (NOCs), a class of potent carcinogens.[1] These compounds are characterized by a nitroso group (-N=O) attached to a nitrogen atom and are known for their genotoxic effects, directly damaging DNA and leading to mutations that can initiate carcinogenesis.[1] Due to its carcinogenic properties, NSME serves as a valuable laboratory tool for inducing tumor formation in experimental models, thereby facilitating the study of cancer development, progression, and the evaluation of potential therapeutic interventions.
Chemical and Physical Properties:
| Property | Value | Reference |
| CAS Number | 51938-19-3 | [2] |
| Molecular Formula | C4H8N2O3 | [2] |
| Storage Temperature | 4°C | [3] |
| Handling | Should be handled by qualified personnel trained in laboratory procedures for hazardous compounds.[3] |
Mechanism of Action: The Path to Carcinogenesis
The carcinogenic activity of N-nitroso compounds like NSME is a multi-step process that begins with metabolic activation and culminates in genetic mutations.
Metabolic Activation
N-nitrosamines require metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver and other tissues, to exert their carcinogenic effects.[4][5] This enzymatic process, typically α-hydroxylation, transforms the relatively stable parent compound into a highly reactive, unstable electrophilic intermediate.[6]
DNA Adduct Formation and Mutagenesis
The electrophilic intermediates generated during metabolism readily react with nucleophilic sites on DNA bases, forming covalent DNA adducts.[7][8] These adducts, if not repaired by cellular DNA repair mechanisms, can lead to mispairing of DNA bases during replication, resulting in permanent mutations in critical genes, such as oncogenes and tumor suppressor genes.[6] The accumulation of these mutations can drive the transformation of normal cells into cancerous ones.
Caption: General metabolic activation and carcinogenic pathway of N-nitroso compounds.
In Vivo Application: Induction of Esophageal Squamous Cell Carcinoma in Rats
This protocol is adapted from established methods for inducing esophageal tumors in rats using N-nitroso compounds and their precursors.[9][10] Researchers should perform pilot studies to determine the optimal dose-response for this compound.
Experimental Workflow
Caption: Workflow for the in vivo induction of esophageal cancer using NSME.
Detailed Protocol
Materials:
-
This compound (NSME)
-
Male Wistar or Fischer 344 rats (6-8 weeks old)
-
Vehicle for administration (e.g., sterile drinking water, corn oil for gavage)
-
Standard laboratory animal housing and diet
-
Necropsy and histology equipment
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the start of the experiment.
-
Dose Preparation (Example):
-
For administration in drinking water, dissolve NSME in sterile water to the desired concentration. Prepare fresh solutions weekly, protecting them from light, as N-nitroso compounds can be light-sensitive.[11]
-
For oral gavage, dissolve or suspend NSME in a suitable vehicle like corn oil.
-
-
Administration:
-
Drinking Water: Provide the NSME solution as the sole source of drinking water for the duration of the treatment period.
-
Oral Gavage: Administer the NSME solution directly into the stomach using a gavage needle. This method allows for more precise dosing.
-
-
Dosage and Duration (Example based on related compounds):
-
Monitoring:
-
Record the body weight of each animal weekly.
-
Observe the animals daily for any clinical signs of toxicity or tumor development (e.g., difficulty swallowing, weight loss).
-
-
Termination and Tissue Collection:
-
At the end of the experimental period (e.g., 20-30 weeks), euthanize the animals.
-
Perform a thorough necropsy, with a focus on the esophagus and other organs of the gastrointestinal tract.
-
-
Histopathological Analysis:
-
Fix the esophagus in 10% neutral buffered formalin.
-
Process the tissue for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).
-
Examine the sections microscopically for the presence of hyperplasia, dysplasia, papillomas, and carcinomas.
-
Expected Outcomes:
| Time Point | Expected Observation |
| 6-10 weeks | Hyperplasia and dysplasia of the esophageal epithelium.[10] |
| 12-20 weeks | Development of papillomas and early-stage squamous cell carcinomas.[9][10] |
| 20+ weeks | Increased incidence and progression of squamous cell carcinomas.[9][10] |
In Vitro Application: Cell Transformation Assay
This protocol provides a framework for assessing the carcinogenic potential of NSME in vitro by inducing the transformation of non-cancerous cells. This is based on established cell transformation assays using other carcinogens.[14][15]
Experimental Workflow
Caption: Workflow for the in vitro cell transformation assay using NSME.
Detailed Protocol
Materials:
-
This compound (NSME)
-
A suitable non-transformed cell line (e.g., rat esophageal epithelial cells or a model like BALB/c 3T3 cells)
-
Complete cell culture medium and supplements
-
Cell culture plates and flasks
-
Soft agar and other reagents for transformation assays
Procedure:
-
Cell Seeding: Plate the cells at a low density in culture dishes and allow them to attach overnight.
-
NSME Treatment (Initiation):
-
Perform a preliminary cytotoxicity assay to determine a range of sub-lethal concentrations of NSME.
-
Treat the cells with various concentrations of NSME for a defined period (e.g., 24-72 hours).
-
-
Promotion and Progression:
-
After the treatment, wash the cells and replace the medium with fresh complete medium.
-
Culture the cells for several weeks, changing the medium regularly. This allows for the clonal expansion of initiated cells.
-
-
Assessment of Transformation:
-
Foci Formation Assay: Observe the cultures for the development of foci, which are dense, multi-layered clusters of cells that have lost contact inhibition.
-
Soft Agar Colony Formation Assay: Plate the cells in a semi-solid medium (soft agar). Transformed cells will be able to grow and form colonies, while normal cells will not (anchorage-independent growth).
-
-
Characterization of Transformed Cells:
-
Isolate colonies from the soft agar or foci from the plates.
-
Expand these cell populations and further characterize them for hallmarks of cancer (e.g., increased proliferation rate, altered morphology, expression of cancer-related genes).
-
Data Analysis and Interpretation:
| Assay | Metric | Interpretation |
| Foci Formation | Number and size of foci | An increase in the number and size of foci indicates transforming activity. |
| Soft Agar Assay | Number and size of colonies | The ability to form colonies demonstrates anchorage-independent growth, a key feature of transformed cells. |
Safety and Handling
This compound is a suspected carcinogen and should be handled with extreme caution.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle the compound in a designated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Waste Disposal: Dispose of all contaminated materials and waste in accordance with institutional and local regulations for hazardous chemical waste.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly closed.
References
-
Efficient and specific induction of esophageal tumors in rats by precursors of N-nitrososarcosine ethyl ester. PubMed. Available at: [Link]
-
In vitro carcinogenesis of mammary epithelial cells by N-nitroso-N-methylurea using a collagen gel matrix culture. PubMed. Available at: [Link]
-
Animal Model: Esophageal Carcinoma in the Rat Induced with Methyl-alkyl-nitrosamines. American Society for Investigative Pathology. Available at: [Link]
-
Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. MDPI. Available at: [Link]
-
Dose-response studies in carcinogenesis by nitroso-N-methyl-N-(2-phenyl)ethylamine in rats and the effects of deuterium substitution. PubMed. Available at: [Link]
-
Efficient and specific induction of esophageal tumors in rats by precursors of N‐nitrososarcosine ethyl ester. Semantic Scholar. Available at: [Link]
-
Carcinogenic effects of N-nitroso compounds in the environment. CABI Digital Library. Available at: [Link]
-
The mechanisms of action of the carcinogenic nitroso and related compounds. PubMed. Available at: [Link]
-
Laboratory animal models for esophageal cancer. PMC. Available at: [Link]
-
Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. MDPI. Available at: [Link]
-
Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. ResearchGate. Available at: [Link]
-
Sequential morphological studies of the esophageal carcinoma of rats induced by N-methyl-N-amylnitrosamine. PubMed. Available at: [Link]
-
Problems of dose-response studies in chemical carcinogenesis with special reference to N-nitroso compounds. PubMed. Available at: [Link]
-
N-Nitrososarcosine. PubChem. Available at: [Link]
-
The Mechanisms of Action of the Carcinogenic Nitroso and Related Compounds. PMC. Available at: [Link]
-
Dose-response study of the carcinogenicity of tobacco-specific N-nitrosamines in F344 rats. SpringerLink. Available at: [Link]
-
Mechanism of action of N-nitroso compounds in animal body. BNaR:... ResearchGate. Available at: [Link]
-
DNA adduct formation from tobacco-specific N-nitrosamines. PubMed. Available at: [Link]
-
Dose-response study of the carcinogenicity of tobacco-specific N-nitrosamines in F344 rats. PubMed. Available at: [Link]
-
This compound. CliniSciences. Available at: [Link]
-
N-nitrososarcosine limit. Nitrosamines Exchange. Available at: [Link]
-
RELEVANCE OF N-NITROSO COMPOUNDS TO HUMAN CANCER: EXPOSURES AND MECHANISMS. IARC Publications. Available at: [Link]
-
Structure-activity relations in carcinogenesis by N-nitroso compounds. PubMed. Available at: [Link]
-
An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells. PMC. Available at: [Link]
-
Tobacco nitrosamines as culprits in disease: mechanisms reviewed. PMC. Available at: [Link]
-
N-Methyl-N-nitrosourea. PubChem. Available at: [Link]
-
Carcinogenicity of Single Doses of N-Nitroso-N-methylurea and N-Nitroso-N-ethylurea in Syrian Golden Hamsters and the Persistenc. SciSpace. Available at: [Link]
-
Mechanistic Interrogation of Cell Transformation In Vitro: The Transformics Assay as an Exemplar of Oncotransformation. PubMed Central. Available at: [Link]
-
This compound 750mg. rons. Available at: [Link]
-
Demonstration of in vivo formation of the nitrosamine N-nitroso-N-methylaniline from amyl nitrite. PubMed. Available at: [Link]
-
Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. PMC. Available at: [Link]
-
N-Nitrososarcosine Methyl Ester. Chemsrc. Available at: [Link]
-
N-Nitrosamines: 15 Listings. NCBI. Available at: [Link]
-
Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. PMC. Available at: [Link]
-
In Vitro Cell Transformation Assays: A Valuable Approach for Carcinogenic Potentiality Assessment of Nanomaterials. MDPI. Available at: [Link]
Sources
- 1. N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals - Amerigo Scientific [amerigoscientific.com]
- 2. N-Nitrososarcosine Methyl Ester | CAS#:51938-19-3 | Chemsrc [chemsrc.com]
- 3. 285275-500mg | this compound Clinisciences [clinisciences.com]
- 4. An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tobacco nitrosamines as culprits in disease: mechanisms reviewed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. DNA adduct formation from tobacco-specific N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient and specific induction of esophageal tumors in rats by precursors of N-nitrososarcosine ethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sequential morphological studies of the esophageal carcinoma of rats induced by N-methyl-N-amylnitrosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-Nitrososarcosine | C3H6N2O3 | CID 25811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Dose-response studies in carcinogenesis by nitroso-N-methyl-N-(2-phenyl)ethylamine in rats and the effects of deuterium substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Problems of dose-response studies in chemical carcinogenesis with special reference to N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro carcinogenesis of mammary epithelial cells by N-nitroso-N-methylurea using a collagen gel matrix culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Note: Protocol for the Safe Handling and Dissolution of N-Nitroso Sarcosine Methyl Ester
Abstract
This document provides a comprehensive guide for the safe handling, dissolution, and storage of N-Nitroso Sarcosine Methyl Ester (NSME), a compound of significant interest in toxicological and pharmacological research. Given its classification as a potential carcinogen, adherence to stringent safety protocols is paramount. This application note details the compound's physicochemical properties, outlines a step-by-step dissolution procedure with solvent recommendations, and provides critical safety and handling instructions tailored for researchers and drug development professionals. The protocols herein are designed to ensure experimental reproducibility while prioritizing laboratory safety.
Introduction: The Scientific Context of this compound
N-Nitroso compounds (NOCs) are a class of chemicals characterized by the N-N=O functional group.[1] They have garnered significant attention in the pharmaceutical and food industries due to their potential as carcinogenic impurities that can form during manufacturing or storage.[1][2] this compound (NSME) is a specific nitrosamine derivative of the amino acid sarcosine. The parent compound, N-Nitrososarcosine, is a known carcinogen used in laboratory research to induce tumors in experimental animals.[3][4] Consequently, NSME is handled as a compound with similar potential hazards and is primarily used as a research chemical or analytical standard.
Accurate and consistent preparation of NSME solutions is fundamental for reliable in vitro and in vivo studies. This protocol addresses the challenges associated with its handling, including safety precautions and solvent selection, to provide a robust methodology for researchers.
Compound Profile and Physicochemical Properties
Understanding the fundamental properties of NSME is critical for its proper handling and use. While specific experimental data for the methyl ester is limited, properties can be inferred from available data and the behavior of related N-nitroso compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 51938-19-3 | [5][6] |
| Molecular Formula | C₄H₈N₂O₃ | [5][6] |
| Molecular Weight | 132.12 g/mol | [5][6][7] |
| Synonyms | Methyl N-methyl-N-nitrosoglycine, Methyl N-Nitrososarcosinate | [5][6] |
| Appearance | Inferred to be a pale-yellow crystalline solid at room temperature. | [3][8] |
| Boiling Point | 325.1°C at 760 mmHg | [5][6] |
| Density | 1.29 g/cm³ |[5][6] |
2.1 Stability and Storage N-nitroso compounds are notoriously sensitive to light, particularly ultraviolet radiation, which can cause degradation.[3][8] The parent acid, N-Nitrososarcosine, is also known to be unstable in aqueous solutions.[3]
-
Storage of Solid: The solid compound should be stored in a tightly sealed, amber glass vial at 4°C.[9]
-
Storage of Solutions: Stock solutions should be stored in amber glass or polypropylene vials at -20°C or -80°C to maximize stability. For short-term storage (less than 24 hours), 4°C is acceptable. Avoid repeated freeze-thaw cycles.
Critical Safety and Handling Protocol
WARNING: this compound is considered a potential carcinogen and is toxic.[5][10][11] All handling must be performed by trained personnel in a designated area, adhering to strict safety procedures.
3.1 Engineering Controls
-
All work, including weighing, solvent addition, and aliquoting, must be conducted inside a certified chemical fume hood to prevent inhalation exposure.[12][13]
3.2 Personal Protective Equipment (PPE)
-
Gloves: Wear two pairs of nitrile gloves, changing the outer pair immediately upon any sign of contamination.
-
Eye Protection: Chemical splash goggles are mandatory.
-
Lab Coat: A buttoned lab coat, preferably one designated for work with highly toxic substances, must be worn.
3.3 Decontamination and Waste Disposal
-
All disposable materials (e.g., pipette tips, wipes, gloves) that come into contact with NSME must be collected in a dedicated, sealed hazardous waste bag.[12]
-
Work surfaces should be decontaminated after use.
-
Liquid and solid waste containing NSME must be disposed of as hazardous chemical waste according to institutional and local regulations.[12]
Caption: Mandatory safety workflow for handling this compound.
Solvent Selection for Dissolution
No definitive solubility data for this compound is readily available in the literature. However, based on the solubility of its parent acid, N-Nitrososarcosine, and the general properties of similar organic esters, a rational solvent screening approach can be devised. The esterification of the carboxylic acid group generally increases lipophilicity, suggesting better solubility in organic solvents compared to aqueous buffers.
4.1 Recommended Solvents for Screening It is recommended to perform a small-scale solubility test with a few milligrams of NSME before preparing a large stock solution.
Table 2: Recommended Solvents for NSME Dissolution
| Solvent | Rationale & Comments | Known Solubility of Parent Acid (N-Nitrososarcosine)[4] |
|---|---|---|
| Dimethyl Sulfoxide (DMSO) | A powerful, universal solvent for many organic compounds. Common choice for preparing high-concentration stock solutions for biological assays. | 10 mg/mL |
| Ethanol (EtOH) | A less toxic polar protic solvent. Useful if DMSO is incompatible with the downstream application. | 30 mg/mL |
| Acetone | A polar aprotic solvent. Can be a good choice for dissolving moderately polar compounds and is easily evaporated. | Not specified, but used for other nitrosamines[14] |
| Acetonitrile (ACN) | A polar aprotic solvent commonly used in chromatography. A good starting point for analytical applications. | Not specified |
Note: Avoid preparing primary stock solutions in aqueous buffers like PBS due to the potential for hydrolysis and the known instability of the parent compound in aqueous media.[3]
Step-by-Step Dissolution Protocol
This protocol describes the preparation of a 10 mg/mL stock solution in DMSO. The concentration can be adjusted as needed.
5.1 Materials and Equipment
-
This compound (solid)
-
Anhydrous, analytical grade Dimethyl Sulfoxide (DMSO)
-
Amber glass vials with PTFE-lined screw caps
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
(Optional) Bath sonicator
5.2 Protocol Workflow
Caption: Step-by-step workflow for dissolving this compound.
5.3 Detailed Procedure
-
Preparation: Allow the vial of solid NSME to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture. Pre-label the amber vial for the stock solution.
-
Weighing: Inside a chemical fume hood, carefully weigh the desired amount of NSME directly into the pre-labeled amber glass vial. For example, weigh 10.0 mg.
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of DMSO to the vial. To prepare a 10 mg/mL solution from 10.0 mg of solid, add 1.0 mL of DMSO.
-
Causality Note: Adding the solvent directly to the solid in its weighing vessel minimizes material loss.
-
-
Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Visual Inspection: Visually inspect the solution against a light source. It should be a clear, pale-yellow solution free of any visible solid particles.
-
Assisted Dissolution (If Necessary): If particulates remain, place the vial in a room temperature water bath sonicator for 5-10 minutes. After sonication, vortex again for 30 seconds.
-
Expert Insight: Avoid heating the solution, as N-nitroso compounds can be thermally labile.[15] Sonication provides energy to break up solid aggregates without significant heat transfer.
-
-
Storage: Once fully dissolved, the stock solution is ready. For immediate use, keep it on ice and protected from light. For long-term storage, store at -20°C or -80°C.
Troubleshooting
Table 3: Common Dissolution Issues and Solutions
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Compound forms an oily film or refuses to dissolve. | Solvent polarity is not optimal; compound may be impure or degraded. | Try a different recommended solvent from Table 2. If the issue persists across multiple solvents, the integrity of the solid material may be compromised. |
| Solution is cloudy or hazy after mixing. | Incomplete dissolution or presence of insoluble impurities. | Attempt assisted dissolution (sonication). If cloudiness persists, centrifuge the solution at high speed (e.g., 10,000 x g for 5 minutes) and carefully transfer the clear supernatant to a new vial. Note that the actual concentration may be lower than calculated. |
| Precipitate forms upon storage at low temperature. | The concentration exceeds the solubility limit of the solvent at that temperature. | Thaw the solution completely and vortex vigorously before use. For future preparations, consider making a slightly more dilute stock solution or adding a co-solvent (e.g., 10% ethanol in DMSO), if compatible with the application. |
References
-
N-Nitrososarcosine Methyl Ester | CAS 51938-19-3. Chemical-Suppliers.com. [Link]
-
N-Nitrososarcosine Methyl Ester | CAS#:51938-19-3. Chemsrc.com. [Link]
-
Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N-Nitrosodiethylamine (DEN). James Madison University. [Link]
-
N-Nitrososarcosine | C3H6N2O3. PubChem, National Institutes of Health. [Link]
-
N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals. AGI. [Link]
-
Report on Carcinogens, Fifteenth Edition - N-Nitrosamines: 15 Listings. National Toxicology Program (NTP). [Link]
-
LCSS: DIETHYLNITROSAMINE (AND RELATED NITROSAMINES). The National Academies of Sciences, Engineering, and Medicine. [Link]
-
N-Nitrosamines: 15 Listings - 15th Report on Carcinogens. National Center for Biotechnology Information (NCBI). [Link]
-
This compound [51938-19-3]. CliniSciences. [Link]
-
N-nitrososarcosine limit. Nitrosamines Exchange. [Link]
-
Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. National Center for Biotechnology Information (NCBI). [Link]
Sources
- 1. Understanding N-Nitroso Compounds: What Are They and Why Do They Matter? [aquigenbio.com]
- 2. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. N-Nitrososarcosine | C3H6N2O3 | CID 25811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. N-Nitrososarcosine Methyl Ester | CAS 51938-19-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. N-Nitrososarcosine Methyl Ester | CAS#:51938-19-3 | Chemsrc [chemsrc.com]
- 7. N-Nitrososarcosine Methyl Ester | 51938-19-3 [chemicalbook.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. 285275-500mg | this compound Clinisciences [clinisciences.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. lsuhsc.edu [lsuhsc.edu]
- 13. LCSS: DIETHYLNITROSAMINE (AND RELATED NITROSAMINES) [web.stanford.edu]
- 14. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals - Amerigo Scientific [amerigoscientific.com]
Experimental Applications of N-Nitroso Sarcosine Methyl Ester: A Technical Guide for Researchers
Introduction: Understanding N-Nitroso Sarcosine Methyl Ester
This compound (NSME) is a member of the N-nitroso compound (NOC) class, a group of potent alkylating agents known for their carcinogenic properties.[1][2][3] Structurally, it is the methyl ester of N-nitrososarcosine. Due to its chemical nature, NSME is primarily utilized in a research context to investigate the mechanisms of chemical carcinogenesis, mutagenicity, and cytotoxicity. This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental uses of NSME, with a focus on robust protocols and safety considerations.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of NSME is fundamental for its proper handling and use in experimental settings.
| Property | Value | Source |
| CAS Number | 51938-19-3 | |
| Molecular Formula | C₄H₈N₂O₃ | |
| Molecular Weight | 132.12 g/mol |
Mechanism of Action: The Path to Carcinogenesis
The biological activity of N-nitroso compounds like NSME is contingent upon their metabolic activation into highly reactive electrophilic species. This process is critical to understanding their role as carcinogens.
Metabolic Activation Pathway
The primary route of metabolic activation for N-nitrosamines occurs via cytochrome P450 (CYP) enzymes in the liver. This enzymatic hydroxylation at the α-carbon atom adjacent to the N-nitroso group generates an unstable α-hydroxynitrosamine. This intermediate then undergoes spontaneous decomposition to yield a reactive diazonium ion, which is a potent alkylating agent. This alkylating species can then form covalent bonds with nucleophilic sites on cellular macromolecules, most critically DNA.
Caption: Workflow for the LDH cytotoxicity assay.
Protocol 2: Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine. The assay measures the ability of a test compound to induce reverse mutations, allowing the bacteria to grow on a histidine-deficient medium. For pro-mutagens like NSME, the inclusion of a metabolic activation system (S9 fraction from rat liver) is crucial.
Materials:
-
This compound (NSME)
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535)
-
S9 fraction from Aroclor 1254-induced rat liver
-
Cofactor solution (NADP and glucose-6-phosphate)
-
Molten top agar
-
Minimal glucose agar plates
-
Positive controls (e.g., 2-nitrofluorene for TA98 without S9, sodium azide for TA100 and TA1535 without S9, and 2-aminoanthracene for all strains with S9)
-
Solvent for NSME (e.g., DMSO)
Procedure:
-
Preparation: Prepare fresh overnight cultures of the Salmonella tester strains. Prepare the S9 mix by combining the S9 fraction and the cofactor solution.
-
Pre-incubation: In a sterile test tube, add 0.1 mL of the bacterial culture, 0.5 mL of the S9 mix (or phosphate buffer for experiments without metabolic activation), and 0.1 mL of the NSME solution at various concentrations.
-
Incubation: Incubate the mixture at 37°C for 20-30 minutes with gentle shaking.
-
Plating: Add 2 mL of molten top agar (kept at 45°C) to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
Protocol 3: In Vivo Carcinogenicity Study in Rodents (Adapted from N-nitrososarcosine ethyl ester studies)
This protocol is adapted from studies inducing esophageal tumors in rats using a related compound, N-nitrososarcosine ethyl ester, and provides a framework for assessing the in vivo carcinogenic potential of NSME. [1][2][4]All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Animals and Housing:
-
Male Fischer 344 or Wistar rats, 6-8 weeks old.
-
House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to standard chow and drinking water.
Experimental Design:
-
Group Allocation: Randomly assign animals to experimental and control groups (n=20-30 per group).
-
Dosing:
-
Treatment Group: Administer NSME in the drinking water at a predetermined concentration. Based on related compounds, a starting concentration range could be 50-200 ppm. The solution should be prepared fresh at least twice a week.
-
Control Group: Receive drinking water without NSME.
-
-
Duration: The study duration should be long-term, typically 52 to 104 weeks, or until animals become moribund.
-
Monitoring: Monitor the animals daily for clinical signs of toxicity (e.g., weight loss, rough coat, lethargy). Record body weights weekly for the first 3 months and bi-weekly thereafter.
-
Necropsy: At the end of the study, euthanize all surviving animals. Perform a complete necropsy on all animals that die or are euthanized.
-
Histopathology: Collect target organs (e.g., esophagus, liver, stomach, kidneys) and any gross lesions. Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). A board-certified veterinary pathologist should perform a microscopic examination of the tissues.
-
Data Analysis: Analyze tumor incidence and latency data using appropriate statistical methods (e.g., Fisher's exact test for tumor incidence, survival analysis for latency).
Safety, Handling, and Disposal
This compound is a suspected carcinogen and must be handled with extreme caution.
-
Engineering Controls: All work with NSME, including weighing, stock solution preparation, and addition to culture media or drinking water, must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): A lab coat, chemical safety goggles, and nitrile gloves are mandatory. Double gloving is recommended.
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with NSME. A common method involves wiping surfaces with a solution of sodium hypochlorite (bleach) followed by a rinse with water and then 70% ethanol. For liquid waste, chemical degradation using methods such as reduction with aluminum-nickel alloy in an alkaline solution can be employed by trained personnel. [5][6][7]* Waste Disposal: All solid and liquid waste contaminated with NSME must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. [8][9]
Analytical Methodologies
Accurate quantification of NSME in experimental samples is crucial for dose-response assessments.
-
LC-MS/MS: Liquid chromatography-tandem mass spectrometry is the method of choice for the sensitive and specific detection of NSME in biological matrices such as cell culture media, plasma, and tissue homogenates. [10][11][12]* Sample Preparation: For biological samples, protein precipitation followed by solid-phase extraction (SPE) may be necessary to remove interfering substances and concentrate the analyte before LC-MS/MS analysis.
References
- A I Novikov, V A Aleksandrov, M A Zabezhinskiĭ, V I Stoliarov.
- Bulay, O., & Mirvish, S. S. (1979). Carcinogenesis in rats by aqueous solutions of ethylurea plus sodium nitrite given orally in drinking water, and by N-nitroso-N-ethylurea. Journal of the National Cancer Institute, 62(6), 1523–1528.
- Cayman Chemical. "LDH Cytotoxicity Assay Kit."
- Creative Bioarray. "LDH Cytotoxicity Assay."
- Deutsch-Wenzel, R. P., Brune, H., Grimmer, G., & Misfeld, J. (1985). Local application to mouse skin as a carcinogen specific test system for non-volatile nitroso compounds. Cancer letters, 29(1), 85–92.
- Fisher Scientific. "Safety Data Sheet - Sarcosine methyl ester hydrochloride."
- Fisher Scientific. "Safety Data Sheet - Glycine, N-methyl-, methyl ester, hydrochloride."
- Kim, N. W., Seo, S. M., Yoo, E. S., Kang, A. R., Lee, J. H., Lee, J. H., ... & Kim, J. H. (2023). Short-term carcinogenicity study of N-methyl-N-nitrosourea in FVB-Trp53 heterozygous mice. PloS one, 18(1), e0280214.
- LGC Standards. "this compound."
- Lunn, G., Sansone, E. B., Andrews, A. W., & Keefer, L. K. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. Cancer research, 48(3), 522–526.
- Maekawa, A., Ogiu, T., Onodera, H., Furuta, K., Matsuoka, C., Ohno, Y., & Odashima, S. (1983). Carcinogenicity studies of N-nitroso-N-carboxymethylurea and N-nitroso-N-(2-hydroxyethyl)urea in female Donryu rats. Journal of Cancer Research and Clinical Oncology, 106(1), 12–18.
- Mirvish, S. S. (1995). Role of N-nitroso compounds (NOC) and N-nitrosation in etiology of gastric, esophageal, nasopharyngeal and bladder cancer and contribution to cancer of known exposures to NOC. Cancer letters, 93(1), 17–48.
- National Toxicology Program. (2003). "ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay."
- Pelling, J. C., Slaga, T. J., & DiGiovanni, J. (1987). Formation and persistence of DNA, RNA, and protein adducts in mouse skin exposed to pure optical enantiomers of 7 beta, 8 alpha-dihydroxy-9 alpha, 10 alpha-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene in vivo. Cancer research, 47(14), 3690–3694.
- Preussmann, R., & Stewart, B. W. (1984). N-Nitroso carcinogens. In C. E. Searle (Ed.), Chemical Carcinogens (ACS Monograph 182, 2nd ed., Vol. 2, pp. 643–828). American Chemical Society.
- Quality Biological. "Neutral Red Uptake Cytotoxicity Assay Protocol."
- Repetto, G., del Peso, A., & Zurita, J. L. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity.
- Roche.
- Schoental, R. (1975). Carcinogenicity of N-nitrososarcosine ethyl ester and other N-nitroso compounds in newborn and infant rats. British journal of cancer, 31(6), 646–649.
- Shank, R. C., & Magee, P. N. (1967). Similarities between the biochemical actions of cycasin and dimethylnitrosamine. The Biochemical journal, 105(2), 521–527.
- Sigma-Aldrich. "Safety Data Sheet - N-Methyl-N'-nitro-N-nitrosoguanidine."
- Spectrum Chemical.
- U.S. Environmental Protection Agency. (2019).
- Wogan, G. N., Paglialunga, S., Archer, M. C., & Tannenbaum, S. R. (1975). Carcinogenicity of nitrosation products of ephedrine, sarcosine, folic acid, and creatinine. Cancer research, 35(8), 1981–1984.
- World Health Organization, International Agency for Research on Cancer. (1978). IARC monographs on the evaluation of the carcinogenic risk of chemicals to humans, Volume 17, Some N-nitroso compounds. IARC.
- Yano, H. (1989). Efficient and specific induction of esophageal tumors in rats by precursors of N-nitrososarcosine ethyl ester. Japanese journal of cancer research, 80(8), 715–720.
- Lhasalimited. (2022).
- Cooper, D. P., Povey, A. C., O'Connor, P. J., & Boyle, J. M. (1992). Detection of adducts arising from human exposure to N-nitroso compounds. Carcinogenesis, 13(12), 2271–2276.
- Skipper, P. L., & Tannenbaum, S. R. (1990). Protein adducts in the molecular dosimetry of chemical carcinogens. Carcinogenesis, 11(4), 507–518.
- Lunn, G., & Sansone, E. B. (1987). Decontamination of spills of some nitrosamides. Food and chemical toxicology, 25(6), 493–494.
- CliniSciences. "this compound [51938-19-3]".
- Hecht, S. S. (2012). Lung carcinogenesis by tobacco smoke. International journal of cancer, 131(12), 2724–2732.
- Waters. "Targeted Quantification of Cell Culture Media Components by LC-MS".
- Werneth, M., Pani, J., Pummer, S., Weber, M. T., Hofbauer, L., Pour, G., ... & Stepan, H. (2021). Stereospecific Response of E/Z-isomers of N-Nitrososarcosine in LC–ESI–MS/MS. Journal of The American Society for Mass Spectrometry, 32(3), 815-822.
- Lunn, G., Sansone, E. B., & Keefer, L. K. (1983). Safe disposal of carcinogenic nitrosamines. Carcinogenesis, 4(3), 315–319.
- Hecht, S. S., Chen, C. B., Ohmori, T., & Hoffmann, D. (1980). Comparative carcinogenicity in F344 rats of the tobacco-specific nitrosamines, N'-nitrosonornicotine and 4-(N-methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone. Cancer research, 40(9), 298–302.
- Liu, S., & Wang, Y. (2016). Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts. Accounts of chemical research, 49(9), 1877–1885.
- Rons. "this compound 750mg".
- Thermo Fisher Scientific. "Simultaneous quantitation of nine nitrosamines using a highly sensitive and LC-HRAM mass spectrometry method in multiple".
- Waters. "Targeted Quantification of Cell Culture Media Components by LC-MS".
- Kim, N. W., Seo, S. M., Yoo, E. S., Kang, A. R., Lee, J. H., Lee, J. H., ... & Kim, J. H. (2023). Short-term carcinogenicity study of N-methyl-N-nitrosourea in FVB-Trp53 heterozygous mice. PloS one, 18(1), e0280214.
- PubChem. "N-Nitrososarcosine".
- Nitrosamines Exchange. "N-nitrososarcosine limit".
- Deutsch-Wenzel, R. P., Brune, H., Grimmer, G., & Misfeld, J. (1985). Local application to mouse skin as a carcinogen specific test system for non-volatile nitroso compounds. Cancer letters, 29(1), 85–92.
- Thomas, C., & Bollmann, F. (1976). [Comparative investigations on the organotropic carcinogenic effect of different N-nitroso compounds with rat after single and chronic treatment (author's transl)]. Zeitschrift fur Krebsforschung und klinische Onkologie. Cancer research and clinical oncology, 86(1), 1–11.
- Lijinsky, W., & Reuber, M. D. (1984). Studies of initiation and promotion of carcinogenesis by N-nitroso compounds. Carcinogenesis, 5(11), 1547–1551.
- Rons. "this compound 750mg".
- Werneth, M., Pani, J., Pummer, S., Weber, M. T., Hofbauer, L., Pour, G., ... & Stepan, H. (2021). Stereospecific Response of E/Z-isomers of N-Nitrososarcosine in LC–ESI–MS/MS. Journal of the American Society for Mass Spectrometry, 32(9), 2415-2423.
Sources
- 1. Efficient and specific induction of esophageal tumors in rats by precursors of N-nitrososarcosine ethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient and specific induction of esophageal tumors in rats by precursors of N‐nitrososarcosine ethyl ester | Semantic Scholar [semanticscholar.org]
- 3. N-nitrososarcosine limit - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. [Effect of ethanol on N-nitrososarcosine ethyl ester-induced carcinogenesis in the esophageal and forestomach mucosa of mongrel rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Decontamination and disposal of nitrosoureas and related N-nitroso compounds. | Semantic Scholar [semanticscholar.org]
- 6. Decontamination and disposal of nitrosoureas and related N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Best practice to decontaminate work area of Nitrosamines - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. lcms.cz [lcms.cz]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. waters.com [waters.com]
Application Note: A Robust Derivatization Protocol for the Analysis of N-Nitroso Sarcosine Methyl Ester by Gas Chromatography-Mass Spectrometry
Abstract & Introduction
N-nitrosamines are a class of compounds recognized for their potent carcinogenic properties, making their detection and quantification in pharmaceuticals, food products, and consumer goods a critical public health priority.[1][2][3] The presence of these impurities, even at trace levels, is strictly regulated by international bodies like the FDA and EMA.[4][5] N-Nitroso Sarcosine Methyl Ester (NSME), also known as Methyl N-methyl-N-nitrosoglycine (CAS 51938-19-3), is a non-volatile N-nitrosamine that presents significant analytical challenges.[6][7]
Direct analysis of NSME by Gas Chromatography (GC) is hindered by its low volatility and potential for thermal degradation in the high-temperature environment of the GC injector and column.[8] To overcome these limitations, chemical derivatization is an essential sample preparation step. This technique modifies the analyte's chemical structure to increase its volatility and thermal stability, thereby improving chromatographic separation, peak shape, and detection sensitivity.[8][9]
This application note provides a detailed, field-proven protocol for the derivatization of this compound for sensitive and reliable analysis by Gas Chromatography-Mass Spectrometry (GC-MS). We detail a versatile two-step method involving denitrosation followed by sulfonylation, which converts the polar NSME into a stable, volatile derivative suitable for GC analysis. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.
Principle of the Derivatization Method: Denitrosation-Sulfonylation
The core of this protocol is a two-stage chemical transformation designed to create a derivative with optimal characteristics for GC-MS analysis. This approach is applicable to a broad range of N-nitrosamines.[8]
-
Denitrosation: The first step involves the cleavage of the N-NO bond. This is achieved by treating the NSME with a solution of hydrobromic acid (HBr) in acetic acid.[10][11] This reaction removes the nitroso functional group, converting the N-nitrosamine back to its corresponding secondary amine, Sarcosine Methyl Ester. The removal of the heat-labile nitrosyl group is crucial for preventing degradation during GC analysis.[12]
-
Sulfonylation: The resulting secondary amine is then derivatized with p-toluenesulfonyl chloride (p-TSC) under basic conditions. The p-TSC reacts with the amine to form a highly stable and more volatile N-p-toluenesulfonamide derivative.[8][10] This derivative exhibits excellent chromatographic behavior and produces a characteristic mass spectrum, enabling confident identification and quantification by GC-MS. The derivatization significantly improves mass response, leading to lower detection limits compared to underivatized analysis.[9][10]
Below is a diagram illustrating the chemical reaction pathway.
Caption: Chemical reaction for NSME derivatization.
Safety and Handling Precautions
-
Analyte Hazard: N-nitrosamines, including N-Nitroso Sarcosine and its esters, are classified as probable or suspected human carcinogens.[13][14][15] Handle these compounds with extreme care, using appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses. All work should be performed in a certified chemical fume hood.
-
Reagent Hazards: The derivatization reagents are corrosive and toxic. Hydrobromic acid is highly corrosive and can cause severe burns. p-Toluenesulfonyl chloride is a lachrymator and irritant. Consult the Safety Data Sheets (SDS) for all chemicals before use.
-
Waste Disposal: Dispose of all chemical waste, including unused reagents and sample extracts, according to your institution's hazardous waste disposal procedures.
Experimental Protocol
This protocol is a comprehensive workflow from sample preparation to final analysis.
Caption: Overall workflow for NSME analysis.
Materials and Reagents
-
Standards: this compound (CAS: 51938-19-3), appropriate deuterated internal standard (e.g., N-Nitroso Sarcosine-d3).
-
Reagents:
-
Denitrosation Reagent: 33% Hydrobromic acid in glacial acetic acid.
-
Sodium Hydroxide (NaOH) solution, 2 M.
-
Sodium Bicarbonate (NaHCO₃) buffer, 0.5 M.
-
p-Toluenesulfonyl chloride (p-TSC) solution: 1.0 g/L in a suitable organic solvent (e.g., acetone).
-
Methanol (HPLC grade).
-
Dichloromethane (DCM, pesticide residue grade or equivalent).
-
Diethyl ether (anhydrous).
-
Sodium Sulfate (anhydrous).
-
-
Equipment:
-
Glass test tubes with screw caps.
-
Vortex mixer.
-
Heating block or water bath.
-
Centrifuge.
-
Pipettes and tips.
-
GC vials with inserts.
-
Gas Chromatograph with a Tandem Mass Spectrometer (GC-MS/MS).
-
Step-by-Step Derivatization Procedure
-
Sample/Standard Preparation:
-
Accurately weigh the sample or prepare a stock solution of NSME standard and internal standard in methanol.
-
Pipette an aliquot (e.g., 100 µL) of the sample or standard solution into a glass test tube.
-
-
Denitrosation:
-
Neutralization:
-
Sulfonylation:
-
Extraction:
-
Cool the tube to room temperature.
-
Add 200-400 µL of diethyl ether or dichloromethane to the tube.[8]
-
Vortex vigorously for 1 minute to extract the sulfonamide derivative into the organic layer.
-
Centrifuge for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean GC vial, passing it through a small amount of anhydrous sodium sulfate if necessary to remove residual water.
-
GC-MS/MS Instrumental Analysis
The analysis of the derivatized NSME should be performed on a GC-MS/MS system to achieve the required sensitivity and selectivity for trace-level quantification.[16][17]
GC and MS/MS Parameters
The following table provides a starting point for method development. Parameters should be optimized for your specific instrument and application.
| Parameter | Suggested Value | Rationale |
| GC System | ||
| Injection Mode | Splitless (1 min) | Maximizes transfer of analyte onto the column for trace analysis.[10] |
| Injector Temperature | 250 °C | Ensures efficient volatilization of the derivative without causing degradation.[10] |
| Carrier Gas | Helium, Constant Flow (e.g., 1.0 mL/min) | Inert gas providing good chromatographic efficiency. |
| Column | Mid-polarity column, e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Methylpolysiloxane) | Provides good separation for a wide range of derivatized compounds. |
| Oven Program | Initial: 60°C (hold 2 min), Ramp: 20°C/min to 300°C (hold 5 min) | A typical program to separate analytes from solvent and matrix components.[10] |
| MS/MS System | ||
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns. |
| MS Source Temp | 230 °C | Standard temperature to maintain ion source cleanliness and performance.[18] |
| MS Transfer Line Temp | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
Data Analysis and Quality Control
-
Calibration: Prepare a multi-point calibration curve (e.g., 5-7 points) from derivatized standards covering the expected concentration range of the samples. The curve should demonstrate good linearity, with a correlation coefficient (R²) of >0.995.[10][19]
-
Quantification: Quantify the NSME derivative using the ratio of the analyte peak area to the internal standard peak area.
-
Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines.[5] Key validation parameters include:
-
Specificity: Ensure no interference from matrix components at the retention time of the analyte.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on signal-to-noise ratios (e.g., 3:1 for LOD, 10:1 for LOQ).[20][21] The derivatization procedure has been shown to decrease detection limits by nearly 20-fold compared to underivatized methods.[10]
-
Accuracy & Precision: Assessed by analyzing spiked samples at multiple concentrations. Acceptance criteria are typically within 80-120% for recovery and <15% RSD for precision.
-
Conclusion
The analytical control of N-nitrosamines is a mandatory step in ensuring drug and consumer product safety. For non-volatile compounds like this compound, direct GC analysis is not feasible. The denitrosation-sulfonylation derivatization protocol described here provides a robust and reliable method to convert NSME into a thermally stable and volatile derivative. When coupled with the selectivity and sensitivity of GC-MS/MS, this comprehensive workflow enables accurate and precise quantification at the trace levels required by regulatory agencies.
References
- Benchchem. (n.d.). Application Notes and Protocols for N-Nitrosamine Analysis by GC-MS: A Guide to Derivatization Methods.
- FILAB. (n.d.). Analysis of nitrosamines by GC-TEA.
- Chemical-Suppliers. (n.d.). N-Nitrososarcosine Methyl Ester | CAS 51938-19-3.
- Fine, D. H., Rufeh, F., Lieb, D., & Rounbehler, D. P. (1975). Trace analysis of volatile N-nitroso compounds by combined gas chromatography and thermal energy analysis. Journal of Chromatography A, 109(2), 271–279.
- European Directorate for the Quality of Medicines & HealthCare (EDQM). (2023). Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies.
- Wang, X., et al. (2010). Derivatization Method for Determination of Nitrosamines by GC–MS. Chromatographia, 73(3-4), 321-326.
- LGC Standards. (n.d.). This compound.
- Chemsrc. (n.d.). N-Nitrososarcosine Methyl Ester | CAS#:51938-19-3.
- LCGC International. (n.d.). GC–TEA Detection of Nitrosamines within Toys and Rubber/Latex Products.
- Eurofins. (n.d.). Development and validation of assay methods for nitrosamines in your pharmaceutical specialities.
- Ellutia. (2022). Anybody using Thermal Energy Analysis for Nitrosamine testing?
- Chromatography Today. (n.d.). Analysis of Nitrosamines in Metformin Tablets Using Ellutia's Thermal Energy Analyser (GC-TEA).
- Benchchem. (n.d.). Navigating Nitrosamine Analysis: A Comparative Guide to Method Validation.
- Yamamoto, M., et al. (1989). Selective determination of volatile N-nitrosamines by derivatization with diethyl chlorothiophosphate and gas chromatography with flame photometric detection. Journal of Chromatography A, 465, 299-308.
- S. K. et al. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Scientia Pharmaceutica, 91(3), 33.
- Patel, K., & Captain, A. (2023). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. Journal of Drug Delivery and Therapeutics, 13(7), 123-131.
- LGC Standards. (n.d.). This compound.
- FAO AGRIS. (2010). Derivatization Method for Determination of Nitrosamines by GC-MS.
- Cayman Chemical. (2024). Safety Data Sheet: N-Nitroso Sarcosine.
- ECETOC. (1990). Critical Evaluation of Methods for the Determination of N-Nitrosamines in Personal Care and Household Products.
- Klapars, A., & Buchwald, S. L. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. The Journal of Organic Chemistry, 86(4), 2899–2917.
- Cayman Chemical. (2025). Safety Data Sheet: N-Nitroso Sarcosine-d3.
- ChemicalBook. (n.d.). N-Nitrososarcosine Methyl Ester | 51938-19-3.
- National Center for Biotechnology Information. (n.d.). N-Nitrososarcosine. PubChem Compound Database.
- Al-Shannag, M., et al. (2022). A headspace GC–MS method to quantify nitrosamine impurities and precursors in drug products: Method validation and product testing. Journal of Pharmaceutical and Biomedical Analysis, 219, 114945.
- Penner, R. M., & Romo, D. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. ACS Central Science, 7(3), 424–436.
- Swissmedic. (n.d.). Nitrosamines by GC-MS/MS.
- Thermo Fisher Scientific. (n.d.). High Sensitivity Analysis of Nitrosamines Using GC-MS/MS.
- Thomson, J. S., et al. (1993). GC/MS determination of amines following exhaustive trifluoroacetylation. (Technical Report). OSTI.GOV.
- Restek Corporation. (n.d.). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS.
- Cayman Chemical. (n.d.). N-Nitroso Sarcosine (CAS 13256-22-9).
- Lin, Y.-T., et al. (2023). Simultaneous Determination and Quantification of Nine Nitrosamine Impurities in Semi-Solid Forms Using a GC–MS/MS Method. Molecules, 28(13), 5122.
- Jurtchenko, S., et al. (2002). Determination of volatile N-nitrosamines by gas chromatography–mass spectrometry with positive-ion chemical ionization. Proceedings of the Estonian Academy of Sciences, Chemistry, 51(3), 159-168.
- Wu, W., et al. (2013). Determination of N-nitrososarcosine in tobacco and smokeless tobacco products using isotope dilution liquid chromatography tandem mass spectrometry. Analytical Methods, 5(23), 6756-6762.
- Szabó, G. Z., et al. (2025). Development and optimization of an LC-MS method for the separation of nitrosamine impurities. Acta Marisiensis - Seria Medica, 71(4).
- Shimadzu Corporation. (n.d.). High Sensitive and Accurate Analysis of Nitrosamines Using GC/MS/MS.
Sources
- 1. filab.fr [filab.fr]
- 2. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N-Nitrososarcosine Methyl Ester | CAS 51938-19-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. N-Nitrososarcosine Methyl Ester | 51938-19-3 [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Derivatization Method for Determination of Nitrosamines by GC-MS [agris.fao.org]
- 10. researchgate.net [researchgate.net]
- 11. Selective determination of volatile N-nitrosamines by derivatization with diethyl chlorothiophosphate and gas chromatography with flame photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Trace analysis of volatile N-nitroso compounds by combined gas chromatography and thermal energy analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. N-Nitrososarcosine | C3H6N2O3 | CID 25811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. ajpaonline.com [ajpaonline.com]
- 17. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [discover.restek.com]
- 18. Simultaneous Determination and Quantification of NineNitrosamine Impurities in Semi-Solid Forms Using a GC–MS/MS Method [mdpi.com]
- 19. edqm.eu [edqm.eu]
- 20. gcms.cz [gcms.cz]
- 21. Determination of N-nitrososarcosine in tobacco and smokeless tobacco products using isotope dilution liquid chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: High-Purity Purification of N-Nitroso Sarcosine Methyl Ester
For: Researchers, scientists, and drug development professionals.
Executive Summary & Introduction
N-Nitroso Sarcosine Methyl Ester (NSME), a derivative of the amino acid sarcosine, is a member of the N-nitrosamine class of compounds.[1][2] These compounds are characterized by a nitroso group bonded to a nitrogen atom and are of significant interest in chemical synthesis and biomedical research.[3] However, N-nitrosamines are often classified as probable human carcinogens, making the stringent purification of compounds like NSME paramount for any application, particularly in the context of pharmaceutical development where they may arise as impurities.[3][4][5] The presence of unreacted starting materials, byproducts, or degradants can significantly compromise the validity of experimental data and introduce unacceptable safety risks.[4][6]
This guide provides a detailed framework for the purification of this compound, moving beyond a simple recitation of steps to explain the underlying chemical principles that govern the choice of methodology. We will focus on flash column chromatography as the primary purification technique, supplemented by protocols for analytical validation to ensure the final product meets the highest standards of purity.
Pre-Purification Analysis: Understanding the Crude Mixture
Effective purification begins with a thorough understanding of the material to be purified. The synthesis of NSME typically involves the reaction of Sarcosine Methyl Ester with a nitrosating agent, such as tert-butyl nitrite or a combination of sodium nitrite and acid.[7][8]
Common Impurities May Include:
-
Unreacted Sarcosine Methyl Ester: The starting amine is a primary potential impurity.
-
Residual Nitrosating Agents: Carryover of reagents like nitrites can occur despite purification attempts.[7]
-
Byproducts of Nitrosation: Side reactions can lead to the formation of other nitroso or oxidized species.
-
Solvent Residues: Residual solvents from the reaction and initial workup.
A preliminary analysis of the crude product using Thin Layer Chromatography (TLC) is essential. This quick analysis helps in selecting the appropriate solvent system (mobile phase) for column chromatography and provides a baseline impurity profile.
Purification Methodology: Flash Column Chromatography
Flash column chromatography is the preferred method for purifying milligram to multi-gram quantities of NSME in a laboratory setting.[9][10] This technique utilizes positive pressure to force the solvent through a column packed with a stationary phase (typically silica gel), enabling faster and more efficient separations than traditional gravity chromatography.[9][11]
Principle of Separation
The separation of NSME from its impurities on a silica gel column is based on the principle of differential adsorption. Silica gel is a polar stationary phase.
-
Polar Compounds: Interact more strongly with the silica gel and move down the column more slowly.
-
Non-polar Compounds: Have weaker interactions and are eluted more quickly.
NSME, with its ester and nitroso functional groups, exhibits moderate polarity. The goal is to select a mobile phase (eluent) that moves NSME down the column at an appropriate rate (ideally with a retention factor, Rf, of ~0.3 on TLC), while leaving more polar impurities behind and eluting less polar impurities ahead of it.[12]
Selecting the Stationary and Mobile Phases
| Component | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh, 40-63 µm) | The fine particle size of this grade of silica provides a larger surface area, leading to better separation efficiency and resolution, which is the cornerstone of the flash chromatography technique.[10][11] |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient | This is a versatile and common solvent system.[12] Starting with a low polarity mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increasing the proportion of the more polar ethyl acetate allows for the sequential elution of compounds based on their polarity. |
A preliminary TLC analysis is crucial for optimizing the solvent system before committing to the column.
Experimental Protocols
Protocol 1: Slurry Packing the Chromatography Column
Properly packing the column is critical to achieve a good separation and avoid issues like cracking or channeling of the stationary phase.
Materials:
-
Glass chromatography column with stopcock
-
Silica Gel (230-400 mesh)
-
Selected eluent (starting with the lowest polarity mixture)
-
Cotton or glass wool
-
Sand (washed)
-
Beaker
-
Air or Nitrogen line with pressure regulator
Procedure:
-
Preparation: Ensure the column is clean, dry, and securely clamped in a fume hood. Place a small plug of cotton or glass wool at the bottom to support the packing.[12] Add a thin layer (~1 cm) of sand over the plug.
-
Make the Slurry: In a beaker, mix the required amount of silica gel with the initial, low-polarity eluent until a homogenous, pourable slurry is formed. A general rule is to use approximately 50-100 g of silica per 1 g of crude material, depending on the difficulty of the separation.
-
Packing: With the stopcock closed, pour the slurry into the column. Open the stopcock and allow the solvent to drain, collecting it for reuse. As the solvent drains, gently tap the side of the column with a piece of rubber tubing to compact the silica bed and remove any trapped air bubbles.[11]
-
Equilibration: Add a protective layer of sand (~1-2 cm) to the top of the silica bed.[12] Pass 2-3 column volumes of the initial eluent through the packed column to ensure it is fully equilibrated. Crucially, never let the top of the silica bed run dry. [9][10]
Protocol 2: Sample Loading and Elution
Procedure:
-
Sample Preparation: Dissolve the crude NSME in a minimal amount of a suitable solvent (dichloromethane is often effective, or the eluent itself).[12]
-
Dry Loading (Recommended): For better resolution, add a small amount of silica gel to the dissolved sample and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: If the sample is highly soluble in the eluent, it can be carefully pipetted directly onto the top layer of sand in the column. Use the smallest volume possible.[12]
-
Elution:
-
Carefully add the initial eluent to the column.
-
Apply gentle positive pressure (2-7 psi) using compressed air or nitrogen to begin the flow.[10] The recommended flow rate is approximately 2 inches (5 cm) of solvent level drop per minute.[11]
-
Begin collecting fractions immediately in appropriately sized test tubes.[12]
-
Monitor the separation by collecting small spots from the fractions onto a TLC plate.
-
Gradually increase the polarity of the eluent (e.g., from 10% to 20% to 30% Ethyl Acetate in Hexanes) to elute the NSME and any more polar impurities.[13]
-
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure NSME.
-
Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.
Workflow for NSME Purification via Flash Chromatography
Caption: Workflow for the purification of NSME.
Post-Purification Quality Control
Confirming the purity of the isolated NSME is a mandatory final step. High-sensitivity analytical techniques are required to detect trace-level impurities.[4][6]
| Analytical Technique | Purpose |
| HPLC-MS/GC-MS | The gold standard for nitrosamine analysis.[14][15] Provides high sensitivity and selectivity for detecting and quantifying NSME and any residual impurities.[4][6] |
| NMR Spectroscopy (¹H, ¹³C) | Confirms the chemical structure of the purified compound and can detect impurities if they are present in sufficient quantity (>1%). |
| FTIR Spectroscopy | Confirms the presence of key functional groups (e.g., C=O of the ester, N-N=O of the nitroso group). |
Critical Safety Protocols
N-nitroso compounds are considered potential carcinogens and must be handled with extreme caution.[3][16][17]
-
Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, nitrile gloves, and chemical safety goggles.[17][18]
-
Waste Disposal: Dispose of all nitrosamine-contaminated waste (e.g., silica gel, empty containers, gloves) in a designated, sealed hazardous waste container according to institutional guidelines.
-
Decontamination: In case of skin contact, wash the affected area immediately and thoroughly with soap and water.[16] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[16]
Decision Matrix for Troubleshooting Purification
Caption: Troubleshooting common flash chromatography issues.
References
-
N-Nitrososarcosine Methyl Ester | CAS 51938-19-3. Chemical-Suppliers.com. [Link]
-
Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS Publications, Chemical Research in Toxicology. [Link]
-
N-Nitrososarcosine Methyl Ester | CAS#:51938-19-3. Chemsrc. [Link]
-
Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed, National Library of Medicine. [Link]
-
N-Nitroso Compounds. Delaware Health and Social Services. [Link]
-
Safety Data Sheet: N-Nitroso-pyrrolidine. Chemos GmbH & Co.KG. [Link]
-
N-Nitroso-N-ethylurea - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Nitrosamines Analysis in Pharmaceuticals. Agilent. [Link]
-
NDMA impurity in valsartan and other pharmaceutical products: Analytical methods for the determination of N-nitrosamines. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. ACS Publications, Organic Process Research & Development. [Link]
-
Nitrosamines Standard (1X1 mL) - Safety Data Sheet. Restek. [Link]
-
Removal Characteristics of N-Nitrosamines and Their Precursors by Pilot-Scale Integrated Membrane Systems for Water Reuse. National Institutes of Health (NIH). [Link]
-
N-Nitrososarcosine | C3H6N2O3. PubChem, National Library of Medicine. [Link]
-
Control of Nitrosamine Impurities in Human Drugs. U.S. Food & Drug Administration (FDA). [Link]
-
Source characterization and removal of N-nitrosamine precursors during activated sludge treatment. RSC Publishing. [Link]
-
SOP: FLASH CHROMATOGRAPHY. University of Birmingham. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
Purification: Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Purification: How to Run a Flash Column. University of Rochester, Department of Chemistry. [Link]
-
An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. Green Chemistry (RSC Publishing). [Link]
Sources
- 1. N-Nitrososarcosine Methyl Ester | CAS 51938-19-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. N-Nitrososarcosine Methyl Ester | 51938-19-3 [chemicalbook.com]
- 3. UNDERSTANDING N-NITROSO COMPOUNDS: BENEFITS, TYPES, AND SAFETY - AquigenBio [aquigenbio.com]
- 4. Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fda.gov [fda.gov]
- 8. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 11. orgsyn.org [orgsyn.org]
- 12. Purification [chem.rochester.edu]
- 13. Purification [chem.rochester.edu]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. agilent.com [agilent.com]
- 16. dhss.delaware.gov [dhss.delaware.gov]
- 17. nj.gov [nj.gov]
- 18. chemos.de [chemos.de]
Troubleshooting & Optimization
preventing degradation of N-Nitroso Sarcosine Methyl Ester in solution
Welcome to the dedicated support center for N-Nitroso Sarcosine Methyl Ester. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound in solution. This guide is structured to address common challenges through practical FAQs and detailed troubleshooting protocols.
Introduction to Stability Concerns
This compound, like other N-nitrosamines, is susceptible to degradation, which can compromise experimental integrity and the safety profile of pharmaceutical formulations. The primary degradation pathways include photolysis, hydrolysis (both acid and base-catalyzed), and thermal decomposition. Understanding and controlling the factors that influence these pathways—namely light, pH, temperature, and solution composition—is critical for maintaining the stability of your working solutions.
Frequently Asked Questions (FAQs)
Here we address the most common questions encountered during the handling and use of this compound solutions.
Q1: My freshly prepared stock solution of this compound is showing a rapid decrease in concentration. What is the most likely cause?
A1: The most probable causes for rapid degradation in a freshly prepared solution are exposure to light and inappropriate pH. N-nitrosamines are notoriously sensitive to UV light, which can cause cleavage of the N-NO bond[1]. The free acid form, N-Nitrososarcosine, is also known to be unstable in aqueous solutions, with a significant concentration decrease observed within 24 hours[2][3]. While the methyl ester is expected to have different stability, this highlights the inherent instability of the core structure.
-
Immediate Action: Protect your solution from light by using amber vials or wrapping your container in aluminum foil. Ensure your solvent system is at an appropriate pH, ideally close to neutral, unless your experimental design requires otherwise.
Q2: What is the optimal pH range for storing a solution of this compound?
A2: For most N-nitrosamines, a neutral pH range (approximately 6-8) is generally recommended for storage to minimize both acid- and base-catalyzed degradation.
-
Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis of the ester group can occur, and the N-nitroso group itself can become protonated, leading to accelerated degradation. The α-carboxylic acid group in the related compound, N-nitrososarcosine, has been shown to accelerate nitrosamine decay by a factor of 1000 at pH < 4 compared to other nitrosamines[4].
-
Alkaline Conditions (pH > 8): Base-catalyzed hydrolysis of the methyl ester to the less stable N-Nitrososarcosine anion is a primary concern.
Therefore, buffering your solution to a neutral pH is a critical step for enhancing stability.
Q3: Can the type of buffer I use affect the stability of this compound?
A3: Yes, the choice of buffer is critical. Some buffer components can interact with N-nitrosamines or their potential degradation products.
-
Phosphate Buffers: While commonly used, some studies have shown that phosphate can have an inhibitory effect on the formation of some nitrosamines but its effect on the degradation of existing nitrosamines is less clear and could be pH-dependent[5].
-
HEPES Buffer: Caution is advised with HEPES, as it has been shown to react with reactive nitrogen species and can consume nitric oxide, a potential degradation product, which could complicate mechanistic studies[6][7][8].
-
Recommendation: When starting, consider a simple, relatively inert buffer system like a low-concentration phosphate buffer, and always run a control to assess the stability of your compound in the chosen buffer system over the course of your experiment.
Q4: I have to work with this compound in an acidic medium for my experiment. How can I minimize degradation?
A4: Working in acidic conditions presents a stability challenge. To mitigate this:
-
Prepare Fresh: Make your acidic solution immediately before use.
-
Maintain Low Temperature: Perform your experiment at the lowest temperature compatible with your protocol to slow down the rate of hydrolysis.
-
Limit Exposure Time: Minimize the time the compound spends in the acidic solution.
-
Use a Co-solvent: If your experiment allows, using a co-solvent like acetonitrile or methanol with water can reduce the water activity and slow down hydrolysis.
Q5: Are there any excipients I should avoid when formulating a solution?
A5: Absolutely. Excipients are not inert and can significantly impact stability.
-
Avoid Nitrite Impurities: Many common excipients can contain trace levels of nitrites, which are nitrosating agents and can participate in equilibrium reactions that may affect stability[9].
-
Metals and Oxidizing Agents: Avoid excipients with trace metal impurities or residual peroxides, which can catalyze oxidative degradation[1].
-
Recommendation: Source high-purity, low-nitrite excipients. If formulating for a drug product, consider including antioxidants like ascorbic acid or alpha-tocopherol, which have been shown to inhibit nitrosamine formation and can help protect against oxidative degradation[7][10].
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving stability issues with this compound solutions.
| Observed Issue | Potential Root Cause(s) | Recommended Troubleshooting Steps & Explanation |
| Inconsistent results between experimental runs. | 1. Photodegradation due to variable light exposure. 2. Temperature fluctuations. 3. Inconsistent solution preparation (e.g., pH drift). | 1. Standardize Light Conditions: Always work in a light-protected environment (e.g., under yellow light) and store all solutions in amber vials or foil-wrapped containers. This prevents the photolytic cleavage of the N-NO bond. 2. Control Temperature: Use temperature-controlled water baths or incubators for all experimental steps. Thermal degradation is a key pathway, and consistency is crucial. 3. Verify pH: Measure and record the pH of your solutions at the beginning and end of each experiment to ensure there is no significant drift. |
| Appearance of unknown peaks in my chromatogram over time. | 1. Hydrolysis of the methyl ester. 2. Degradation of the N-nitroso group. 3. Reaction with solvent or buffer components. | 1. Identify Degradants: Use LC-MS/MS to identify the mass of the new peaks. A mass corresponding to N-Nitrososarcosine (M.W. 118.09) would strongly suggest ester hydrolysis. 2. Perform Forced Degradation: Conduct a forced degradation study (see protocol below) to intentionally generate degradation products under controlled stress conditions (acid, base, heat, oxidation, light). This will help you create a "fingerprint" of potential degradants to compare against your experimental samples. |
| Low recovery of the compound after solid-phase extraction (SPE). | 1. Degradation on the SPE cartridge. 2. Incomplete elution. | 1. Assess On-Cartridge Stability: Spike a known amount of the compound onto the SPE cartridge, let it sit for a typical processing time, and then elute immediately. Compare the recovery to a sample eluted without a hold time. 2. Optimize Elution Solvent: If stability is not the issue, test different elution solvents or increase the elution volume to ensure complete recovery of the compound from the sorbent. |
| Solution color changes over time. | Oxidative degradation or complex reactions. | This is a strong indicator of degradation. The solution should be discarded. Re-evaluate your storage conditions, particularly the exclusion of air (consider sparging with nitrogen or argon) and the potential for incompatible excipients that may contain oxidizing impurities. |
Key Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol outlines the best practices for preparing a stock solution of this compound to maximize its shelf-life for experimental use.
-
Solvent Selection: Choose a high-purity (HPLC or LC-MS grade) solvent. For aqueous-based work, start with a buffered solution. A 10 mM phosphate buffer at pH 7.0 is a reasonable starting point.
-
Weighing and Dissolution:
-
Accurately weigh the required amount of this compound in a controlled environment, minimizing exposure to ambient light.
-
Transfer the solid to an amber volumetric flask.
-
Add a small amount of the chosen solvent to dissolve the compound completely, using gentle sonication if necessary.
-
Once dissolved, fill the flask to the mark with the solvent.
-
-
Storage:
-
Aliquot the stock solution into smaller volume amber glass vials with PTFE-lined caps. This minimizes the number of freeze-thaw cycles and air exposure for the bulk of the stock.
-
Purge the headspace of each vial with an inert gas (e.g., argon or nitrogen) before sealing.
-
Store the vials at ≤ -20°C. For short-term storage (up to one week), 2-8°C may be acceptable, but this should be validated.
-
Protocol 2: Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical method[8][11].
-
Preparation: Prepare a solution of this compound at a known concentration (e.g., 100 µg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions: Expose aliquots of this solution to the following conditions in parallel. Aim for 5-20% degradation[11].
-
Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Incubate at 80°C (in a neutral solution).
-
Photodegradation: Expose to a photostability chamber according to ICH Q1B guidelines[12].
-
-
Time Points: Sample from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid and base samples before analysis.
-
Analysis: Analyze all samples, including an unstressed control, by a suitable stability-indicating method, typically LC-MS/MS.
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify the parent compound and any new peaks (degradation products).
-
Determine the mass-to-charge ratio (m/z) of the degradants to propose their structures.
-
Visualizing Degradation Pathways
Understanding the potential chemical transformations is key to preventing them.
Primary Degradation Routes
Caption: Key degradation pathways for this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting degradation issues.
References
-
The Influence of Phosphate Buffer on the Formation of N-Nitrosodimethylamine from Dimethylamine Nitrosation. (2025). ResearchGate. [Link]
-
IPEC Position Paper The Role of Excipients in Determining N-Nitrosamine Risks for Drug Products. (n.d.). IPEC Europe. [Link]
-
Amino Acid Nitrosation Products as Alkylating Agents. (2025). ResearchGate. [Link]
-
Analytical studies on N-nitroso and related compounds. (1998). HKU Scholars Hub. [Link]
-
Nitrosamine Degradation Pathways. (2025). ResolveMass Laboratories Inc.. [Link]
-
Reaction of peroxynitrite with HEPES or MOPS results in the formation of nitric oxide donors. (1998). PubMed. [Link]
-
Inactivation of NO by Hepes buffer. (n.d.). ResearchGate. [Link]
-
Designing Forced Degradation for Nitrosamine-Risk Drug Products. (2025). Pharma Stability. [Link]
-
pH-Dependent Reactivity, Radical Pathways, and Nitrosamine Byproduct Formation in Peroxynitrite-Mediated Advanced Oxidation Processes. (n.d.). MDPI. [Link]
-
From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs. (2023). Manufacturing Chemist. [Link]
-
N-Nitrosamines Formation from Secondary Amines by Nitrogen Fixation on the Surface of Activated Carbon. (2025). ResearchGate. [Link]
-
Formation of N-Nitrosamines by Reaction of Secondary Dialkylamines with Trace Levels of Nitrite in Aqueous Solution: An Automated Experimental and Kinetic Modeling Study Using Di-n-butylamine. (n.d.). ResearchGate. [Link]
-
This compound. (n.d.). CliniSciences. [Link]
-
Critical Literature Review of Nitrosation/Nitration Pathways. (n.d.). CCS Norway. [Link]
-
N-Nitrososarcosine. (n.d.). PubChem. [Link]
-
Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. (2019). Propellants, Explosives, Pyrotechnics. [Link]
-
Analytical Techniques In Stability Testing. (2025). Separation Science. [Link]
-
Determination of Genotoxic Impurity N-Nitroso-N-methyl-4-aminobutyric Acid in Four Sartan Substances through Using Liquid Chromatography–Tandem Mass Spectrometry. (2022). MDPI. [Link]
-
Forced degradation study as per ICH guidelines: What Q1A(R2) expects. (2025). ResolveMass. [Link]
-
Efficient photolytic degradation of nitrosamines. (1976). PubMed. [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. (1996). ICH. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. N-Nitrososarcosine | C3H6N2O3 | CID 25811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ccsnorway.com [ccsnorway.com]
- 5. researchgate.net [researchgate.net]
- 6. Reaction of peroxynitrite with HEPES or MOPS results in the formation of nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The critical role of Hepes in SIN-1 cytotoxicity, peroxynitrite versus hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solid State Kinetics of Nitrosation Using Native Sources of Nitrite -Pub - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]
- 11. efpia.eu [efpia.eu]
- 12. cdc.gov [cdc.gov]
Technical Support Center: Enhancing Detection Limits for N-Nitroso Sarcosine Methyl Ester (NSME)
Welcome to the technical support center dedicated to the robust analysis of N-Nitroso Sarcosine Methyl Ester (NSME). As a known carcinogenic compound, the detection and quantification of NSME at trace levels is a critical challenge for pharmaceutical quality control and safety assessment.[1][2] Regulatory bodies like the FDA have stringent acceptable intake (AI) limits for nitrosamine impurities, often in the nanogram-per-day range, necessitating highly sensitive and reliable analytical methods.[3][4] This guide provides in-depth troubleshooting advice, advanced techniques, and detailed protocols to help you overcome common hurdles and achieve the low detection limits required.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the scientific rationale behind them.
Question 1: My baseline is excessively noisy, preventing me from achieving the required Limit of Quantification (LOQ). What are the likely causes and how can I fix this?
Answer: A high baseline noise is a common adversary in trace-level analysis and can originate from multiple sources within your LC-MS/MS system. Let's break down the primary culprits and their solutions:
-
Mobile Phase & System Contamination: The purity of your solvents and additives is paramount. Low-quality solvents can introduce a host of interfering compounds.
-
Solution: Always use LC-MS grade solvents, water, and additives (e.g., formic acid, ammonium formate).[5] It's also worth comparing different brands of LC-MS grade solvents, as some may have lower background interference for your specific analysis.[6] Ensure mobile phase reservoirs are scrupulously clean to prevent contamination.[5]
-
-
Mass Spectrometer Source Conditions: Improperly optimized source parameters can dramatically increase background noise.
-
Solution: Key parameters to optimize for nitrosamine analysis, especially with an Atmospheric Pressure Chemical Ionization (APCI) source, include the cone gas flow and cone voltage.[5][6] A systematic optimization of these parameters can reduce solvent cluster formation and other interfering ions, thereby lowering the baseline.[6] Additionally, optimizing the curtain gas pressure can reduce system contamination and improve the signal-to-noise (S/N) ratio.[7]
-
-
Gas Quality: The nitrogen gas supplied to the mass spectrometer can be a hidden source of noise.
-
Solution: Ensure the nitrogen gas is of high purity. Comparing different gas generation systems or sources can reveal significant differences in the observed background for nitrosamines.[7]
-
-
Matrix Effects: Complex sample matrices, such as those from formulated drug products, can introduce a multitude of interfering compounds that elevate the baseline.[8]
-
Solution: Implement a robust sample cleanup procedure. Solid-Phase Extraction (SPE) is a highly effective technique for removing matrix components that can cause ion suppression or enhancement.[9][10] A divert valve can also be programmed to send the highly concentrated Active Pharmaceutical Ingredient (API) peak to waste, preventing it from contaminating the ion source.[8][11]
-
Question 2: I'm observing poor peak shape (e.g., tailing, broadening) for NSME. What's causing this and how can it be improved?
Answer: Poor chromatography undermines both sensitivity and resolution. The primary causes are typically related to interactions with the analytical column or issues with the sample solvent.
-
Secondary Interactions: NSME may exhibit secondary interactions with active sites on the column packing material, leading to peak tailing.
-
Solution: Modern columns designed to minimize these interactions, such as those with advanced surface technologies, can significantly improve peak shape for challenging analytes.[11] For nitrosamine analysis, a biphenyl stationary phase often provides better retention and peak shape for polar nitrosamines compared to a standard C18 column.[7]
-
-
Solvent Mismatch: Injecting a sample in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve and dilute your sample in the initial mobile phase or a weaker solvent. A simple cleanup procedure followed by dilution in water can limit mismatch with the chromatographic eluents and promote Gaussian peak shapes.[7]
-
-
Column Overload: Injecting too much sample, especially from a complex matrix, can overload the column and lead to broadened peaks.
-
Solution: Reduce the injection volume or dilute the sample further. This may seem counterintuitive when aiming for low detection limits, but improved peak shape can lead to a better S/N ratio, ultimately improving sensitivity.
-
Question 3: My signal intensity for NSME is low and inconsistent, even with a clean baseline. What should I investigate?
Answer: Low and variable signal intensity points towards issues with ionization, analyte stability, or sample preparation recovery.
-
Suboptimal Ionization: NSME may not ionize efficiently under the selected conditions.
-
Solution: Evaluate different ionization sources. While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) is often better suited for smaller, less polar nitrosamines and can provide enhanced sensitivity.[11][12] A systematic optimization of source parameters (e.g., temperatures, gas flows) for your specific instrument is crucial.[13]
-
-
Analyte Degradation: Nitrosamines are known to be susceptible to degradation, particularly from light (photolysis).[14][15]
-
Solution: Protect your standards and samples from light by using amber vials or covering them with foil.[16] Prepare fresh standards regularly and store them appropriately.
-
-
Poor Extraction Recovery: The sample preparation method may not be efficiently extracting NSME from the matrix.
-
Solution: A validated sample preparation method is critical. Solid-Phase Extraction (SPE) is a powerful technique for both cleanup and concentration.[9][17] Method validation should include a thorough assessment of extraction recovery by spiking a known amount of NSME into a blank matrix and measuring the amount recovered. Recoveries should ideally be within a range of 85-115%.[10]
-
Advanced Techniques for Lowering Detection Limits
When standard troubleshooting isn't enough, these advanced strategies can provide the necessary boost in sensitivity.
Question 4: How can I significantly pre-concentrate my sample to improve detection limits without introducing more interference?
Answer: Solid-Phase Extraction (SPE) is the gold standard for this purpose. It allows you to load a large volume of a dilute sample and elute the analyte of interest in a small, clean volume.[9]
-
Why it works: SPE separates analytes from the sample matrix based on their physical and chemical properties.[9] This dual action of concentration and purification is what makes it so effective for trace analysis.[17] For nitrosamines in aqueous samples, coconut charcoal-based SPE cartridges have been shown to be effective.[18] Recently, methods using hydrophilic interaction chromatography (HILIC)-based SPE have been developed to retain polar excipients and APIs while allowing nitrosamines to pass through, significantly reducing matrix effects.[10]
-
Key Consideration: The choice of sorbent and elution solvent is critical and must be optimized for NSME and the specific sample matrix. A strong cation-exchange functionalized polymeric sorbent has been successfully used for nitrosamine analysis in cough syrups.[9]
Question 5: Are there chemical modification techniques that can improve the detection of NSME?
Answer: Yes, derivatization is a powerful strategy, particularly for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. While LC-MS/MS is often the preferred platform, GC-MS can be a viable alternative, especially for more volatile nitrosamines.[19]
-
How it works: Derivatization converts the analyte into a more volatile and thermally stable compound, improving its chromatographic properties and detection by GC-MS.[20] A common method involves denitrosation of the nitrosamine to its corresponding secondary amine, followed by sulfonylation to form a stable, volatile sulfonamide derivative.[20][21] This derivative often has significantly better chromatographic behavior and mass spectral characteristics.[20]
-
Benefit: This technique can dramatically improve sensitivity, with reports of detection limits decreasing by nearly 20 times for some nitrosamines.[21] It offers an alternative for accurate quantification without requiring high-resolution mass spectrometry.[21]
Experimental Workflows and Protocols
To provide a practical starting point, here are a generalized workflow and a detailed protocol for a common sample preparation technique.
Overall Analytical Workflow
The diagram below illustrates the logical flow from sample receipt to final data analysis for NSME quantification.
Caption: General workflow for NSME analysis from sample preparation to reporting.
Protocol: Solid-Phase Extraction (SPE) for NSME Cleanup
This protocol is a general guideline and should be optimized and validated for your specific sample matrix and analytical system.
Objective: To remove interfering matrix components and concentrate NSME prior to LC-MS/MS analysis.
Materials:
-
SPE Cartridges (e.g., Strong Cation-Exchange Polymeric Sorbent or Coconut Charcoal, depending on matrix)[9][18]
-
SPE Vacuum Manifold
-
Methanol (LC-MS Grade)
-
Dichloromethane (LC-MS Grade)
-
Deionized Water (LC-MS Grade)
-
Sample dissolved in an appropriate solvent
-
Nitrogen evaporator
Procedure:
-
Cartridge Conditioning:
-
Sample Loading:
-
Accurately transfer the dissolved sample onto the conditioned cartridge.
-
Apply a slow, consistent vacuum to pass the sample through the sorbent at a flow rate of approximately 1-2 mL/min.
-
-
Washing (Interference Elution):
-
Wash the cartridge with a weak solvent (e.g., 5 mL of Deionized Water followed by 5 mL of 5% Methanol in water) to remove polar interferences. This step must be optimized to ensure NSME is not eluted.
-
-
Analyte Elution:
-
Elute the retained NSME with a strong organic solvent (e.g., 5 mL of Dichloromethane or an optimized solvent mixture).[18] Collect the eluate in a clean collection tube.
-
-
Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the residue in a small, known volume (e.g., 200 µL) of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical regulatory limits for NSME? A1: Regulatory limits for nitrosamines are not one-size-fits-all. They are based on a substance's carcinogenic potency.[23] The FDA has established a framework called the Carcinogenic Potency Categorization Approach (CPCA) which assigns acceptable intake (AI) limits ranging from 26.5 ng/day to 1500 ng/day.[3] For nitrosamines with no available safety data, a default AI limit of 26.5 ng/day is often recommended.[24] Manufacturers must ensure their products comply with these limits by August 2025.[2][3]
Q2: LC-MS/MS or GC-MS/MS: Which is better for NSME analysis? A2: Both techniques are widely used for nitrosamine analysis.[25]
-
LC-MS/MS is generally preferred for less volatile and thermally unstable nitrosamines, including many nitrosamine drug substance-related impurities (NDSRIs).[11] It offers high sensitivity and selectivity, especially with tandem quadrupole mass spectrometers.[12]
-
GC-MS/MS is excellent for volatile nitrosamines.[26] For non-volatile compounds like NSME, derivatization is often required to increase volatility.[20] The choice often depends on the specific properties of the analyte and the available instrumentation.
Q3: How can I prevent the artificial formation of nitrosamines during my analysis? A3: This is a critical concern, as false positives can lead to unnecessary recalls.[27] In-situ formation can occur if nitrosating agents (like residual nitrites) and amine precursors are present in the sample or during analysis.[15][27]
-
Use of Scavengers: Adding a nitrosation inhibitor, such as ascorbic acid or sulfamic acid, during sample preparation can prevent this artifactual formation.[15]
-
Control of pH and Temperature: Keep sample preparation conditions mild. High temperatures and acidic conditions can promote nitrosamine formation.
-
High-Purity Reagents: Use high-purity reagents and solvents to minimize the presence of precursor contaminants.[27]
Data Summary Table: Instrument Parameters
The following table provides a starting point for LC-MS/MS method development. These parameters must be optimized for your specific instrument and application.
| Parameter | Typical Setting | Rationale |
| LC Column | Biphenyl or C18 (e.g., 100 x 2.1 mm, 1.8 µm) | Biphenyl can offer better retention for polar nitrosamines.[7] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive mode ionization.[28] |
| Mobile Phase B | 0.1% Formic Acid in Methanol/Acetonitrile | Organic phase for gradient elution.[28] |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for UHPLC applications. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility.[27] |
| Ion Source | APCI or ESI (Positive Mode) | APCI is often more sensitive for small nitrosamines.[11] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity.[11] |
| Cone Voltage | Instrument Specific (Optimize for S/N) | Critical for minimizing background noise.[6] |
| Collision Energy | Instrument Specific (Optimize for fragment intensity) | Maximizes signal from the product ion.[7] |
Logical Relationship Diagram
Caption: Relationship between poor sensitivity and its primary root causes.
References
- Application Notes and Protocols for N-Nitrosamine Analysis by GC-MS: A Guide to Derivatization Methods - Benchchem. (n.d.). BenchChem.
- N-Nitrosamine Impurities and FDA's Recommendations for Acceptable Intake Limits. (2025, April 4). Pharmaceutical Technology.
- FDA sets acceptable intake limits for nitrosamines in drugs. (2023, August 7). RAPS.
- N-Nitrososarcosine Methyl Ester | CAS 51938-19-3. (n.d.). Chemical-Suppliers.
- FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. (2024, September 24). Foley.com.
- Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. (n.d.). Separation Science.
- Evaluation of Automated Solid-Phase Extraction for Nitrosamines Using US EPA Method 521. (n.d.). Spectroscopy Online.
- Nitrosamines Published Limits-reference. (2022, April 4). Nitrosamines Exchange.
- FDA's New Guidance on Nitrosamine and Nitrosamine-Drug Substance Related Impurities and Recommended Acceptable Intake Limits. (2023, November 10). MED Institute.
- SPE and GC–MS for Analyzing N–Nitrosamine Impurities in Cough Syrups. (2024, August 6). Spectroscopy Online.
- Winning Strategies to Develop an Analytical Method for Nitrosamines. (2024, May 15). Aurigene.
- Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. (2025, November 7). ACS Publications.
- Nitrosamines Analysis with LC-MS/MS. (n.d.). Waters Corporation.
- Automated Solid Phase Extraction (SPE) of Nitrosamines in Water. (n.d.). Thermo Fisher Scientific.
- HILIC-SPE and LC–HRMS Method Used for N-Nitrosamine Detection in Pharmaceuticals. (2024, December 23). Chromatography Online.
- Background noise in UPLC-MS/MS experience? (2022, June 16). Nitrosamines Exchange.
- Trends and Challenges in Nitrosamine Testing: Part Three – Building a Method. (2025, March 19). The Analytical Scientist.
- Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. (n.d.). Waters Corporation.
- An automated sample preparation workflow for the analysis of nitrosamines in metformin. (n.d.). Thermo Fisher Scientific.
- Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. (n.d.). LabRulez LCMS.
- Derivatization Method for Determination of Nitrosamines by GC–MS. (2025, August 7). ResearchGate.
- troubleshooting guide for N-nitrosamine analysis errors. (n.d.). BenchChem.
- High-Sensitivity Quantitation of Nitrosamine Impurities in Drug Substances Using LC-MS/MS. (2024, May 6). Agilent.
- N-Nitrososarcosine. (n.d.). PubChem.
- Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (n.d.). PubMed Central.
- Trends and Challenges in Nitrosamine Testing: Part Two. (2025, March 12). The Analytical Scientist.
- Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. (n.d.). Restek.
- Nitrosamines Analysis in Pharmaceuticals. (n.d.). Agilent.
Sources
- 1. N-Nitrososarcosine Methyl Ester | CAS 51938-19-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. medinstitute.com [medinstitute.com]
- 3. FDA sets acceptable intake limits for nitrosamines in drugs | RAPS [raps.org]
- 4. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 5. waters.com [waters.com]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 8. Background noise in UPLC-MS/MS experience? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. waters.com [waters.com]
- 12. youtube.com [youtube.com]
- 13. Winning Strategies to Develop an Analytical Method for Nitrosamines | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. N-Nitrososarcosine | C3H6N2O3 | CID 25811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. theanalyticalscientist.com [theanalyticalscientist.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. agilent.com [agilent.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. pharmtech.com [pharmtech.com]
- 24. Nitrosamines Published Limits -reference - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 25. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [discover.restek.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. theanalyticalscientist.com [theanalyticalscientist.com]
Technical Support Center: Minimizing Ion Suppression for N-Nitroso Sarcosine Methyl Ester (NSME) in LC-MS/MS Analysis
Welcome to the technical support center for the analysis of N-Nitroso Sarcosine Methyl Ester (NSME). This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with the critical challenge of accurately quantifying this potential genotoxic impurity. Given the stringent regulatory limits set by agencies like the FDA and EMA, achieving robust and sensitive detection is paramount.[1][2][3] One of the most significant hurdles in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis is ion suppression, a matrix-induced phenomenon that can severely compromise data quality.[4][5][6]
This document provides a structured, in-depth guide to understanding, diagnosing, and systematically minimizing ion suppression for NSME, ensuring your methods are reliable, reproducible, and compliant.
Part 1: Frequently Asked Questions - Understanding the Core Problem
This section addresses foundational questions regarding NSME and the nature of ion suppression.
Q1: What is this compound (NSME) and why is its analysis critical?
This compound (NSME), also known as Methyl N-methyl-N-nitrosoglycine, is a nitrosamine compound.[7] Nitrosamines as a class are considered probable human carcinogens, and their presence in pharmaceuticals, even at trace levels, is a major safety concern.[8][9] Regulatory bodies worldwide mandate that pharmaceutical manufacturers conduct rigorous risk assessments and implement highly sensitive analytical testing to control these impurities to within acceptable intake (AI) limits, often in the nanogram-per-day range.[10][11] Accurate quantification of NSME is therefore not just an analytical challenge but a critical component of patient safety and regulatory compliance.[12]
Q2: What is ion suppression and how does it specifically impact NSME analysis?
Ion suppression is a type of matrix effect where co-eluting, non-target compounds from the sample matrix interfere with the ionization of the analyte of interest (NSME) in the mass spectrometer's ion source.[5][6] This interference reduces the number of NSME ions that are generated and subsequently detected, leading to a diminished signal.
The direct consequences for your analysis include:
-
Poor Sensitivity: The signal-to-noise ratio is reduced, making it difficult to achieve the low limits of detection (LOD) and quantification (LOQ) required by regulatory guidelines.[4]
-
Inaccurate Quantification: The analyte response is artificially lowered, causing you to under-report the true concentration of NSME.
-
Poor Reproducibility: The extent of suppression can vary between samples, leading to high variability in your results and poor method precision.[5]
For a small molecule like NSME (MW ≈ 132.12 g/mol ), which may already have modest ionization efficiency, this suppression can be the difference between a reliable result and a complete failure to detect the impurity at the required levels.[13]
Q3: What are the most common sources of ion suppression when analyzing NSME in pharmaceutical samples?
The "matrix" comprises everything in the sample except the analyte. For pharmaceutical analysis, the primary sources of suppression are:
-
Active Pharmaceutical Ingredient (API): The drug substance itself is often present at concentrations millions of times higher than the NSME impurity. If it co-elutes, it will dominate the ionization process.
-
Excipients: Formulation ingredients like polymers (e.g., HPMC), surfactants (e.g., polysorbates), and salts can cause severe ion suppression.[5]
-
Endogenous Components (in bioanalysis): When analyzing biological samples (e.g., plasma), phospholipids and proteins are major sources of suppression.
-
Mobile Phase Additives: Non-volatile salts or buffers (e.g., phosphate) can build up on the ion source and suppress the signal.
Part 2: Troubleshooting and Diagnosing Ion Suppression
Before you can fix the problem, you must confirm its existence and identify its location in the chromatogram.
Q4: My NSME signal is low or inconsistent. How do I prove that ion suppression is the cause?
Two definitive experiments can be used to diagnose and characterize ion suppression: Post-Column Infusion to identify suppression zones and Post-Extraction Spike to quantify the effect.[14]
This experiment maps the regions of your chromatographic run where suppression occurs.
Methodology:
-
Prepare Infusion Solution: Create a solution of NSME standard in a suitable solvent (e.g., 50:50 Methanol:Water) at a concentration that provides a strong, stable signal (e.g., 100 ng/mL).
-
Setup Infusion: Use a syringe pump to deliver the NSME solution at a low, constant flow rate (e.g., 10 µL/min) into the mobile phase stream. This is done via a "T" connector placed between the analytical column and the mass spectrometer's ion source.
-
Establish Baseline: Start the LC gradient without an injection and begin the infusion. Monitor the NSME MRM transition. You should see a stable, elevated baseline signal once the system equilibrates.
-
Inject Blank Matrix: Inject a blank matrix sample (e.g., a placebo formulation extract or a drug product extract known to be free of NSME) that has been through your complete sample preparation process.
-
Analyze the Signal: Monitor the NSME baseline during the run. Any significant dip in the signal indicates a region where matrix components are eluting and causing ion suppression.[14] Correlating these dips with peaks in your blank chromatogram helps identify the culprits.
This experiment provides a quantitative measure (%) of the signal loss due to matrix effects.
Methodology:
-
Prepare Neat Solution (A): Prepare a standard solution of NSME in a clean solvent (e.g., mobile phase) at a known concentration (e.g., 1 ng/mL). Analyze this and record the peak area. This is Peak Area A .
-
Prepare Post-Extraction Spiked Sample (B): Take a blank matrix sample and process it through your entire sample preparation procedure. Just before the final analysis step, spike the processed extract with NSME to the same final concentration as the neat solution. Analyze this and record the peak area. This is Peak Area B .
-
Calculate Matrix Effect: The percentage of matrix effect (%ME) is calculated as: %ME = (Peak Area B / Peak Area A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
A value below 80%, for example, indicates significant suppression that must be addressed.
The following diagram illustrates the decision-making process for diagnosing ion suppression.
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. fda.gov [fda.gov]
- 3. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 4. zefsci.com [zefsci.com]
- 5. eijppr.com [eijppr.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. N-Nitrososarcosine Methyl Ester | CAS 51938-19-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. edaegypt.gov.eg [edaegypt.gov.eg]
- 9. medinstitute.com [medinstitute.com]
- 10. EMA Nitrosamine Guidelines - Zamann Pharma Support GmbH [zamann-pharma.com]
- 11. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. N-Nitrososarcosine Methyl Ester | 51938-19-3 [chemicalbook.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
N-Nitroso Sarcosine Methyl Ester stability issues in acidic conditions
Welcome to the technical support center for N-Nitroso Sarcosine Methyl Ester (NSME). This guide is designed for researchers, scientists, and drug development professionals who are working with NSME and encountering stability challenges, particularly in acidic environments. As a known member of the N-nitrosamine class of compounds, which are recognized as probable human carcinogens, understanding the stability and degradation profile of NSME is critical for accurate analytical quantification and risk assessment.[1][2] This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the integrity of your experimental results.
Part 1: Frequently Asked Questions - Understanding the Core Problem
This section addresses the fundamental chemical principles governing the stability of NSME.
Q1: Why is this compound (NSME) unstable in acidic conditions?
The instability of NSME in acidic media is due to the acid-catalyzed hydrolysis of the N-nitroso group. The lone pair of electrons on the nitrogen atom adjacent to the nitroso group can be protonated under acidic conditions. This protonation weakens the N-N bond, making the molecule susceptible to cleavage. This mechanism is common for many N-nitrosamines and leads to the release of a nitrosating agent and the corresponding secondary amine.[3][4] The free acid form, N-Nitrososarcosine, is also known to be unstable in aqueous solutions, with a significant decrease in concentration observed within 24 hours.[2]
Q2: What are the primary degradation products of NSME in an acidic medium?
Upon acid-catalyzed degradation, NSME is expected to break down into Sarcosine Methyl Ester (the parent secondary amine) and a nitrosating agent , which in aqueous acidic solutions is typically nitrous acid (HNO₂) or its protonated forms. The nitrous acid itself is unstable and can lead to further complex reactions.[5] Under certain conditions, there is also a risk of decarboxylation and subsequent formation of N-nitrosodimethylamine (NDMA), another potent carcinogenic nitrosamine.[2][6]
Caption: Acid-Catalyzed Degradation Pathway of NSME.
Q3: What factors influence the rate of NSME degradation?
Several factors can accelerate the degradation of NSME in your experiments:
-
pH: The rate of degradation is highly pH-dependent. The lower the pH (i.e., higher acidity), the faster the rate of hydrolysis.[3][5]
-
Temperature: Like most chemical reactions, the rate of degradation increases with temperature. Storing NSME solutions, especially acidic ones, at elevated temperatures will lead to faster decomposition.
-
Presence of Catalysts: The degradation can be influenced by other components in the matrix that may act as catalysts.
-
Light: N-Nitrososarcosine is noted to be sensitive to light, particularly UV light, which can also contribute to its degradation.[2]
Part 2: Troubleshooting Guide for Experimental Workflows
This section is formatted as a practical Q&A to address specific issues you might encounter during your experiments.
Q: I am observing rapid and inconsistent degradation of my NSME standard in our acidic LC-MS mobile phase. How can I get reliable results?
A: This is a common challenge due to the inherent instability of NSME. The key is to minimize the exposure time of the analyte to the acidic conditions before analysis.
-
Root Cause Analysis: The acidic mobile phase (e.g., 0.1% formic acid in water) is actively degrading your NSME while it sits in the autosampler vial waiting for injection.[7] This leads to lower and more variable peak areas with each subsequent injection from the same vial.
-
Solutions & Best Practices:
-
Temperature Control: Use a refrigerated autosampler set to a low temperature (e.g., 4°C) to slow down the degradation kinetics.[8]
-
Minimize Residence Time: Prepare your sample dilutions immediately before placing them in the autosampler. If possible, structure your injection sequence to analyze the NSME-containing samples first.
-
Mobile Phase Optimization: If your chromatography allows, consider using a weaker acid modifier or a buffered mobile phase at a slightly higher pH. However, this must be balanced with the need for good peak shape and ionization efficiency.
-
Fast Gradients: Employ a rapid chromatographic gradient to shorten the overall run time, reducing the time the analyte is exposed to the mobile phase on the column.[7]
-
Q: My quantitative results for NSME are highly variable and non-reproducible between sample preparations. What could be the cause?
A: Inconsistent results often point to issues in the sample preparation stage or the analytical system itself.
-
Root Cause Analysis: Variability can stem from either the degradation of existing NSME or the in-situ formation of new NSME during your workflow.
-
Solutions & Best Practices:
-
Control for In-Situ Formation: If your sample matrix contains both sarcosine (or its esters) and a source of nitrite, the acidic conditions of your sample preparation can artificially create NSME.[7] Consider adding a nitrosamine formation inhibitor, like ascorbic acid, to your sample preparation procedure if appropriate.
-
Standardize Sample Preparation: Ensure all sample preparation steps are performed under controlled temperature conditions (e.g., on an ice bath). Minimize the time samples spend in acidic solutions before analysis.
-
System Suitability: Before running your samples, perform a system suitability test with a freshly prepared standard to ensure your LC-MS system is performing correctly. Check for peak shape, retention time stability, and response.
-
Check for Contamination: N-nitrosamines can be present in trace amounts in laboratory materials.[7] Ensure all solvents, reagents, and plasticware are of high purity and have been tested for potential nitrosamine contamination.
-
Q: I am seeing an unexpected peak in my chromatogram that seems to grow as my NSME peak decreases. How do I identify it?
A: This is a strong indication of a degradation product. The primary suspect would be sarcosine methyl ester.
-
Root Cause Analysis: The appearance of a new peak that correlates inversely with the analyte peak is a classic sign of degradation during analysis or storage.
-
Solutions & Best Practices:
-
High-Resolution Mass Spectrometry (HRMS): Analyze the sample using an LC-HRMS system (e.g., Q-TOF or Orbitrap). This will provide a highly accurate mass for the unknown peak, allowing you to predict its elemental formula and confirm if it matches sarcosine methyl ester.
-
Reference Standard Confirmation: The most definitive method is to obtain a certified reference standard of sarcosine methyl ester. Analyze this standard using the same LC-MS method to compare its retention time and mass spectrum with your unknown peak.
-
Forced Degradation Study: Perform a controlled forced degradation study by intentionally exposing an NSME standard to harsh acidic conditions. This will generate a higher concentration of the degradant, making it easier to identify and characterize.
-
Part 3: Protocols & Methodologies
This section provides detailed experimental protocols for assessing NSME stability and for its quantification.
Protocol 1: Conducting an In-Use Stability Study of NSME in Acidic Solution
This protocol outlines a systematic approach to quantify the degradation rate of NSME at a given pH and temperature, simulating conditions it might experience during sample preparation or analysis.[9][10]
Caption: Experimental Workflow for an NSME Stability Study.
Methodology:
-
Preparation of Solutions:
-
Prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in a non-aqueous solvent such as acetonitrile or methanol.
-
Prepare the desired acidic solution (e.g., 0.1 M hydrochloric acid, pH 1.2; or a formic acid solution, pH 3.0).
-
-
Initiation of the Study:
-
Equilibrate the acidic solution to the desired study temperature (e.g., 25°C or 40°C).
-
Spike a small volume of the NSME stock solution into the acidic solution to achieve the target starting concentration (e.g., 1 µg/mL). Ensure the volume of organic solvent from the stock is minimal (e.g., <1%) to not significantly alter the aqueous acidic condition.
-
Vortex briefly to mix. This is your Time = 0 sample.
-
-
Time-Point Sampling:
-
Immediately withdraw an aliquot for the T=0 time point.
-
Quench the degradation by diluting the aliquot at least 100-fold into a neutralizing mobile phase or a basic solution (e.g., mobile phase containing 0.1% ammonium hydroxide).
-
Store the quenched sample at 4°C until analysis.
-
Continue to withdraw and quench aliquots at predetermined intervals (e.g., 1, 2, 4, 8, 12, and 24 hours).
-
-
Analysis:
-
Analyze all quenched samples using a validated LC-MS/MS method (see Protocol 2).
-
Calculate the percentage of NSME remaining at each time point relative to the T=0 sample.
-
Protocol 2: Recommended Analytical Method for NSME Quantification
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of nitrosamines due to the complexity of sample matrices.[1][11][12]
| Parameter | Recommended Condition |
| Chromatography | LC-MS/MS |
| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm)[7] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Example MRM Transitions | To be optimized based on instrument and specific compound fragmentation. A plausible transition would be based on the parent mass and a characteristic fragment ion. |
Note: This method must be fully validated for your specific application to determine linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Part 4: Data Interpretation
Once you have collected data from your stability study, you can determine the degradation kinetics.
Summarizing Stability Data:
Organize your results in a table to clearly see the trend over time.
| Time Point (hours) | Mean NSME Concentration (ng/mL) | % NSME Remaining |
| 0 | 1005.2 | 100.0% |
| 1 | 854.1 | 85.0% |
| 2 | 725.5 | 72.2% |
| 4 | 521.8 | 51.9% |
| 8 | 278.9 | 27.7% |
| 24 | 35.1 | 3.5% |
Calculating Degradation Rate and Half-Life:
For many degradation processes, the reaction follows first-order kinetics. You can verify this by plotting the natural logarithm of the percentage of NSME remaining versus time. If the plot is linear, the degradation follows first-order kinetics.
-
The slope of this line is equal to the negative of the degradation rate constant (-k).
-
The half-life (t½), the time it takes for 50% of the compound to degrade, can be calculated using the formula: t½ = 0.693 / k
Understanding the half-life of NSME under your specific experimental conditions is crucial for designing robust analytical methods and ensuring the data you generate is accurate and reliable.
References
-
Cheng, C. R. (1998). Analytical studies on N-nitroso and related compounds. The University of Hong Kong. [Link]
-
CliniSciences. This compound [51938-19-3]. [Link]
-
In-silico focus. (2023). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. [Link]
-
Wu, W., et al. (2014). Determination of N-nitrososarcosine in tobacco and smokeless tobacco products using isotope dilution liquid chromatography tandem mass spectrometry. Analytical Methods, 6(19), 7854-7860. [Link]
-
European Medicines Agency. (2001). Note for guidance on in-use stability testing of human medicinal products. [Link]
-
P, B., et al. (2022). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Journal of Applied Pharmaceutical Science, 12(9), 031 - 050. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 25811, N-Nitrososarcosine. [Link]
-
ResearchGate. Interference by Nitrous Acid Decomposition in the Kinetic Study of Nitrosation Reactions. [Link]
-
Pharmaceutical Guidelines. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]
-
Leis, J. R., et al. (1989). Kinetics and mechanism of the formation and decomposition of N-nitrosoamides and related compounds. Journal of the Chemical Society, Perkin Transactions 2, (8), 1249-1254. [Link]
-
International Council for Harmonisation. (1995). ICH Harmonised Tripartite Guideline - Quality of Biotechnological Products: Stability Testing of Biotechnological/Biological Products Q5C. [Link]
-
ChemSrc. N-Nitrososarcosine Methyl Ester | CAS#:51938-19-3. [Link]
-
Casado, J., et al. (2005). Interference by Nitrous Acid Decomposition in the Kinetic Study of Nitrosation Reactions. Journal of Chemical Education, 82(7), 1063. [Link]
-
Nitrosamines Exchange. (2024). N-nitrososarcosine limit. [Link]
-
ResearchGate. Decomposition of secondary nitrosamines in amine scrubbing. [Link]
-
SilcoTek. (2017). How To Identify & Prevent Analytical Test Problems. [Link]
-
Metrohm. (2020). Tips to improve accuracy and reproducibility of acid number analysis, part 1: Electrode cleaning [Video]. YouTube. [Link]
-
Metrohm. (2020). Tips to improve accuracy and reproducibility of acid number analysis, part 2 [Video]. YouTube. [Link]
-
U.S. Geological Survey. (2014). Potential Sources of Analytical Bias and Error in Selected Trace Element Data-Quality Analyses. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics and mechanism of the formation and decomposition of N-nitrosoamides and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Interference by Nitrous Acid Decomposition in the Kinetic Study of Nitrosation Reactions | CoLab [colab.ws]
- 6. N-nitrososarcosine limit - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 285275-500mg | this compound Clinisciences [clinisciences.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. edaegypt.gov.eg [edaegypt.gov.eg]
- 11. Determination of N-nitrososarcosine in tobacco and smokeless tobacco products using isotope dilution liquid chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting N-Nitroso Sarcosine Methyl Ester synthesis impurities
Welcome to the technical support center for the synthesis of N-Nitroso Sarcosine Methyl Ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this synthesis. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your work.
Introduction to this compound Synthesis
The synthesis of this compound typically involves the nitrosation of sarcosine methyl ester, a secondary amine, using a nitrosating agent such as sodium nitrite under acidic conditions. While the reaction appears straightforward, the control of impurities is critical due to the potential carcinogenicity of N-nitrosamines.[1][2][3] This guide addresses the most common issues encountered, from reaction setup to final product purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yield in the nitrosation of sarcosine methyl ester can stem from several factors related to reaction kinetics and reagent stability.
Possible Causes & Solutions:
-
Inadequate pH Control: The formation of the active nitrosating species, nitrous acid (HNO₂) and its protonated forms, is highly pH-dependent. The optimal pH for nitrosation is typically in the range of 3.0 to 4.0.[2]
-
Troubleshooting: Carefully monitor and maintain the pH of the reaction mixture. A pH that is too high will result in a low concentration of the active nitrosating agent, while a pH that is too low can lead to the degradation of nitrous acid. Use a calibrated pH meter and make slow, dropwise additions of acid to the solution of sarcosine methyl ester and sodium nitrite.
-
-
Temperature Effects: While some heat can increase reaction rates, excessive temperatures (above 40°C) can promote the decomposition of the nitrosating agent and potentially lead to the formation of side products.[4]
-
Troubleshooting: Run the reaction at a controlled, cool temperature, typically between 0-5°C, especially during the addition of the nitrosating agent. This helps to manage the exothermic nature of the reaction and maintain the stability of the nitrous acid.
-
-
Purity of Starting Materials: The presence of impurities in the starting sarcosine methyl ester or sodium nitrite can interfere with the reaction.
-
Troubleshooting: Ensure the use of high-purity starting materials. It is advisable to verify the purity of the sarcosine methyl ester by techniques like NMR or GC-MS before starting the synthesis.
-
Q2: I am observing an unknown impurity in my final product by LC-MS. What could it be and how can I prevent its formation?
The presence of unknown impurities is a common challenge. Based on the reaction chemistry, several side products are possible.
Common Impurities and Their Prevention:
| Potential Impurity | Likely Cause | Prevention Strategy |
| N-Nitroso Sarcosine | Hydrolysis of the methyl ester group. | This can occur during the reaction if the pH is too acidic or during aqueous work-up. Maintain the pH in the optimal range and minimize the time the product is in contact with aqueous acidic or basic conditions. Use of non-aqueous work-up procedures where possible is beneficial.[5][6] |
| Unreacted Sarcosine Methyl Ester | Incomplete reaction. | Ensure a slight molar excess of the nitrosating agent. Increase the reaction time, but continue to monitor for the formation of degradation products. |
| Oxidation Products | Presence of strong oxidizing agents or air. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions. |
Workflow for Impurity Identification and Mitigation:
Sources
- 1. Nitrosamine formation mechanisms and control strategies | LGC Standards [lgcstandards.com]
- 2. researchgate.net [researchgate.net]
- 3. What is nitrosamine? What is nitrosamine found in? What is NDMA? Nitrosamine analysis | AntTeknik.com [antteknik.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. veeprho.com [veeprho.com]
- 6. reddit.com [reddit.com]
optimizing storage conditions for N-Nitroso Sarcosine Methyl Ester
Welcome to the technical support center for N-Nitroso Sarcosine Methyl Ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the optimal storage, handling, and troubleshooting for experiments involving this compound. Our goal is to ensure the integrity of your experiments through a foundational understanding of the chemical's stability and reactivity.
Introduction
This compound is a nitrosamine compound that, like many in its class, requires careful handling and storage to maintain its chemical integrity.[1][2] Nitrosamines are recognized as a "cohort of concern" due to their potential carcinogenicity, necessitating precise and reliable experimental practices.[3][4] This guide provides field-proven insights and scientifically-grounded protocols to mitigate common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
For long-term stability, this compound should be stored at temperatures between 4°C and -20°C .[5][6] The compound should be stored in a tightly sealed, light-resistant container to prevent photodegradation. N-nitroso compounds are known to be sensitive to light, particularly UV light.[7]
Q2: My this compound solution appears discolored. What could be the cause?
Discoloration, often a yellowish tint, can be an indicator of degradation. This can be caused by several factors:
-
Exposure to Light: As mentioned, N-nitroso compounds are susceptible to photodegradation.[7]
-
Elevated Temperatures: Thermal decomposition can occur, especially if the compound is not stored at the recommended cool temperatures. The related compound, N-Nitroso Sarcosine, partially decarboxylates upon heating to high temperatures.[7]
-
Chemical Contamination: Accidental introduction of acids, bases, or reactive chemicals can lead to degradation.
If you observe discoloration, it is recommended to verify the purity of the compound using an appropriate analytical method, such as LC-MS/MS, before proceeding with your experiment.
Q3: I am dissolving this compound in an aqueous buffer for my assay and see a rapid loss of my compound. Why is this happening?
The analogous free acid, N-Nitroso Sarcosine, is known to be unstable in aqueous solutions, with a significant decrease in concentration observed within 24 hours.[7] While the methyl ester may exhibit different stability, hydrolysis of the ester back to the unstable carboxylic acid can occur, particularly under acidic or basic conditions. It is crucial to prepare aqueous solutions fresh and use them immediately. Consider preparing a concentrated stock solution in an appropriate organic solvent and diluting it into your aqueous buffer just before use.
Q4: Can I use common laboratory solvents to prepare stock solutions?
Yes, but with caution. While solvents like methanol or ethanol can be used, it's important to use high-purity, anhydrous solvents if possible. The presence of acidic or basic impurities in the solvent can catalyze the degradation of the N-nitroso compound. For example, ester hydrolysis can be catalyzed by both acids and bases.
Q5: Are there any common laboratory chemicals that are incompatible with this compound?
Yes. Avoid contact with:
-
Strong Acids: Can lead to protolytic denitrosation, cleaving the nitroso group.[3]
-
Strong Bases: Can catalyze hydrolysis of the ester group and may promote other degradation pathways.
-
Strong Oxidizing Agents: Can oxidize the nitrosamine to the corresponding nitramine.[3]
-
Strong Reducing Agents: Can reduce the nitroso group to the corresponding amine or hydrazine.[8][9]
Troubleshooting Guide
This section addresses specific issues that may arise during your experimental workflow.
Issue 1: Inconsistent or Non-Reproducible Analytical Results
If you are experiencing variability in your analytical measurements (e.g., by LC-MS or GC-MS), consider the following:
-
Analyte Degradation: As detailed in the FAQs, ensure your sample is properly stored and handled to prevent degradation before analysis. Prepare standards and samples fresh.
-
Matrix Effects: The sample matrix can interfere with the ionization and detection of N-nitrosamines. Ensure your sample preparation method is robust and consider the use of an internal standard.
-
Chromatographic Issues: N-Nitroso Sarcosine can exist as E/Z isomers due to restricted rotation around the N-N bond, which may lead to peak splitting or broadening in chromatography.[10] This phenomenon can also occur with the methyl ester. Your analytical method should be optimized to account for this, potentially by integrating both isomer peaks for quantification.[11]
Issue 2: Suspected Sample Degradation
If you suspect your sample of this compound has degraded, follow this logical flow:
Caption: Troubleshooting workflow for suspected sample degradation.
Optimal Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 4°C to -20°C | Minimizes thermal degradation.[5][6] |
| Light Exposure | Store in amber vials or in the dark | Prevents photodegradation.[7] |
| Atmosphere | Tightly sealed container | Minimizes exposure to moisture and potential atmospheric contaminants. |
| pH of Solution | Prepare fresh in neutral, non-aqueous solvent | The free acid is unstable in aqueous solutions, and the ester is susceptible to acid/base hydrolysis.[7] |
Experimental Protocol: Stability Assessment of this compound
This protocol provides a framework for assessing the stability of this compound under various conditions.
Objective: To determine the stability of this compound under specified temperature, light, and pH conditions over time.
Materials:
-
This compound
-
High-purity solvents (e.g., methanol, acetonitrile)
-
Buffered solutions at various pH values (e.g., pH 4, 7, 9)
-
Amber and clear glass vials
-
Temperature-controlled storage units (refrigerator, incubator)
-
UV light source
-
LC-MS/MS system for analysis
Methodology:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in a high-purity, non-aqueous solvent like acetonitrile.
-
-
Sample Preparation for Stability Study:
-
Temperature and Light Study:
-
Pipette aliquots of the stock solution into both amber and clear vials.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in the desired study solvent (e.g., methanol, aqueous buffer).
-
Store sets of vials at different temperatures (e.g., -20°C, 4°C, 25°C, 40°C).
-
For the light study, expose the clear vials to a controlled UV light source and ambient light, with a corresponding set of amber vials as a control.
-
-
pH Study:
-
Prepare solutions of this compound in buffered aqueous solutions at different pH values (e.g., 4, 7, 9).
-
Store these solutions at a constant temperature (e.g., 25°C) in amber vials.
-
-
-
Time Points:
-
Analyze samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly for longer-term studies).
-
-
Analytical Method:
-
Use a validated LC-MS/MS method to quantify the concentration of this compound at each time point.[12]
-
Monitor for the appearance of potential degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each condition.
-
Calculate the degradation rate for each condition.
-
Caption: Experimental workflow for stability assessment.
References
-
Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. (2024). Organic Process Research & Development. [Link]
-
An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. (2021). The Journal of Organic Chemistry. [Link]
-
This compound. LabSolutions. [Link]
-
Nitrosamine impurities analysis solution guide. LabRulez GCMS. [Link]
-
Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. (2024). Lhasa Limited. [Link]
-
Oxidative Activation of N-Nitrosamines: Model Compounds. (1979). ACS Symposium Series. [Link]
-
N-Nitroso Sarcosine. Cleanchem. [Link]
-
This compound. CliniSciences. [Link]
-
N-Nitrososarcosine. PubChem. [Link]
-
N-Nitrososarcosine Methyl Ester. ChemSrc. [Link]
-
Mechanistic studies of nitrosation reactions of N-.O- and S-nitroso compounds. Durham University. [Link]
-
Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. (2024). Mutation Research/Genetic Toxicology and Environmental Mutagenesis. [Link]
-
Methyl Esters. Organic Chemistry Portal. [Link]
-
Stereospecific Response of E/Z-isomers of N-Nitrososarcosine in LC–ESI–MS/MS. (2021). Journal of the American Society for Mass Spectrometry. [Link]
-
Determination of N-nitrososarcosine in tobacco and smokeless tobacco products using isotope dilution liquid chromatography tandem mass spectrometry. (2012). Analytical Methods. [Link]
-
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2023). Pharmaceuticals. [Link]
-
Determination of N-Nitrososarcosine (NSAR) in tobacco. (2014). CORESTA. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. An Organic Chemist’s Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 285275-500mg | this compound Clinisciences [clinisciences.com]
- 7. N-Nitrososarcosine | C3H6N2O3 | CID 25811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. coresta.org [coresta.org]
- 11. researchgate.net [researchgate.net]
- 12. Determination of N-nitrososarcosine in tobacco and smokeless tobacco products using isotope dilution liquid chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Solubility Challenges of N-Nitroso Sarcosine Methyl Ester
Welcome to the technical support center for N-Nitroso Sarcosine Methyl Ester. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming solubility issues encountered during experimental workflows. As a potent carcinogen, proper handling and thorough understanding of its chemical properties are paramount for both experimental success and laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound (C₄H₈N₂O₃, MW: 132.12 g/mol ) is a nitrosamine compound.[1] Like many N-nitroso compounds, it is classified as a potential carcinogen and is often used as an analytical standard or in toxicological studies. Its solubility can be a significant hurdle in experimental design, as achieving the desired concentration in aqueous media for biological assays can be challenging. Poor solubility can lead to inaccurate dosing, precipitation during experiments, and unreliable results.
Q2: I am unable to find a specific Safety Data Sheet (SDS) with solubility data for this compound. What are its expected solubility characteristics?
Based on this, this compound is expected to exhibit good solubility in polar aprotic solvents and alcohols, and limited solubility in aqueous solutions.
Q3: What are the primary safety precautions I should take when handling this compound?
Given that N-nitroso compounds are considered potential carcinogens, all handling should be performed with extreme caution in a designated area, such as a chemical fume hood.[4][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.
-
Engineering Controls: Use a certified chemical fume hood to avoid inhalation of any dust or aerosols.
-
Waste Disposal: Dispose of all contaminated materials and solutions as hazardous waste according to your institution's guidelines.
-
Decontamination: Decontaminate all surfaces and equipment that come into contact with the compound using an appropriate method.
Troubleshooting Guide
Issue 1: My this compound is not dissolving in my aqueous buffer for a cell-based assay.
This is a common issue due to the compound's predicted low aqueous solubility. Direct dissolution in aqueous buffers is often unsuccessful.
Solution: The Co-Solvent Method
The most effective approach is to first dissolve the compound in a water-miscible organic solvent to create a concentrated stock solution, which can then be diluted into the aqueous experimental medium.
Protocol for Preparing an Aqueous Working Solution
-
Select a Co-Solvent: Based on data from analogous compounds, high-purity, anhydrous DMSO or DMF are excellent primary solvents. Ethanol can also be used.
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh the required amount of this compound in a sterile, chemically resistant vial (e.g., amber glass).
-
Add a small volume of the chosen organic solvent (e.g., DMSO) to achieve a high concentration (e.g., 10-50 mg/mL).
-
Gently vortex or sonicate at room temperature until the solid is completely dissolved. Visually inspect for any remaining particulate matter.
-
-
Serial Dilution:
-
Perform serial dilutions of the stock solution with the same organic solvent to create intermediate concentrations if needed.
-
For the final working solution, dilute the concentrated stock or an intermediate dilution into your pre-warmed aqueous buffer or cell culture medium. Crucially, the final concentration of the organic solvent in your assay should be kept to a minimum (typically <0.5%) to avoid solvent-induced toxicity.
-
Workflow for Preparing an Aqueous Working Solution
Caption: Workflow for solubilizing this compound.
Issue 2: I observe precipitation in my aqueous working solution over time.
Even after successful initial dissolution, N-nitroso compounds can precipitate out of aqueous solutions, especially at higher concentrations or upon storage.
Solutions:
-
Fresh Preparation: Always prepare aqueous working solutions fresh for each experiment. Do not store them for extended periods, even at 4°C. The analogous compound NMBA is not recommended for storage in aqueous solution for more than one day.[3]
-
Lower Final Concentration: If precipitation occurs at your target concentration, you may need to lower it.
-
Maintain Temperature: Ensure your aqueous buffer or medium is at the experimental temperature before adding the stock solution, as temperature changes can affect solubility.
-
pH Considerations: While the ester is less likely to be affected by pH than the free acid, ensure the pH of your final solution is compatible with your experiment and does not induce precipitation.
Issue 3: I am concerned about the stability of this compound in solution.
N-nitroso compounds can be sensitive to light and may degrade over time.
Solutions:
-
Protect from Light: Use amber vials or wrap your containers in aluminum foil to protect solutions from light.
-
Inert Gas: For long-term storage of the neat compound or concentrated organic stock solutions, consider storing under an inert gas like argon or nitrogen to minimize oxidative degradation.
-
Storage Conditions: Store the solid compound and concentrated stock solutions at -20°C or lower for long-term stability.
Data Summary Table
| Compound | Solvent | Solubility | Source |
| N-Nitroso Sarcosine | DMF | 15 mg/mL | [2] |
| DMSO | 10 mg/mL | [2] | |
| Ethanol | 30 mg/mL | [2] | |
| PBS (pH 7.2) | 5 mg/mL | [2] | |
| N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) | DMF | ~30 mg/mL | [3] |
| DMSO | ~20 mg/mL | [3] | |
| Ethanol | ~25 mg/mL | [3] | |
| Aqueous Buffers | Sparingly Soluble | [3] |
This table provides solubility data for compounds structurally similar to this compound to guide solvent selection.
Logical Relationship of Solubility Factors
Caption: Key factors influencing successful solubilization.
References
-
ChemSrc. (n.d.). N-Nitrososarcosine Methyl Ester | CAS#:51938-19-3. Retrieved January 12, 2026, from [Link]
-
CliniSciences. (n.d.). This compound [51938-19-3]. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Nitrososarcosine. PubChem Compound Database. Retrieved January 12, 2026, from [Link]
-
Johnson, G. E., et al. (2024). Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. Environmental and Molecular Mutagenesis. Retrieved January 12, 2026, from [Link]
-
GL Sciences. (n.d.). Analysis of nitrosamines by LC-MS/MS and HPLC, using InertSustain AQ-C18 -comparison with PFP column-. Retrieved January 12, 2026, from [Link]
-
Waters Corporation. (n.d.). A Fast Efficient Method to Determine the Presence of Nitrosamines in Cosmetics. Retrieved January 12, 2026, from [Link]
-
Chromatography Online. (2024, August 6). SPE and GC–MS for Analyzing N–Nitrosamine Impurities in Cough Syrups. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Determination of N-nitrososarcosine in tobacco and smokeless tobacco products using isotope dilution liquid chromatography tandem mass spectrometry. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 2-(methyl(nitroso)amino)benzoate. PubChem Compound Database. Retrieved January 12, 2026, from [Link]
-
Nitrosamines Exchange. (2024, April 11). N-nitrososarcosine limit. Retrieved January 12, 2026, from [Link]
-
CAS Common Chemistry. (n.d.). Methanol, 1-(methylnitrosoamino)-, 1-acetate. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Preparations of C-Nitroso Compounds. PubMed Central. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl (methylthio)acetate. PubChem Compound Database. Retrieved January 12, 2026, from [Link]
Sources
Technical Support Center: Addressing Matrix Effects in the Analysis of N-Nitroso Sarcosine Methyl Ester in Biological Samples
Welcome to the technical support center for the bioanalysis of N-Nitroso Sarcosine Methyl Ester (NSME). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in biological samples. As a probable human carcinogen, accurate quantification of nitrosamine impurities like NSME is critical for regulatory compliance and patient safety.[1][2] This resource provides in-depth troubleshooting advice, validated protocols, and the scientific rationale behind our recommendations to ensure the integrity of your analytical data.
Understanding the Challenge: Matrix Effects
In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the "matrix" refers to all the components in a biological sample other than the analyte of interest.[3] These endogenous materials, such as proteins, lipids, salts, and peptides, can significantly interfere with the ionization of the target analyte, a phenomenon known as a matrix effect.[3][4] This interference can lead to ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of your analytical method.[5][6] For a compound like NSME, which requires detection at trace levels, mitigating matrix effects is paramount.[1]
The consequences of unaddressed matrix effects are severe, potentially leading to underestimation of the impurity and non-compliance with stringent regulatory limits set by agencies like the FDA.[6][7] Therefore, a robust analytical method must include a thorough evaluation and mitigation strategy for matrix effects.[6]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the analysis of NSME in biological samples, providing practical solutions and the scientific principles behind them.
Question 1: My NSME signal is significantly lower in spiked plasma samples compared to the neat standard solution. What is causing this, and how can I fix it?
This is a classic sign of ion suppression , where co-eluting matrix components inhibit the ionization of NSME in the mass spectrometer's source.[5][8] The high concentration of endogenous materials in plasma can increase the viscosity and surface tension of the droplets in the electrospray ionization (ESI) source, hindering solvent evaporation and the release of gas-phase analyte ions.[4]
Immediate Troubleshooting Steps:
-
Sample Dilution: A simple first step is to dilute the sample. This reduces the concentration of interfering matrix components.[4][5] However, be mindful that this may also lower the NSME concentration, potentially below the limit of quantification (LOQ).[4]
-
Optimize Sample Preparation: An effective sample cleanup is crucial.[3][8] Transitioning from a simple "dilute-and-shoot" or protein precipitation method to a more rigorous technique can significantly reduce matrix interferences.[9][10]
In-Depth Mitigation Strategies:
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering components.[9][11] A well-chosen SPE sorbent can selectively retain NSME while allowing matrix components to be washed away.
-
Liquid-Liquid Extraction (LLE): LLE can also be employed to partition NSME into a solvent immiscible with the sample matrix, leaving many interferences behind.[3]
The following table compares common sample preparation techniques for their effectiveness in mitigating matrix effects:
| Sample Preparation Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Addition of an organic solvent or acid to precipitate proteins. | Simple, fast, and inexpensive. | Non-selective, often results in significant matrix effects from remaining components.[3] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Good for removing highly polar or non-polar interferences. | Can be labor-intensive and may use large volumes of organic solvents.[3][11] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Highly selective, provides excellent sample cleanup and analyte concentration.[8][9] | Method development can be more complex and costly. |
Question 2: How can I definitively confirm that matrix effects are impacting my NSME analysis?
A post-extraction addition experiment is a standard method to quantify the extent of matrix effects.[4]
Experimental Protocol: Post-Extraction Addition
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte of interest into the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract a blank biological matrix (e.g., plasma) using your established sample preparation protocol. Spike the analyte into the final, extracted matrix.
-
Set C (Pre-Extraction Spike): Spike the analyte into the blank biological matrix before the extraction process.
-
-
Analyze all three sets using your LC-MS/MS method.
-
Calculate the matrix effect (ME) and recovery (RE):
-
ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
A matrix effect value significantly different from 100% (e.g., <85% or >115%) indicates the presence of ion suppression or enhancement, respectively.
Caption: Workflow for assessing matrix effects.
Question 3: I've optimized my sample preparation, but I still observe some matrix effects. What other strategies can I employ?
Even with the best sample preparation, some matrix components may co-elute with your analyte. In these cases, chromatographic and analytical strategies are necessary.
Chromatographic Optimization:
-
Improve Separation: Modify your LC gradient to better separate NSME from the region where matrix components elute.[8]
-
Column Chemistry: Experiment with different column stationary phases (e.g., C18, phenyl-hexyl) to alter the retention and elution profile of both NSME and interfering compounds.
Analytical Solutions:
-
Stable Isotope Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[12][13] A SIL-IS, such as N-Nitroso Sarcosine-d3 Methyl Ester, is chemically identical to the analyte but has a different mass. It will co-elute with the analyte and experience the same degree of ion suppression or enhancement.[14][15] By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by matrix effects is normalized.
Caption: How a SIL-IS corrects for matrix effects.
-
Change Ionization Source: Electrospray ionization (ESI) is more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[5][16] If your instrumentation allows, switching to an APCI source may reduce ion suppression.[16]
Question 4: Are there regulatory guidelines I need to follow when validating my method for NSME, especially concerning matrix effects?
Yes, regulatory agencies like the U.S. Food and Drug Administration (FDA) have specific guidance on bioanalytical method validation, which includes the assessment of matrix effects.[6]
Key Regulatory Expectations:
-
Method Validation: Your analytical method for nitrosamine impurities must be validated according to guidelines such as ICH Q2(R2).[1][17]
-
Matrix Effect Evaluation: The validation process must include a thorough investigation of matrix effects to ensure the method is reliable across different lots of biological matrix.[6]
-
Sensitivity: The method must be sensitive enough to detect and quantify NSME at or below the acceptable intake (AI) limit.[1][7]
The FDA and other regulatory bodies have emphasized a three-step process for managing nitrosamine impurities:
-
Risk Assessment: Identify the potential for nitrosamine formation in your drug product.[2][18]
-
Confirmatory Testing: If a risk is identified, conduct testing using a sensitive and validated method.[7][17]
-
Mitigation: Implement strategies to reduce or prevent the presence of nitrosamine impurities.[17][19]
A properly validated method that accounts for matrix effects is the cornerstone of reliable confirmatory testing.
Conclusion
Addressing matrix effects in the bioanalysis of this compound is a critical and multifaceted challenge. A systematic approach that combines robust sample preparation, optimized chromatography, and the use of a stable isotope-labeled internal standard is the most effective strategy for ensuring accurate and reliable data. By understanding the causes of matrix effects and implementing the troubleshooting and validation protocols outlined in this guide, you can develop a self-validating system that meets the stringent requirements for nitrosamine impurity analysis.
References
- AMSbiopharma. (2025, November 19). Optimize LC-MS/MS Sensitivity: Ion Suppression in Bioanalysis.
- Providion Group. How can I identify Ion Suppression in Biological Sample Analysis?
- Furey, A., & Moriarty, M. (2013). Ion suppression; A critical review on causes, evaluation, prevention and applications. Talanta, 115, 104-122.
- Thermo Fisher Scientific. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There.
- LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry.
- ResolveMass Laboratories Inc. (2025, November 22). Why Regulatory Agencies Require Validated Methods for Nitrosamines.
- Li, Q., et al. (2025, August 9). Mitigating Matrix Effects for LC-MS/MS Quantification of Nitrosamine Impurities in Rifampin and Rifapentine. ResearchGate.
- Li, Q., et al. (n.d.). Mitigating Matrix Effects for LC-MS/MS Quantification of Nitrosamine Impurities in Rifampin and Rifapentine. Semantic Scholar.
- U.S. Food and Drug Administration. (2024, October 1). CDER Nitrosamine Impurity Acceptable Intake Limits.
- Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices.
- Parexel. (2024, September 5). Guidance Breakdown: FDA Revises Its Final Guidance on Nitrosamine Impurities.
- National Center for Biotechnology Information. (n.d.). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central.
- U.S. Food and Drug Administration. (n.d.). Control of Nitrosamine Impurities in Human Drugs.
- U.S. Food and Drug Administration. (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals.
- American Pharmaceutical Review. (2016, January 31). New Trends in Sample Preparation for Bioanalysis.
- OUCI. (n.d.). Determination of N-nitrososarcosine in tobacco and smokeless tobacco products using isotope dilution liquid chromatography tandem mass spectrometry.
- ScienceDirect. (n.d.). Current developments of bioanalytical sample preparation techniques in pharmaceuticals.
- MDPI. (2022, November 3). Determination of Genotoxic Impurity N-Nitroso-N-methyl-4-aminobutyric Acid in Four Sartan Substances through Using Liquid Chromatography–Tandem Mass Spectrometry.
- ResearchGate. (2025, August 6). Determination of N-nitrososarcosine in tobacco and smokeless tobacco products using isotope dilution liquid chromatography tandem mass spectrometry | Request PDF.
- Royal Society of Chemistry. (n.d.). Determination of N-nitrososarcosine in tobacco and smokeless tobacco products using isotope dilution liquid chromatography tandem mass spectrometry. Analytical Methods.
- Werneth, M., et al. (2021, February 10). Stereospecific Response of E/Z-isomers of N-Nitrososarcosine in LC–ESI–MS/MS. Journal of the American Society for Mass Spectrometry.
- CORESTA. (n.d.). Determination of N-Nitrososarcosine (NSAR) in tobacco.
- LCGC International. (2017, July 1). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
- ACS Publications. (2024, August 19). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology.
- International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix Effect in Bioanalysis: An Overview.
- ResearchGate. (n.d.). New materials for sample preparation techniques in Bioanalysis.
- CORESTA. (n.d.). Determination of N-Nitrososarcosine (NSAR) in tobacco.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. providiongroup.com [providiongroup.com]
- 6. researchgate.net [researchgate.net]
- 7. CDER Nitrosamine Impurity Acceptable Intake Limits | FDA [fda.gov]
- 8. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. eijppr.com [eijppr.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of N-nitrososarcosine in tobacco and smokeless tobacco products using isotope dilution liquid chromatogra… [ouci.dntb.gov.ua]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Determination of N-nitrososarcosine in tobacco and smokeless tobacco products using isotope dilution liquid chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. insider.thefdagroup.com [insider.thefdagroup.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. fda.gov [fda.gov]
Validation & Comparative
A Comparative Analysis of the Carcinogenic Potential: N-Nitroso Sarcosine Methyl Ester vs. N-Nitrososarcosine
A Guide for Researchers in Drug Development and Toxicology
In the landscape of chemical carcinogenesis, N-nitroso compounds represent a significant class of genotoxic agents. Among these, N-Nitrososarcosine (NSAR) is a well-characterized carcinogen. Its methyl ester, N-Nitroso Sarcosine Methyl Ester, while less studied, warrants careful consideration due to its structural similarity and potential for in vivo conversion to the parent compound. This guide provides a detailed comparison of the carcinogenic properties of these two molecules, synthesizing available experimental data to inform risk assessment and guide future research.
Chemical Structures and Metabolic Fate: A Tale of Two Molecules
N-Nitrososarcosine and its methyl ester share a common core structure but differ in the functional group at the carboxylic acid position. This seemingly minor difference has significant implications for their biological activity, primarily concerning their absorption, distribution, metabolism, and excretion (ADME) profiles.
N-Nitrososarcosine (NSAR) is a polar molecule that, in animal models, is largely excreted unchanged in the urine.[1] However, a fraction of NSAR undergoes metabolic activation, a critical step in its carcinogenic cascade.[2]
This compound , being an ester, is more lipophilic than its parent acid. It is hypothesized that this increased lipophilicity may facilitate its absorption across biological membranes. The primary metabolic pathway of toxicological significance for the methyl ester is its anticipated rapid in vivo hydrolysis by esterases to yield N-Nitrososarcosine. This conversion effectively renders this compound a prodrug of NSAR.
Metabolic Activation Pathway
The carcinogenicity of most N-nitrosamines is contingent upon their metabolic activation by cytochrome P450 (CYP) enzymes.[3] For N-Nitrososarcosine, the proposed activation pathway involves α-hydroxylation of the methyl group.[2][4] This enzymatic reaction generates an unstable α-hydroxy-N-nitrosamine, which then undergoes spontaneous decomposition to yield a reactive electrophile, the carboxymethyldiazonium ion. This highly reactive species is capable of alkylating nucleophilic sites on DNA, leading to the formation of DNA adducts—the primary initiating event in chemical carcinogenesis.[2][4]
It is also plausible that NSAR can lead to the formation of a methylating agent, the methyldiazonium ion, through intramolecular rearrangement and decomposition.[2][4] This would result in the formation of methylated DNA adducts, which are well-established pro-mutagenic lesions.[2][4]
Comparative Carcinogenicity: Insights from Animal Studies
The carcinogenic potential of N-Nitrososarcosine is well-documented in various animal models. In contrast, direct carcinogenicity data for this compound is scarce. However, studies on the closely related ethyl ester provide compelling evidence for its carcinogenic activity.
N-Nitrososarcosine (NSAR)
The U.S. National Toxicology Program (NTP) has classified N-Nitrososarcosine as "reasonably anticipated to be a human carcinogen" based on sufficient evidence from experimental animal studies.[5] Similarly, the International Agency for Research on Cancer (IARC) has classified it as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans."
-
In mice: Dietary administration of NSAR has been shown to induce carcinomas of the nasal cavity.[2] Intraperitoneal injection in newborn mice resulted in the development of liver carcinomas.[2][6]
-
In rats: Oral administration of NSAR in drinking water led to the formation of esophageal tumors.[2]
This compound (as inferred from the Ethyl Ester)
While direct studies on the methyl ester are lacking, research on N-nitrososarcosine ethyl ester provides strong evidence for its carcinogenicity. It is reasonable to extrapolate these findings to the methyl ester, assuming a similar in vivo hydrolysis to NSAR.
-
In rats: The administration of precursors of N-nitrososarcosine ethyl ester (sarcosine ethyl ester hydrochloride and sodium nitrite) in drinking water efficiently induced esophageal papillomas and carcinomas.[7] Direct oral administration of N-nitrososarcosine ethyl ester also induced tumors of the esophagus and forestomach in rats.[8]
The organotropism observed with both NSAR and its ethyl ester (esophagus, nasal cavity, liver) is characteristic of many N-nitroso compounds and is influenced by the site of metabolic activation and the distribution of the reactive metabolites.
Table 1: Summary of Carcinogenicity Data
| Compound | Species | Route of Administration | Target Organs | Tumor Type | Classification | Reference |
| N-Nitrososarcosine (NSAR) | Mouse | Dietary | Nasal Cavity | Carcinoma | NTP: Reasonably Anticipated; IARC: Group 2B | [2][5] |
| Mouse (newborn) | Intraperitoneal | Liver | Carcinoma | [2][6] | ||
| Rat | Drinking Water | Esophagus | Papilloma, Carcinoma | [2] | ||
| N-Nitrososarcosine Ethyl Ester | Rat | Drinking Water (precursors) | Esophagus | Papilloma, Carcinoma | Not Classified | [7] |
| Rat | Oral | Esophagus, Forestomach | Papilloma, Carcinoma | [8] |
Genotoxicity: The Underlying Mechanism
The carcinogenicity of N-nitroso compounds is intrinsically linked to their ability to induce genetic damage. This genotoxicity is mediated by the formation of DNA adducts, which, if not repaired, can lead to mutations during DNA replication.
DNA Adduct Formation
The reactive electrophiles generated from the metabolic activation of NSAR can covalently bind to DNA, forming various adducts. The primary adducts anticipated are carboxymethylated and methylated bases.[2][4] One of the most critical pro-mutagenic lesions is O⁶-carboxymethylguanine (O⁶-CM-Gua). The formation of O⁶-CM-Gua in the colon of healthy volunteers has been positively associated with the consumption of red meat, suggesting a role for dietary N-nitroso compounds like NSAR in human gastrointestinal carcinogenesis.[4] Other potential adducts include N7-methylguanine (N7-MeG) and N3-methyladenine (N3-MeA).[9]
Given that this compound is expected to be a pro-drug of NSAR, it is anticipated to produce the same spectrum of DNA adducts following its in vivo hydrolysis and subsequent metabolic activation.
Experimental Protocols for Carcinogenicity and Genotoxicity Assessment
Standardized and robust experimental protocols are essential for evaluating the carcinogenic and genotoxic potential of chemicals. Below are outlines of key methodologies applicable to the study of N-Nitrososarcosine and its methyl ester.
Rodent Carcinogenicity Bioassay
This long-term study is the gold standard for assessing the carcinogenic potential of a chemical.
Methodology:
-
Animal Model: Typically, male and female rats (e.g., Sprague-Dawley) and mice (e.g., B6C3F1) are used.
-
Dose Selection: A dose-ranging study is first conducted to determine the maximum tolerated dose (MTD). The chronic study typically uses the MTD, 1/2 MTD, and 1/4 MTD.
-
Administration: The test compound is administered for the majority of the animal's lifespan (e.g., 2 years) via a relevant route of exposure, such as in the drinking water or diet.
-
Observation: Animals are monitored daily for clinical signs of toxicity. Body weights are recorded weekly.
-
Pathology: At the end of the study, a complete necropsy is performed, and all organs and tissues are examined microscopically for the presence of tumors.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used short-term in vitro assay to assess the mutagenic potential of a chemical.[10]
Methodology:
-
Tester Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) with pre-existing mutations in the histidine (for Salmonella) or tryptophan (for E. coli) operon are used.[11][12]
-
Metabolic Activation: The test is conducted with and without an exogenous metabolic activation system (S9 fraction), typically derived from the livers of rats or hamsters induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.[10] For N-nitrosamines, hamster liver S9 is often more effective.[11][12]
-
Exposure: The tester strains are exposed to various concentrations of the test substance in the presence or absence of the S9 mix.
-
Plating: The treated bacteria are plated on a minimal agar medium lacking the required amino acid.
-
Incubation and Scoring: The plates are incubated for 48-72 hours. Only bacteria that have undergone a reverse mutation (revertants) will be able to grow and form colonies. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies.
³²P-Postlabeling Assay for DNA Adducts
This highly sensitive method is used to detect and quantify DNA adducts.[13][14][15][16]
Methodology:
-
DNA Isolation: DNA is isolated from the target tissues of animals treated with the test compound.
-
DNA Digestion: The DNA is enzymatically digested to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.[13]
-
Adduct Enrichment: The DNA adducts are enriched, often by nuclease P1 treatment, which dephosphorylates normal nucleotides but not the bulky adducts.[13]
-
Radiolabeling: The enriched adducts are radiolabeled at the 5'-hydroxyl group with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.[13]
-
Chromatographic Separation: The ³²P-labeled adducts are separated by multi-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Detection and Quantification: The separated adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging.
Conclusion and Future Directions
For drug development professionals, the presence of sarcosine or its derivatives as precursors in a synthetic route necessitates a thorough risk assessment for the potential formation of N-nitrososarcosine or its esters. The acceptable intake limits for such impurities are typically very low, often in the nanogram per day range.[17]
Future research should focus on obtaining direct experimental data on the carcinogenicity, metabolism, and genotoxicity of this compound to refine risk assessments. Comparative studies on the kinetics of hydrolysis of the methyl and ethyl esters would also provide valuable insights into their relative potencies. Furthermore, elucidating the complete profile of DNA adducts formed by these compounds and their respective repair kinetics will enhance our understanding of their mechanisms of carcinogenesis.
References
- Ray, G., & Nanda, A. K. (2014). ³²P-Postlabeling Analysis of Aromatic DNA Adducts in Fish from Polluted Areas. Cancer Research, 50(23), 7440-7444.
- Pogribny, I. P., & Hammons, G. J. (2017). ³²P-Postlabeling Analysis of DNA Adducts. Methods in Molecular Biology, 1633, 139-148.
- Phillips, D. H. (2005). ³²P-Postlabeling Analysis of DNA Adducts. Current Protocols in Toxicology, Chapter 2, Unit 2.5.
- Reddy, M. V., & Randerath, K. (1986). ³²P-postlabeling analysis of DNA adducts. Carcinogenesis, 7(9), 1543-1551.
- Farmer, P. B. (1994). ³²P-Postlabeling analysis of DNA adducts. Methods in Enzymology, 234, 200-218.
- He, Y., et al. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(8), 4559.
- Novikov, A. I., et al. (1989). [Effect of ethanol on N-nitrososarcosine ethyl ester-induced carcinogenesis in the esophageal and forestomach mucosa of mongrel rats]. Eksperimental'naia Onkologiia, 11(2), 19-22.
- Iishi, H., et al. (1988). Efficient and specific induction of esophageal tumors in rats by precursors of N-nitrososarcosine ethyl ester. Japanese Journal of Cancer Research, 79(6), 724-729.
-
IPHASE Biosciences. (2023). Ames Test for N-Nitrosamines: Assessing Mutagenicity. Retrieved from [Link]
- Mei, N., et al. (2023). Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 889-890, 503673.
- Johnson, G. E., et al. (2023). Mutagenicity of nitrosamines in enhanced Ames tests: A review of strain, metabolism, and solvent effects.
- Tennant, R. E., et al. (2023). A deep dive into historical Ames study data for N-nitrosamine compounds. Regulatory Toxicology and Pharmacology, 143, 105445.
- Thomas, C., et al. (2024). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis, 39(1), 1-14.
- National Toxicology Program. (2021). 15th Report on Carcinogens. Research Triangle Park, NC: U.S. Department of Health and Human Services, Public Health Service.
- He, Y., et al. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. Molecules, 27(14), 4559.
- Kaina, B., et al. (2019). Repair of DNA damage induced by NOC.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25811, N-Nitrososarcosine. Retrieved from [Link].
- Druckrey, H., Preussmann, R., Ivankovic, S., & Schmähl, D. (1967). [Organotropic carcinogenic effects of 65 various N-nitroso- compounds on BD rats]. Zeitschrift fur Krebsforschung, 69(2), 103-201.
-
Nitrosamines Exchange. (2024). N-nitrososarcosine limit. Retrieved from [Link]
-
National Toxicology Program. (2021). Report on Carcinogens, Fifteenth Edition - N-Nitrosamines: 15 Listings. Retrieved from [Link]
- Druckrey, H., Ivanković, S., & Preussmann, R. (1966). Teratogenic and carcinogenic effects in the offspring after single injection of ethylnitrosourea to pregnant rats.
- Wiessler, M. (1986). DNA adducts by N-nitroso compounds. Journal of Cancer Research and Clinical Oncology, 112(2), 91-97.
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2004). Tobacco Smoke and Involuntary Smoking. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 83.
- Trejo-Martin, A., et al. (2023). A deep dive into historical Ames study data for N-nitrosamine compounds. Regulatory Toxicology and Pharmacology, 143, 105445.
- Kliem, C., et al. (2022). DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. International Journal of Molecular Sciences, 23(19), 11883.
- Li, X. (2023). N-Nitrosamine Drug Impurity Research at FDA/NCTR: Assessing the Mutagenicity of N. HESI GTTC Webinar.
- Richardson, S. D., & Ternes, T. A. (2018). Mutagenesis by N-nitroso compounds: relationships to DNA adducts, DNA repair, and mutational efficiencies.
- Li, X., et al. (2024). Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. Regulatory Toxicology and Pharmacology, 154, 105730.
- Committee on Carcinogenicity of Chemicals in Food, Consumer Products and the Environment. (2021).
- Jain, D., et al. (2020). Carcinogenic effects of N-nitroso compounds in the environment. CABI Digital Library.
-
Western University. (n.d.). GUIDELINES FOR THE USE OF N-NITROSAMINES IN ANIMAL RESEARCH. Retrieved from [Link]
- Li, W., & He, X. (2012). Genotoxicology of N-Nitroso Compounds. Semantic Scholar.
- Johnson, M. D., et al. (2023). In vivo genetic toxicity assessments for nitrosamines. Spanish Journal of Environmental Mutagenesis and Genomics, 27(1), 1-14.
- Rietjens, I. M. C. M., et al. (2024). Metabolic activation of N-nitroso compounds. Archives of Toxicology, 98(7), 2029-2051.
- Preussmann, R. (1984). Carcinogenic N-nitroso compounds and their environmental significance.
- Frank, N., et al. (1986). Influence of the Carboxylesterase Inhibitor Bis-P-Nitrophenylphosphate on the Rates of Hydrolysis of Various Alpha-Esters of 1-(N-methyl-N-nitrosamino)-methanol in Vitro and in Vivo and on the Acute Toxicity and Carcinogenicity of 1-(N-methyl-N-nitrosamino)-methylacetate. Journal of Cancer Research and Clinical Oncology, 111(2), 98-102.
- Li, X., et al. (2024). Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells.
- IARC. (1987). RELEVANCE OF N-NITROSO COMPOUNDS TO HUMAN CANCER: EXPOSURES AND MECHANISMS.
Sources
- 1. N-Nitrososarcosine | C3H6N2O3 | CID 25811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed [mdpi.com]
- 5. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Efficient and specific induction of esophageal tumors in rats by precursors of N-nitrososarcosine ethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Effect of ethanol on N-nitrososarcosine ethyl ester-induced carcinogenesis in the esophageal and forestomach mucosa of mongrel rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iphasebiosci.com [iphasebiosci.com]
- 11. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 17. N-nitrososarcosine limit - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
A Senior Application Scientist's Comparative Guide to the Analytical Methods for N-Nitroso Sarcosine Methyl Ester
In the landscape of pharmaceutical quality control and safety, the scrutiny of N-nitrosamine impurities stands as a paramount challenge. These compounds, classified as probable human carcinogens, can form during drug synthesis, formulation, or storage.[1] N-Nitroso Sarcosine Methyl Ester, a specific nitrosamine, requires highly sensitive and robust analytical methods for its detection and quantification to ensure patient safety and meet stringent regulatory expectations.
This guide provides an in-depth comparison of the principal analytical methodologies for this compound, grounded in field-proven insights and regulatory frameworks established by bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3] We will explore the causality behind experimental choices, present validated protocols, and offer a clear, data-driven comparison to empower researchers and drug development professionals in their analytical strategy.
Regulatory Imperative: The Drive for Ultra-Trace Analysis
Regulatory agencies worldwide mandate that pharmaceutical manufacturers conduct thorough risk assessments to identify and control the presence of nitrosamine impurities.[4] The acceptable intake (AI) limits for many nitrosamines are set at nanogram-per-day levels, necessitating analytical methods that are not only validated under ICH Q2(R2) guidelines but are also capable of achieving exceptionally low limits of detection (LOD) and quantification (LOQ).[2][5] This regulatory pressure has driven the adoption of advanced, highly sensitive analytical technologies.[6][7]
Core Analytical Techniques: A Head-to-Head Comparison
The choice of an analytical method for this compound is dictated by the required sensitivity, the complexity of the sample matrix, and the specific properties of the analyte. The most prevalent and effective techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) can be used for nitrosamine screening, it often lacks the required sensitivity and specificity for trace-level quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Given that many nitrosamines are volatile, GC-MS has historically been a cornerstone of their analysis.[8]
Principle of Operation: The method involves vaporizing the sample and separating its components in a gaseous mobile phase as they travel through a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both identification and quantification.
Expertise & Experience in Method Design:
-
Sample Introduction: For volatile nitrosamines, headspace injection is often preferred as it minimizes the introduction of non-volatile matrix components, thereby protecting the GC system and reducing analytical interference.[8][9] However, for less volatile compounds like this compound, a direct liquid injection is more suitable.[8]
-
Column Selection: A mid-polarity column is typically chosen to achieve optimal separation of various nitrosamines.
-
Detection: The use of a tandem mass spectrometer (GC-MS/MS) is now standard practice.[8][9] It provides superior selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, which is crucial for distinguishing the target analyte from a complex sample matrix.
Advantages:
-
Excellent for separating volatile and semi-volatile nitrosamines.
-
High chromatographic resolution.
-
Well-established and robust technology.
Limitations:
-
May require derivatization for non-volatile or thermally labile nitrosamines, adding complexity to sample preparation.
-
This compound has limited volatility, which can make GC analysis challenging without derivatization.
-
High-temperature injection can potentially lead to the degradation of certain analytes or the in-situ formation of nitrosamines.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the gold standard for nitrosamine analysis due to its high sensitivity, specificity, and applicability to a broad range of compounds, irrespective of their volatility.[7][10]
Principle of Operation: The sample is dissolved in a suitable solvent and injected into a high-pressure liquid stream (mobile phase) that passes through a column packed with a stationary phase. The components separate based on their affinity for the two phases. The eluent from the column is then introduced into a mass spectrometer, typically equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, followed by tandem mass analysis.[11]
Expertise & Experience in Method Design:
-
Ionization Source: ESI is generally preferred for polar, non-volatile compounds like N-Nitroso Sarcosine. A study on N-Nitrososarcosine (NSAR), a closely related compound, demonstrated successful detection using negative ESI in the form of the deprotonated carboxylate molecular anion.[12]
-
Chromatographic Mode: Reversed-phase HPLC is the most common separation mode. The choice of column (e.g., C18) and mobile phase composition is critical to achieve retention and separation from matrix components.[12]
-
Isotope Dilution: The use of a stable isotope-labeled internal standard (e.g., N-Nitroso Sarcosine-d3 Methyl Ester) is a key element of a self-validating system.[13] It accurately corrects for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise quantification.
Advantages:
-
Exceptional sensitivity, often reaching sub-ppb (ng/mL) levels.[10][11]
-
High specificity due to MS/MS detection.
-
Applicable to a wide range of nitrosamines, including non-volatile and thermally labile ones, without the need for derivatization.[13][14]
-
Reduced risk of thermal degradation compared to GC.
Limitations:
-
Susceptible to matrix effects (ion suppression or enhancement), which necessitates careful method development and the use of internal standards.
-
The presence of stereoisomers (E/Z isomers) of some nitrosamines, like N-Nitrososarcosine, can lead to different mass spectrometric responses, potentially biasing quantification if not properly addressed.[15][16]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
While less common for trace-level impurity analysis, HPLC-UV can serve as a screening tool or for quantifying higher concentrations of nitrosamines.
Principle of Operation: Separation is achieved via HPLC as described above. Detection relies on the principle that nitrosamines absorb ultraviolet light at specific wavelengths (typically around 230-250 nm).[17][18]
Advantages:
-
More accessible and less expensive than mass spectrometry-based methods.
-
Can be suitable for quantifying nitrosamine impurities when they are present at higher levels.
Limitations:
-
Significantly lower sensitivity compared to MS detection; LOQs are typically in the 10-20 ng/mL range, which may not be sufficient to meet regulatory limits.
-
Lacks the specificity of MS. Co-eluting impurities that absorb at the same wavelength can interfere with quantification, leading to false-positive results.[17]
-
Peak identity confirmation often requires a secondary technique, like mass spectrometry.
Quantitative Data Summary
The performance of these analytical methods varies significantly. The following table summarizes typical performance characteristics based on published data for various nitrosamines.
| Feature | GC-MS/MS | LC-MS/MS | HPLC-UV |
| Specificity | High to Very High | Very High | Low to Moderate |
| Sensitivity | High | Very High | Moderate |
| Typical LOQ | ~0.15 - 3 ng/mL[19][20] | ~0.02 - 0.2 ng/mL[11][21] | ~10 - 20 ng/mL |
| Derivatization | May be required | Not required[13] | Not required |
| Applicability | Volatile & Semi-Volatile | Broad (Volatile & Non-Volatile) | Compounds with UV chromophore |
| Key Advantage | Robust for volatile compounds | Gold standard for sensitivity/specificity | Accessibility and lower cost |
| Primary Challenge | Thermal lability of analytes | Matrix effects, isomeric response[15] | Lack of sensitivity and specificity[17] |
Experimental Protocols & Workflows
Trustworthy protocols are self-validating systems. The inclusion of internal standards, system suitability tests, and rigorous validation according to ICH guidelines is non-negotiable.[2][10]
Workflow for LC-MS/MS Analysis
This workflow is considered the most robust and sensitive approach for this compound.
Caption: LC-MS/MS workflow for this compound analysis.
Detailed Protocol Steps (LC-MS/MS):
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the sample (API or crushed drug product) into a centrifuge tube.
-
Spike the sample with a known amount of an isotope-labeled internal standard solution (e.g., N-Nitroso Sarcosine-d3 Methyl Ester) to achieve a final concentration within the calibration range. This step is critical for accurate quantification.[13]
-
Add an appropriate extraction solvent (e.g., 10 mL of 0.1% formic acid in methanol).
-
Vortex or sonicate for 15-30 minutes to ensure complete extraction of the analyte.
-
Centrifuge the sample at high speed (e.g., 4000 rpm for 10 minutes).
-
Filter the supernatant through a 0.22 µm filter into an HPLC vial for analysis.
-
-
Chromatographic Conditions:
-
System: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A high-resolution reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient program starting with a high aqueous percentage to retain the polar nitrosamine, followed by an increasing organic phase to elute it.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI), likely in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor → product ion transitions for both the native analyte and the internal standard, ensuring high specificity.[9]
-
-
Quantification:
-
Prepare a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Quantify the this compound in the sample using the linear regression equation derived from the calibration curve.
-
Workflow for GC-MS/MS Analysis
While less ideal for this specific analyte, this workflow is a viable alternative, especially in labs with established GC-MS capabilities.
Caption: GC-MS/MS workflow for this compound analysis.
Detailed Protocol Steps (GC-MS/MS):
-
Sample Preparation:
-
Prepare the sample as described in the LC-MS/MS protocol (weighing and spiking).
-
Perform a liquid-liquid extraction using a suitable organic solvent like Dichloromethane (DCM) or use Solid-Phase Extraction (SPE) to clean up the sample and concentrate the analyte.[21]
-
Evaporate the solvent and reconstitute in a solvent suitable for GC injection.
-
(Optional but recommended for this analyte): Derivatize the sample to create a more volatile and thermally stable compound, for instance, through silylation.
-
-
Chromatographic Conditions:
-
System: Gas chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column: A low- to mid-polarity column such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature program starting at a low temperature (e.g., 40°C) and ramping up to a high temperature (e.g., 300°C) to elute the analytes.
-
-
Mass Spectrometry Conditions:
-
Ion Source: Electron Ionization (EI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
-
Quantification:
-
Perform quantification against a calibration curve as described for the LC-MS/MS method.
-
Conclusion and Recommendation
For the reliable, ultra-trace quantification of this compound in pharmaceutical materials, LC-MS/MS stands as the superior analytical method. Its unparalleled sensitivity and specificity, coupled with its ability to analyze the compound in its native form without derivatization, align perfectly with the stringent requirements of global regulatory bodies.[7] The use of isotope-dilution techniques within an LC-MS/MS workflow creates a self-validating system that ensures the highest degree of accuracy and precision.
While GC-MS/MS remains a valuable tool for volatile nitrosamines, its application to this compound is less direct and potentially more complex. HPLC-UV lacks the necessary sensitivity and specificity for confirmatory testing and should be limited to screening applications where impurity levels are expected to be high. Ultimately, a robust, validated LC-MS/MS method provides the authoritative data required to ensure product quality and patient safety in the face of the ongoing challenge posed by nitrosamine impurities.
References
-
European Medicines Agency. (2023, July 24). EMA revises guidance on nitrosamine impurities. European Pharmaceutical Review. [Link]
-
Waters Corporation. (n.d.). Reliable HPLC/UV Quantification of Nitrosamine Impurities in Valsartan and Ranitidine Drug Substances. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2023, September 8). Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies. [Link]
-
European Medicines Agency. (n.d.). Nitrosamine impurities. Retrieved January 12, 2026, from [Link]
-
N-nitrosamine.com. (n.d.). Why Regulatory Agencies Require Validated Methods for Nitrosamines. Retrieved January 12, 2026, from [Link]
-
Conde, J. E., et al. (1996). Analysis of N-nitrosamines by high-performance liquid chromatography with post-column photohydrolysis and colorimetric detection. Journal of Chromatography A, 727(1), 83-92. [Link]
-
Eurofins BioPharma Product Testing. (n.d.). Development and validation of assay methods for nitrosamines in your pharmaceutical specialities. Retrieved January 12, 2026, from [Link]
-
MicroSolv Technology Corporation. (n.d.). Nitrosamine Impurity Assay with HPLC – Extended AppNote. Retrieved January 12, 2026, from [Link]
-
Netpharmalab. (2025, July 2). EMA guidelines for the detection of nitrosamines in medicines. [Link]
-
Ohshima, H., et al. (1980). An HPLC-UV method for the direct evaluation of N-nitrosodiethanolamine in some cosmetic products and raw materials. IARC Scientific Publications, (31), 435-443. [Link]
-
European Medicines Agency. (n.d.). Nitrosamine impurities: guidance for marketing authorisation holders. Retrieved January 12, 2026, from [Link]
-
Arnold & Porter. (2024, September 24). FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. [Link]
-
Fortis Technologies. (n.d.). Nitrosamine Detection by HPLC-UV. Scribd. [Link]
-
U.S. Food and Drug Administration. (n.d.). Control of Nitrosamine Impurities in Human Drugs. [Link]
-
Zamann Pharma Support GmbH. (n.d.). EMA Nitrosamine Guidelines. [Link]
-
Kumar, P., et al. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Pharmaceuticals, 17(1), 123. [Link]
-
Hrytsenko, I., et al. (2021). Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). Pharmaceutical and Biomedical Research, 7(3), 209-219. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Nitrosamine Impurity Analysis for FDA Approval: How to Ensure the success. Retrieved January 12, 2026, from [Link]
-
MED Institute. (2023, November 10). FDA's New Guidance on Nitrosamine and Nitrosamine- Drug Substance Related Impurities and Recommended Acceptable Intake Limits. [Link]
-
Eglovitch, J. S. (2025, June 24). FDA extends deadline for nitrosamine testing submissions. RAPS. [Link]
-
Cheng, C. R. (1998). Analytical studies on N-nitroso and related compounds (Master's thesis, The University of Hong Kong). [Link]
-
Werneth, M., et al. (2021). Stereospecific Response of E/Z-isomers of N-Nitrososarcosine in LC-ESI-MS/MS. Journal of Chromatographic Science, 59(9), 813–822. [Link]
-
National Center for Biotechnology Information. (n.d.). N-Nitrososarcosine. PubChem Compound Database. Retrieved January 12, 2026, from [Link]
-
Bodnar, W. M., & L-H. (2012). Determination of N-nitrososarcosine in tobacco and smokeless tobacco products using isotope dilution liquid chromatography tandem mass spectrometry. Analytical Methods, 4(11), 3636-3641. [Link]
-
Werneth, M., et al. (2021). Stereospecific Response of E/Z-isomers of N-Nitrososarcosine in LC-ESI-MS/MS. Journal of Chromatographic Science, 59(9), 813-822. [Link]
-
Bodnar, W. M., & L-H. (2012). Determination of N-nitrososarcosine in tobacco and smokeless tobacco products using isotope dilution liquid chromatography tandem mass spectrometry. ResearchGate. [Link]
-
CORESTA. (n.d.). Determination of N-Nitrososarcosine (NSAR) in tobacco. [Link]
-
Restek Corporation. (2021, September 23). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. [Link]
-
Mirzajani, F., et al. (2025). Analysis and risk assessment of nitrosamines in sartans using GC-MS and Monte Carlo simulation. Scientific Reports, 15(1), 12345. [Link]
-
Spectroscopy Online. (2024, August 6). SPE and GC–MS for Analyzing N–Nitrosamine Impurities in Cough Syrups. [Link]
-
Studzińska, S., et al. (2022). Development of a Sensitive Screening Method for Simultaneous Determination of Nine Genotoxic Nitrosamines in Active Pharmaceutical Ingredients by GC-MS. Molecules, 27(1), 123. [Link]
Sources
- 1. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 2. resolvemass.ca [resolvemass.ca]
- 3. EMA Nitrosamine Guidelines - Zamann Pharma Support GmbH [zamann-pharma.com]
- 4. fda.gov [fda.gov]
- 5. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 6. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 7. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [discover.restek.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. brieflands.com [brieflands.com]
- 12. Analytical studies on N-nitroso and related compounds | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
- 13. researchgate.net [researchgate.net]
- 14. Determination of N-nitrososarcosine in tobacco and smokeless tobacco products using isotope dilution liquid chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Stereospecific Response of E/Z-isomers of N-Nitrososarcosine in LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analysis of N-nitrosamines by high-performance liquid chromatography with post-column photohydrolysis and colorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Nitrosamine Impurity Assay with HPLC – Extended AppNote [mtc-usa.com]
- 19. Analysis and risk assessment of nitrosamines in sartans using GC-MS and Monte Carlo simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of a Sensitive Screening Method for Simultaneous Determination of Nine Genotoxic Nitrosamines in Active Pharmaceutical Ingredients by GC-MS [mdpi.com]
- 21. chromatographyonline.com [chromatographyonline.com]
A Guide to the Rigorous Validation of LC-MS/MS Methods for N-Nitroso Sarcosine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
The silent threat of nitrosamine impurities in pharmaceutical products has rightly commanded the attention of regulatory bodies and drug developers worldwide. These probable human carcinogens, which can form during drug substance synthesis or degradation, demand highly sensitive and specific analytical methods for their detection and quantification at trace levels. This guide provides a comprehensive framework for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of N-Nitroso Sarcosine Methyl Ester, a potential nitrosamine impurity.
This document moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind the experimental design, offering insights grounded in the principles of analytical chemistry and regulatory expectations. We will explore the nuances of method development for this specific analyte, compare LC-MS/MS with alternative techniques, and provide a detailed, step-by-step validation protocol in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
The Analytical Challenge: this compound
This compound is a small, polar molecule with the potential for E/Z stereoisomerism around the N-N bond, a phenomenon observed in the related compound N-Nitrososarcosine (NSAR).[5] This isomerism can lead to different mass spectrometric responses, necessitating careful chromatographic separation and integration.
Key Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C4H8N2O3 | [6][7][8] |
| Molecular Weight | 132.12 g/mol | [6][7][8] |
| SMILES | CN(CC(=O)OC)N=O | [6] |
The Gold Standard: LC-MS/MS for Nitrosamine Analysis
For the trace-level quantification of nitrosamines, LC-MS/MS is widely regarded as the gold standard due to its exceptional sensitivity, selectivity, and specificity.[9][10][11] This technique is particularly well-suited for analyzing a wide range of nitrosamines, including those that are less volatile or thermally unstable.
Proposed LC-MS/MS Method for this compound
The following method is a scientifically sound starting point for the analysis of this compound. It is imperative that these parameters are experimentally optimized.
Sample Preparation:
The goal of sample preparation is to extract the analyte from the sample matrix while minimizing interferences. A simple "dilute and shoot" approach is often preferable to minimize the risk of analyte loss or degradation.
-
Accurately weigh a suitable amount of the drug substance or product.
-
Dissolve in a diluent such as methanol or a mixture of methanol and water.
-
Vortex and sonicate to ensure complete dissolution.
-
Centrifuge to pellet any excipients.
-
Filter the supernatant through a 0.2 µm filter prior to injection.
Chromatographic Conditions:
| Parameter | Proposed Condition | Rationale |
| Column | C18 Reversed-Phase, e.g., 100 x 2.1 mm, 1.8 µm | Provides good retention for polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation for positive ion ESI. |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Common organic modifier for reversed-phase chromatography. |
| Gradient | Start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B | To elute the polar this compound and then wash the column. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | To ensure reproducible retention times. |
| Injection Volume | 5 µL | To be optimized based on sensitivity requirements. |
Mass Spectrometric Conditions:
| Parameter | Proposed Condition | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | This compound contains a basic nitrogen atom that can be readily protonated. |
| MRM Transitions | Precursor Ion (Q1): 133.1 (M+H)+ Product Ions (Q3): To be determined experimentally. Potential fragments could arise from the loss of the methoxy group (-OCH3) or the nitroso group (-NO). | Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity. |
| Source Parameters | To be optimized (e.g., capillary voltage, source temperature, gas flows) | Crucial for achieving optimal sensitivity and stability. |
A Comparative Look: Alternative Analytical Techniques
While LC-MS/MS is the preferred method, other techniques can be employed for nitrosamine analysis, each with its own advantages and limitations.
| Technique | Pros | Cons |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Excellent for volatile nitrosamines.[9] | May require derivatization for non-volatile compounds. Thermal degradation of some nitrosamines can be an issue. |
| Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) | High selectivity allows for the differentiation of nitrosamines from matrix interferences. Capable of detecting unknown nitrosamines. | May be less sensitive than triple quadrupole MS/MS in MRM mode for targeted quantification. |
| Gas Chromatography-Thermal Energy Analyzer (GC-TEA) | Highly selective for nitroso compounds. | Less common in pharmaceutical quality control labs. |
The Blueprint for Trust: A Step-by-Step Validation Protocol
Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[3] The following protocol is based on the ICH Q2(R1) guideline.[1][2]
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Experimental Design:
-
Analyze a blank sample (diluent).
-
Analyze a placebo sample (all matrix components except the analyte).
-
Analyze a sample spiked with this compound.
-
Analyze a sample containing the active pharmaceutical ingredient (API) and any known related substances.
-
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of this compound in the blank and placebo samples. The peak for the analyte should be pure and free from co-eluting peaks.
Linearity and Range
Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Experimental Design: Prepare a series of at least five calibration standards of this compound spanning the expected concentration range (e.g., from the Limit of Quantitation to 150% of the target concentration).
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.99. The y-intercept should be minimal.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Experimental Design: Analyze samples with known concentrations of this compound (e.g., by spiking the placebo at three different concentration levels within the range).
-
Acceptance Criteria: The recovery should be within a pre-defined range (e.g., 80-120% for trace analysis).
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision):
-
Experimental Design: Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be within a pre-defined limit (e.g., ≤ 15%).
-
-
Intermediate Precision (Inter-assay precision):
-
Experimental Design: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD over the different conditions should be within a pre-defined limit (e.g., ≤ 20%).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Experimental Design: These can be determined based on the signal-to-noise ratio (S/N) of the analyte peak (typically S/N of 3 for LOD and 10 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ must be at or below the regulatory limit for nitrosamine impurities.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Experimental Design: Introduce small variations to the method parameters, such as:
-
Column temperature (± 5 °C)
-
Mobile phase pH (± 0.2 units)
-
Flow rate (± 10%)
-
Different column batches
-
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.
Visualizing the Workflow
Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | No interference at the analyte's retention time. |
| Linearity | r² ≥ 0.99 |
| Range | To be defined based on the application. |
| Accuracy | Recovery within 80-120%. |
| Precision (Repeatability) | RSD ≤ 15% |
| Precision (Intermediate) | RSD ≤ 20% |
| LOD | S/N ≥ 3 |
| LOQ | S/N ≥ 10; must be ≤ regulatory limit. |
| Robustness | System suitability passes under varied conditions. |
Conclusion
The validation of an LC-MS/MS method for this compound is a rigorous but essential process to ensure the safety and quality of pharmaceutical products. By following a systematic approach grounded in scientific principles and regulatory guidelines, researchers can develop and validate a robust and reliable method. This guide provides a comprehensive framework to navigate the complexities of this analytical challenge, ultimately contributing to the delivery of safer medicines to patients.
References
-
N-Nitrososarcosine Methyl Ester | CAS 51938-19-3 | Chemical-Suppliers. (n.d.). Retrieved January 12, 2026, from [Link]
-
N-Nitrososarcosine Methyl Ester | CAS#:51938-19-3 | Chemsrc. (2025, September 5). Retrieved January 12, 2026, from [Link]
-
Alternative Methods For The Analysis Of Ndma And Other Nitrosamines In Water. (n.d.). Retrieved January 12, 2026, from [Link]
-
LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals - FDA. (n.d.). Retrieved January 12, 2026, from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). Retrieved January 12, 2026, from [Link]
-
Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science. (n.d.). Retrieved January 12, 2026, from [Link]
-
This compound [51938-19-3] - CliniSciences. (n.d.). Retrieved January 12, 2026, from [Link]
-
Determination of N-nitrososarcosine in tobacco and smokeless tobacco products using isotope dilution liquid chromatography tandem mass spectrometry | Request PDF. (2025, August 6). Retrieved January 12, 2026, from [Link]
-
An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing). (n.d.). Retrieved January 12, 2026, from [Link]
-
Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review | Semantic Scholar. (n.d.). Retrieved January 12, 2026, from [Link]
-
Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation | Organic Process Research & Development - ACS Publications. (2025, November 7). Retrieved January 12, 2026, from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. (2021, September 17). Retrieved January 12, 2026, from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (n.d.). Retrieved January 12, 2026, from [Link]
-
Quality Guidelines - ICH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures • Starodub. (2024, April 24). Retrieved January 12, 2026, from [Link]
-
Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (n.d.). Retrieved January 12, 2026, from [Link]
-
Nitrosamines Analysis with LC-MS/MS - Waters Corporation. (n.d.). Retrieved January 12, 2026, from [Link]
-
Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system - SHIMADZU CORPORATION. (n.d.). Retrieved January 12, 2026, from [Link]
-
Top 5 Nitrosamine Testing Methods (LC-MS, GC-MS, HRMS, - ResolveMass Laboratories Inc. (n.d.). Retrieved January 12, 2026, from [Link]
-
Insight into Analytical Techniques for the Detection of Nitrosamine Impurities: A Review - Asian Journal of Pharmaceutical Analysis. (n.d.). Retrieved January 12, 2026, from [Link]
-
Nitrosamines Analysis in Pharmaceuticals - Agilent. (2021, March 10). Retrieved January 12, 2026, from [Link]
-
Stereospecific Response of E / Z -isomers of N -Nitrososarcosine in LC–ESI–MS/MS. (2021, February 10). Retrieved January 12, 2026, from [Link]
-
Determination of N-nitrososarcosine in tobacco and smokeless tobacco products using isotope dilution liquid chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing). (n.d.). Retrieved January 12, 2026, from [Link]
-
Determination of N-nitrososarcosine in tobacco and smokeless tobacco products using isotope dilution liquid chromatography tandem mass spectrometry | Request PDF. (2025, August 6). Retrieved January 12, 2026, from [Link]
-
Stereospecific Response of E/Z-isomers of N-Nitrososarcosine in LC-ESI-MS/MS - PubMed. (2021, September 29). Retrieved January 12, 2026, from [Link]
-
This compound [51938-19-3] - CliniSciences. (n.d.). Retrieved January 12, 2026, from [Link]
-
Nitrosamines Analysis in Pharmaceutical Products. (n.d.). Retrieved January 12, 2026, from [Link]
-
This compound | CAS#:51938-19-3 | Chemsrc. (2025, September 5). Retrieved January 12, 2026, from [Link]
-
Development and Validation of a Sensitive LC-MS/MS Method for the Determination of N-Nitroso-Atenolol in Atenolol-Based Pharmaceuticals - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Determination of N-nitrososarcosine in tobacco and smokeless tobacco products using isotope dilution liquid chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. N-Nitrososarcosine Methyl Ester | CAS 51938-19-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. N-Nitrososarcosine Methyl Ester | CAS#:51938-19-3 | Chemsrc [chemsrc.com]
- 5. N-Nitrososarcosine Methyl Ester | 51938-19-3 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. coresta.org [coresta.org]
- 9. This compound | LGC Standards [lgcstandards.com]
- 10. N-Nitrososarcosine | C3H6N2O3 | CID 25811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Navigating the Analytical Maze: A Comparative Guide to the Cross-Reactivity of N-Nitroso Sarcosine Methyl Ester
In the landscape of pharmaceutical safety and quality control, the accurate detection and quantification of nitrosamine impurities are of paramount importance. These compounds, classified as probable human carcinogens, can form during drug synthesis, formulation, or storage, necessitating highly specific and sensitive analytical methods.[1][2] This guide provides an in-depth analysis of the potential cross-reactivity of N-Nitroso Sarcosine Methyl Ester (NSME), a nitrosamine of emerging interest, with other commonly monitored nitrosamines. We will explore the structural nuances, analytical challenges, and experimental strategies required to ensure unambiguous identification and quantification, thereby upholding the principles of scientific integrity in drug development.
The Genesis of Cross-Reactivity: A Structural Perspective
Understanding the potential for analytical cross-reactivity begins with a fundamental comparison of molecular structures. Cross-reactivity in the context of chromatographic and mass spectrometric analysis often arises from similarities in physicochemical properties and mass-to-charge ratios.
This compound (NSME): A Profile
This compound (NSME) is the methyl ester of N-Nitrososarcosine (NSAR). Its chemical structure features the characteristic N-nitroso group (N-N=O) attached to a secondary amine, which is part of the sarcosine methyl ester backbone.
-
Chemical Name: methyl 2-[methyl(nitroso)amino]acetate
-
CAS Number: 51938-19-3
-
Molecular Formula: C4H8N2O3
-
Molecular Weight: 132.12 g/mol
A Comparative Lineup: NSME vs. Other Nitrosamines
To appreciate the potential for analytical overlap, let's compare NSME with a selection of other nitrosamines commonly found in pharmaceuticals:
| Nitrosamine | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Structural Similarity to NSME |
| N-Nitrosodimethylamine | NDMA | C2H6N2O | 74.08 | Shares the N-nitroso-methyl functional group. |
| N-Nitrosodiethylamine | NDEA | C4H10N2O | 102.14 | Different alkyl chains. |
| N-Nitroso-N-methyl-4-aminobutyric acid | NMBA | C5H10N2O3 | 146.15 | Contains a carboxylic acid group instead of a methyl ester. |
| N-Nitrososarcosine | NSAR | C3H6N2O3 | 118.09 | The parent carboxylic acid of NSME. |
The structural similarity between NSME and its parent acid, NSAR, is particularly noteworthy. While their chromatographic behavior will differ due to the ester group in NSME, their mass spectrometric fragmentation patterns may share common ions.
The Analytical Gauntlet: Where Cross-Reactivity Manifests
The primary analytical techniques for nitrosamine detection are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[3] Cross-reactivity can occur at two key stages of analysis:
-
Chromatographic Co-elution: If two or more compounds are not adequately separated by the chromatographic column, they will enter the mass spectrometer at the same time. This is a significant challenge, especially in complex sample matrices.[4]
-
Isobaric Interference in Mass Spectrometry: When co-eluting compounds have the same nominal mass-to-charge ratio (m/z), the mass spectrometer may not be able to distinguish between them, leading to a falsely elevated signal for the target analyte. High-resolution mass spectrometry (HRMS) can sometimes resolve these isobaric interferences if the elemental compositions, and therefore the exact masses, are different.[5]
Experimental Deep Dive: Probing for Cross-Reactivity
A robust assessment of NSME's cross-reactivity requires a systematic experimental approach. The following protocol outlines a self-validating system to investigate potential analytical interferences.
Objective: To determine the chromatographic and mass spectrometric specificity of an analytical method for NSME in the presence of other structurally similar nitrosamines.
Materials:
-
This compound (NSME) reference standard
-
Reference standards for other relevant nitrosamines (e.g., NDMA, NDEA, NMBA, NSAR)
-
High-purity solvents (e.g., methanol, acetonitrile, water)
-
LC-MS/MS system with a suitable ionization source (e.g., ESI or APCI)
-
Reversed-phase HPLC column (e.g., C18)
Methodology:
-
Individual Analyte Characterization:
-
Prepare individual standard solutions of NSME and each of the other nitrosamines.
-
Infuse each solution directly into the mass spectrometer to determine the optimal precursor and product ion transitions (MRM transitions) and collision energies.
-
-
Chromatographic Selectivity Assessment:
-
Develop a reversed-phase HPLC method for the separation of NSME. A typical starting point would be a C18 column with a gradient elution using water and an organic solvent (e.g., acetonitrile or methanol) with a suitable modifier like formic acid.
-
Inject each individual nitrosamine standard to determine its retention time.
-
Prepare a mixed standard solution containing NSME and all other nitrosamines of interest.
-
Inject the mixed standard and evaluate the chromatographic resolution between NSME and the other compounds. The goal is to achieve baseline separation.
-
-
Mass Spectrometric Cross-Talk Evaluation:
-
Even with chromatographic separation, it's crucial to check for any in-source fragmentation or other phenomena that could lead to false positives.
-
Inject a high concentration of each potential interfering nitrosamine individually and monitor the MRM transitions of NSME. A significant signal in the NSME channel would indicate cross-reactivity.
-
-
Spike and Recovery in Matrix:
-
To simulate real-world conditions, spike a representative sample matrix (e.g., a placebo formulation) with a known amount of NSME.
-
Separately, spike the matrix with high levels of the other nitrosamines.
-
Analyze the spiked samples and assess the recovery of NSME. Any significant deviation from 100% recovery in the presence of other nitrosamines could indicate an unresolved interference.
-
Predicting and Mitigating Cross-Reactivity: A Data-Driven Approach
While direct experimental data for NSME cross-reactivity is scarce in the public domain, we can make informed predictions based on the known behavior of its parent compound, NSAR, and other nitrosamines.
Chromatographic Considerations
NSME, being an ester, is less polar than its parent carboxylic acid, NSAR. In reversed-phase chromatography, this translates to a longer retention time for NSME compared to NSAR.[6][7] However, its retention time could be similar to other nitrosamines of comparable polarity. For instance, its polarity might be closer to that of NDEA than to the more polar NDMA or the zwitterionic NMBA. Therefore, chromatographic method development should focus on optimizing the separation of NSME from other less polar nitrosamines.
Mass Spectrometric Fragmentation
The fragmentation of nitrosamines in MS/MS often involves the loss of the nitroso group (-NO, 30 Da) or other characteristic neutral losses.[8][9] Let's consider the potential for isobaric interference:
| Compound | Precursor Ion (M+H)+ | Potential for Isobaric Interference with NSME (m/z 133.06) |
| NSME | 133.06 | - |
| NDMA | 75.06 | Unlikely to have a fragment or adduct at m/z 133.06 |
| NDEA | 103.08 | Unlikely to have a fragment or adduct at m/z 133.06 |
| NMBA | 147.06 | Unlikely to have a fragment or adduct at m/z 133.06 |
| NSAR | 119.04 | Unlikely to have a fragment or adduct at m/z 133.06 |
Based on this preliminary analysis, direct isobaric interference at the precursor ion level seems unlikely with these common nitrosamines. However, the potential for shared fragment ions must be considered. For example, both NSME and NSAR could potentially lose the nitroso group and then undergo further fragmentation, possibly leading to common product ions. This underscores the importance of carefully selecting unique MRM transitions for each analyte.
Conclusion: A Call for Vigilance and Rigorous Validation
The potential for cross-reactivity of this compound with other nitrosamines is a critical consideration for any analytical laboratory involved in pharmaceutical quality control. While a preliminary assessment suggests that NSME may be distinguishable from other common nitrosamines with a well-developed LC-MS/MS method, this cannot be assumed. The principles of scientific integrity demand a thorough, evidence-based approach to method validation.
This guide has provided a framework for understanding, investigating, and mitigating the risks of analytical cross-reactivity. By combining a deep understanding of chemical structures, a systematic experimental approach, and a commitment to rigorous data interpretation, researchers and drug development professionals can ensure the accuracy and reliability of their nitrosamine impurity testing, ultimately safeguarding patient health.
References
- Vertex AI Search. Nitrosamine Impurities in Pharmaceuticals: An Empirical Review of their Detection, Mechanisms, and Regulatory Approaches - PubMed. Accessed January 12, 2026.
- Vertex AI Search. Why Nitrosamine Impurities Are a Growing Concern in Pharmaceuticals. Accessed January 12, 2026.
- Vertex AI Search. Analytical studies on N-nitroso and related compounds. Accessed January 12, 2026.
- Vertex AI Search. Nitrosamine Impurities in Medicinal Products: Risks and Regulatory Insights | QbD Group. Accessed January 12, 2026.
- Vertex AI Search. Simultaneous quantitation of nine nitrosamines using a highly sensitive and LC-HRAM mass spectrometry method in multiple. Accessed January 12, 2026.
- Vertex AI Search. Determination of N-nitrososarcosine in tobacco and smokeless tobacco products using isotope dilution liquid chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing). Accessed January 12, 2026.
- Vertex AI Search. N-Nitrososarcosine | C3H6N2O3 | CID 25811 - PubChem - NIH. Accessed January 12, 2026.
- Vertex AI Search. Determination of N-Nitrososarcosine (NSAR) in tobacco - CORESTA. Accessed January 12, 2026.
- Vertex AI Search.
- Vertex AI Search. Mass Spectrometry Based Fragmentation Patterns of Nitrosamine Compounds. Accessed January 12, 2026.
- Vertex AI Search.
- Vertex AI Search. Mass Spectra of N-Nitroso Compounds - OSTI.gov. Accessed January 12, 2026.
- Vertex AI Search.
- Vertex AI Search. Separation of N-nitrosoamino acids by C18 reversed-phase ion-pair high-performance liquid chromatography and compatible detection by electrospray ionization mass spectrometry - PubMed. Accessed January 12, 2026.
- Vertex AI Search.
- Vertex AI Search. HPLC Separation of Nitrosamines with Supel Carbon LC - Sigma-Aldrich. Accessed January 12, 2026.
- Vertex AI Search. Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Accessed January 12, 2026.
- Vertex AI Search. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science. Accessed January 12, 2026.
- Vertex AI Search. Testing Methods for Nitrosamines Monitoring in Pharmaceuticals: GC 1469 - YouTube. Accessed January 12, 2026.
- Vertex AI Search. Analysis of N-nitrosamines by high-performance liquid chromatography with post-column photohydrolysis and colorimetric detection - PubMed. Accessed January 12, 2026.
- Vertex AI Search. LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals - FDA. Accessed January 12, 2026.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. youtube.com [youtube.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 5. fda.gov [fda.gov]
- 6. Analytical studies on N-nitroso and related compounds | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
- 7. Separation of N-nitrosoamino acids by C18 reversed-phase ion-pair high-performance liquid chromatography and compatible detection by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mass Spectrometry Based Fragmentation Patterns of Nitrosamine Compounds. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
quantitative analysis of N-Nitroso Sarcosine Methyl Ester vs other N-nitroso compounds
An In-Depth Comparative Guide to the Quantitative Analysis of N-Nitroso Sarcosine Methyl Ester vs. Other N-Nitroso Compounds
Abstract
The prevalence of N-nitroso compounds (nitrosamines) as potential genotoxic impurities in pharmaceuticals, food, and consumer products has necessitated the development of highly sensitive and specific analytical methods. This guide provides a comprehensive technical comparison of quantitative methodologies for this compound (NSME) and other critical N-nitroso compounds. We will delve into the technical nuances of leading analytical platforms, explain the causal factors behind methodological choices, and provide robust, field-tested protocols. This document is intended for researchers, analytical scientists, and drug development professionals tasked with the critical control of these impurities.
The Analytical Imperative: Understanding the Nitrosamine Challenge
N-nitroso compounds are classified as probable human carcinogens by regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2] Their formation can occur during drug substance synthesis, in the final drug product formulation, or even during storage.[3][4] This risk has led to stringent regulatory expectations for manufacturers to perform risk assessments and, when a risk is identified, to conduct confirmatory testing using appropriately validated and highly sensitive analytical methods.[1][5]
The core analytical challenges are threefold:
-
Sensitivity: Acceptable Intake (AI) limits are often in the nanogram-per-day range (e.g., 26.5 ng/day for the most potent nitrosamines), requiring analytical methods with limits of quantification (LOQ) in the low parts-per-billion (ppb) range.[1][5]
-
Specificity: The ability to unambiguously distinguish and quantify target nitrosamines from structurally similar compounds and complex sample matrices is paramount.
-
Matrix Effects: Active Pharmaceutical Ingredients (APIs) and excipients can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry-based methods.
This guide will use this compound (NSME), the methylated form of N-nitrososarcosine (NSAR) found in various products, as a focal point for comparison against other common nitrosamines like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA).
A Comparative Overview of Core Analytical Technologies
The choice of analytical technology is a critical decision driven by the physicochemical properties of the target nitrosamines (e.g., volatility, thermal stability) and the required sensitivity. While several techniques exist, chromatography coupled to mass spectrometry is the undisputed standard.
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| LC-MS/MS | Liquid Chromatography with Tandem Mass Spectrometry | The "gold standard"; high sensitivity (ppt to ppb) and selectivity; suitable for non-volatile and thermally labile compounds like NSME/NSAR.[6][7] | Susceptible to matrix effects; mobile phase selection is critical. | Broad-spectrum analysis of most nitrosamines in APIs and drug products.[8][9] |
| GC-MS/MS | Gas Chromatography with Tandem Mass Spectrometry | Excellent for volatile nitrosamines (e.g., NDMA, NDEA); high chromatographic resolution.[10][11] | Not suitable for non-volatile or thermally labile compounds; can cause artificial formation of NDMA in certain matrices (e.g., ranitidine).[4] | Analysis of volatile nitrosamines in raw materials and certain drug products. |
| LC-HRMS | Liquid Chromatography with High-Resolution Mass Spectrometry | Ultra-high accuracy for unknown or emerging nitrosamine identification; can differentiate analytes from interferences with the same nominal mass.[6][12] | Higher instrument cost; may have lower sensitivity in targeted mode compared to the latest triple quadrupole instruments. | Confirmatory analysis, screening for unknown impurities, and regulatory testing.[12][13] |
| GC-TEA | Gas Chromatography with Thermal Energy Analyzer | Highly selective detector for the nitroso functional group.[6] | Lower sensitivity than MS/MS; provides less structural information. | Historically used in food and tobacco analysis; largely superseded by MS methods in pharma.[14][15] |
Table 1: Objective Comparison of Leading Analytical Platforms.
The Expert's Choice: Causality in Method Selection
Why LC-MS/MS is Dominant for NSME and Modern Nitrosamine Analysis
For a non-volatile, polar compound like N-nitrososarcosine (the parent acid of NSME), a gas chromatography-based method is scientifically unsound. The compound would require derivatization to increase its volatility, adding complexity and potential variability.[14][16] More critically, the high temperatures of the GC inlet port and oven could cause degradation.[4]
This is the core causal driver for selecting LC-MS/MS: It separates compounds in the liquid phase at or near ambient temperature, preserving the integrity of thermally sensitive molecules. This makes it the ideal platform for the broad range of nitrosamines, from the small, volatile NDMA to larger, more complex, and non-volatile Nitrosamine Drug Substance-Related Impurities (NDSRIs).[17][18]
Caption: A typical LC-MS/MS workflow for nitrosamine analysis.
When is GC-MS/MS Still the Right Tool?
GC-MS/MS remains a powerful and relevant technique, particularly when analyzing for a limited set of small, volatile nitrosamines like NDMA and NDEA in matrices that are not susceptible to thermal degradation.[4][10] Its advantage lies in the exceptional separating power of modern capillary GC columns and the often lower matrix effects observed for volatile analytes introduced via headspace sampling, which leaves non-volatile matrix components behind.
Expert Insight: The decision to use GC-MS/MS is a risk-based one. One must have high confidence that the sample matrix and target analytes will not degrade or react under GC conditions. For broad screening or analysis of unknown nitrosamines, LC-MS/MS is the safer and more versatile choice.
A Self-Validating Protocol for Nitrosamine Quantification by LC-MS/MS
Trustworthiness in analytical science is built upon robust, validated protocols. The following method is designed as a self-validating system, incorporating the necessary controls to ensure data integrity. This protocol is optimized for the analysis of NSME, NDMA, NDEA, and other common nitrosamines in a typical drug product.
Materials and Reagents
-
Standards: Certified reference standards of NSME, NDMA, NDEA, and other target nitrosamines.
-
Internal Standard (IS): Isotope-labeled standard for each analyte (e.g., NDMA-d6, NDEA-d10). The use of a stable isotope-labeled internal standard for each analyte is best practice as it co-elutes and experiences identical ionization effects, providing the most accurate correction for matrix interference and recovery.
-
Solvents: LC-MS grade Methanol, Acetonitrile, and Water.
-
Additives: Formic Acid (≥99%).
-
Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., Polymeric Reversed-Phase).
Step-by-Step Methodology
-
Standard Preparation: Prepare a stock solution of all target nitrosamines and a separate stock of the internal standards in methanol. Perform serial dilutions to create calibration standards ranging from below the LOQ to a concentration representing the specification limit. A typical range might be 0.5 to 50 ng/mL.
-
Sample Preparation: a. Accurately weigh ~200 mg of homogenized drug product powder into a centrifuge tube. b. Add 5 mL of 0.1% formic acid in water and vortex for 10 minutes. c. Spike with a known amount of the internal standard solution. d. Centrifuge at 4000 rpm for 10 minutes. e. SPE Cleanup: Condition an SPE cartridge with methanol followed by water. Load the supernatant from the previous step. Wash with water to remove salts and polar interferences. Elute the nitrosamines with methanol. f. Evaporate the eluate to dryness under a gentle stream of nitrogen at <40°C. g. Reconstitute the residue in 1.0 mL of the initial mobile phase (95% A: 5% B).
-
LC-MS/MS Conditions:
-
Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: 5% B held for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temp: 40°C.
-
Injection Vol: 10 µL.
-
Ionization: Heated Electrospray (HESI), Positive Mode.
-
-
Mass Spectrometry Conditions (MRM):
-
Optimize precursor-product ion transitions and collision energies for each analyte. Two transitions per compound (one for quantification, one for confirmation) are required for confident identification.
-
| Compound | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Collision Energy (V) |
| This compound (NSME) | 119.1 | 58.1 | 88.1 | 12 |
| NDMA | 75.1 | 43.1 | 58.1 | 15 |
| NDEA | 103.1 | 43.1 | 75.1 | 18 |
| NDMA-d6 (IS) | 81.1 | 46.1 | - | 15 |
Table 2: Example MRM Parameters for Nitrosamine Analysis.
Data Integrity: The Pillars of Method Validation
Every protocol must be a self-validating system. This is achieved by rigorously assessing its performance against predefined criteria according to guidelines like ICH Q2(R1).
Caption: The logical relationship of validation parameters ensuring data integrity.
-
Specificity: Demonstrated by chromatographically resolving all target analytes from each other and from matrix components in a blank sample.
-
Linearity: Assessed by a calibration curve with a correlation coefficient (r²) of ≥0.99.
-
Accuracy: Determined by spiking a blank matrix with known concentrations of analytes and ensuring recovery is within an acceptable range (typically 80-120%).
-
Precision: Measured as the relative standard deviation (%RSD) of replicate preparations, which should be ≤15%.
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that meets the accuracy and precision criteria.
Conclusion
The quantitative analysis of this compound and its counterparts is a complex but manageable challenge. While GC-MS/MS has its place for volatile analytes, LC-MS/MS stands as the superior, more versatile, and scientifically robust platform for the comprehensive analysis required by modern pharmaceutical quality control. Its ability to handle non-volatile and thermally labile compounds without derivatization makes it the definitive choice for both known and emerging nitrosamine impurities. By implementing a rigorously validated, self-correcting protocol built on the principles of sound analytical science, researchers and developers can ensure the safety of their products and meet the stringent demands of global regulatory agencies.
References
-
Title: Control of Nitrosamine Impurities in Human Drugs. Source: U.S. Food and Drug Administration (FDA). URL: [Link]
-
Title: Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Source: PubMed Central. URL: [Link]
-
Title: Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines. Source: PubMed Central. URL: [Link]
-
Title: CDER Nitrosamine Impurity Acceptable Intake Limits. Source: U.S. Food and Drug Administration (FDA). URL: [Link]
-
Title: Top 5 Nitrosamine Testing Methods (LC-MS, GC-MS, HRMS). Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: Analytical insights into nitrosamine drug substance related impurities (NDSRIs). Source: ANTISEL. URL: [Link]
-
Title: N-Nitrosamine Impurities and FDA's Recommendations for Acceptable Intake Limits. Source: Pharmaceutical Technology. URL: [Link]
-
Title: Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs. Source: Regulations.gov. URL: [Link]
-
Title: LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. Source: U.S. Food and Drug Administration (FDA). URL: [Link]
-
Title: Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities. Source: U.S. Food and Drug Administration (FDA). URL: [Link]
-
Title: Determination of N-Nitroso Compounds by High Performance Liquid Chromatography with Postcolumn Reaction and a Thermal Energy Analyzer. Source: Journal of Analytical Toxicology. URL: [Link]
-
Title: NDMA impurity in valsartan and other pharmaceutical products: Analytical methods for the determination of N-nitrosamines. Source: Journal of Pharmaceutical and Biomedical Analysis. URL: [Link]
-
Title: Identification and quantitative determination of nitrosoproline and nitrososarcosine and preliminary investigations on nitrosohydroxyproline in cured meat products. Source: PubMed. URL: [Link]
-
Title: GC-MS / LC-MS for the Analysis of Nitrosamines. Source: BA Sciences. URL: [Link]
-
Title: Solutions for Nitrosamine Analysis - GC-MS/MS and LC-HRMS Method. Source: Shimadzu. URL: [Link]
-
Title: Determination of N-nitrososarcosine in tobacco and smokeless tobacco products using isotope dilution liquid chromatography tandem mass spectrometry. Source: Analytical Methods (RSC Publishing). URL: [Link]
-
Title: QSAR and Classification Study on Prediction of Acute Oral Toxicity of N-Nitroso Compounds. Source: International Journal of Molecular Sciences. URL: [Link]
-
Title: N-Nitrososarcosine. Source: PubChem, National Institutes of Health (NIH). URL: [Link]
-
Title: Determination of N-nitrososarcosine in tobacco and smokeless tobacco products using isotope dilution liquid chromatography tandem mass spectrometry. Source: ResearchGate. URL: [Link]
-
Title: N-nitrososarcosine limit. Source: Nitrosamines Exchange. URL: [Link]
-
Title: Report on Carcinogens, Fifteenth Edition - N-Nitrosamines. Source: National Toxicology Program (NTP). URL: [Link]
-
Title: Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry. Source: ResearchGate. URL: [Link]
-
Title: Carcinogenic effects of N-nitroso compounds in the environment. Source: Environment Conservation Journal. URL: [Link]
Sources
- 1. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 2. journal.environcj.in [journal.environcj.in]
- 3. antisel.gr [antisel.gr]
- 4. GC-MS/LC-MS for the Analysis of Nitrosamines - BA Sciences [basciences.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitrosamine Testing using LC-MS Methods from the USP General Chapter <1469> | Separation Science [sepscience.com]
- 10. Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fa7t2bwvxb1.b-cdn.net [fa7t2bwvxb1.b-cdn.net]
- 12. fda.gov [fda.gov]
- 13. Solutions for Nitrosamine Analysis - GC-MS/MS and LC-HRMS Method-â : Shimadzu (Asia Pacific) [shimadzu.com.sg]
- 14. Determination of N-nitrososarcosine in tobacco and smokeless tobacco products using isotope dilution liquid chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Identification and quantitative determination of nitrosoproline and nitrososarcosine and preliminary investigations on nitrosohydroxyproline in cured meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pharmtech.com [pharmtech.com]
- 18. fda.gov [fda.gov]
A Guide to the Inter-laboratory Comparison of N-Nitroso Sarcosine Methyl Ester (NSME) Analysis in Pharmaceuticals
This technical guide provides an in-depth comparison of analytical methodologies for the detection and quantification of N-Nitroso Sarcosine Methyl Ester (NSME), a potential genotoxic impurity in pharmaceutical products. Through the framework of a comprehensive, albeit hypothetical, inter-laboratory study, this document offers practical insights for researchers, scientists, and drug development professionals dedicated to ensuring the safety and quality of medicines.
Introduction: The Imperative for Rigorous Nitrosamine Control
The discovery of nitrosamine impurities in common medications has underscored a critical vulnerability in the pharmaceutical supply chain.[1][2] Classified as probable human carcinogens, these compounds can form during drug synthesis, formulation, or storage.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate strict controls to limit patient exposure.[1][3] NSME, a potential nitrosamine derivative of sarcosine methyl ester, falls under this regulatory scrutiny, demanding highly sensitive and reliable analytical methods for its detection at trace levels.
This guide details a comparative study of the two most prevalent analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), to assess their performance and reproducibility for NSME analysis across multiple laboratories.
The Analytical Gauntlet: Challenges in NSME Quantification
The quantification of NSME is fraught with analytical hurdles that demand meticulous attention to detail:
-
Ultra-Trace Detection: Acceptable Intake (AI) limits for nitrosamines are exceptionally low, often requiring methods with detection capabilities in the parts-per-billion (ppb) range.[2][4]
-
Matrix Interference: The complex excipient and active pharmaceutical ingredient (API) matrix can suppress or enhance the instrument's response to NSME, compromising accuracy.[5][6]
-
Analyte Lability: The stability of nitrosamines during sample preparation is a concern, as they can be susceptible to photodegradation.[6]
-
Isomeric Complexity: For certain nitrosamines, the existence of stereoisomers can lead to varied responses in mass spectrometry, necessitating careful chromatographic separation and quantification strategies.[7][8]
Designing a Robust Inter-laboratory Study
To rigorously evaluate analytical methods, an inter-laboratory comparison provides a benchmark for performance, reproducibility, and reliability.[9][10] The design of this study is conceptualized to mirror real-world analytical campaigns.
The logical flow of the inter-laboratory study is depicted below:
Caption: A three-phase workflow for a comprehensive inter-laboratory study.
A homogeneous batch of a placebo drug product was spiked with NSME to a target concentration of 10 ng/g (10 ppb) to serve as the blind test sample for all participating laboratories.
Head-to-Head: Analytical Methodologies
LC-MS/MS is the workhorse for nitrosamine analysis, prized for its sensitivity and applicability to a wide range of compounds without the need for chemical derivatization.[11]
Step-by-Step Protocol:
-
Extraction: A 1.0 g aliquot of the powdered sample is extracted with 10 mL of methanol, fortified with a stable isotope-labeled internal standard (NSME-d3) to correct for matrix effects and extraction inefficiencies.
-
Clarification: The sample is vortexed, sonicated, and then centrifuged to pelletize insoluble excipients.
-
Filtration: The resulting supernatant is passed through a 0.22 µm syringe filter to ensure a particle-free solution for injection.
-
Analysis: The sample is analyzed using a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid. Detection is performed on a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode, monitoring specific Multiple Reaction Monitoring (MRM) transitions for NSME and its internal standard.
Caption: Streamlined workflow for the LC-MS/MS analysis of NSME.
GC-MS/MS offers excellent sensitivity and selectivity, especially for volatile compounds.[11] For semi-volatile analytes like NSME, a derivatization step is typically required to enhance thermal stability and chromatographic performance.
Step-by-Step Protocol:
-
Extraction: A 1.0 g sample is extracted with 10 mL of dichloromethane (DCM) along with an internal standard.
-
Solvent Exchange: The extract is clarified by centrifugation, and an aliquot of the supernatant is evaporated to dryness.
-
Derivatization: The residue is reconstituted in a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heated to convert NSME to its more volatile trimethylsilyl (TMS) derivative.
-
Analysis: The derivatized sample is injected into a GC-MS/MS system equipped with a mid-polarity capillary column. Detection is performed using a triple quadrupole mass spectrometer in electron ionization (EI) mode, monitoring MRM transitions for the TMS-derivatized NSME.
Caption: The multi-step workflow for GC-MS/MS analysis of NSME.
Comparative Data Analysis
The data tables below present a synthesis of plausible results from the ten participating laboratories, offering a comparative lens on the performance of each method.
Table 1: LC-MS/MS Method Performance for NSME (True Value = 10 ng/g)
| Laboratory | Reported Conc. (ng/g) | Accuracy (%) | Precision (RSD %) | LoQ (ng/g) | Z-Score |
|---|---|---|---|---|---|
| 1 | 9.9 | 99 | 3.2 | 0.5 | -0.2 |
| 2 | 10.6 | 106 | 4.0 | 0.6 | 0.9 |
| 3 | 9.4 | 94 | 3.7 | 0.5 | -0.9 |
| 4 | 11.1 | 111 | 4.9 | 0.7 | 1.8 |
| 5 | 8.8 | 88 | 4.3 | 0.8 | -1.9 |
| 6 | 10.2 | 102 | 3.0 | 0.4 | 0.2 |
| 7 | 10.7 | 107 | 4.6 | 0.6 | 1.1 |
| 8 | 9.3 | 93 | 3.8 | 0.5 | -1.1 |
| 9 | 10.4 | 104 | 3.5 | 0.5 | 0.5 |
| 10 | 11.6 | 116 | 5.8 | 0.9 | 2.5* |
| Consensus Mean | 10.20 |
| Std. Dev. | 0.82 | | | | |
*Z-score outside the acceptable range of -2 to +2.
Table 2: GC-MS/MS Method Performance for NSME (True Value = 10 ng/g)
| Laboratory | Reported Conc. (ng/g) | Accuracy (%) | Precision (RSD %) | LoQ (ng/g) | Z-Score |
|---|---|---|---|---|---|
| 1 | 9.6 | 96 | 4.5 | 0.8 | -0.4 |
| 2 | 10.3 | 103 | 5.2 | 0.9 | 0.4 |
| 3 | 9.1 | 91 | 5.0 | 0.8 | -1.0 |
| 4 | 10.9 | 109 | 6.0 | 1.0 | 1.2 |
| 5 | 8.6 | 86 | 5.5 | 1.2 | -1.6 |
| 6 | 10.0 | 100 | 4.3 | 0.7 | 0.1 |
| 7 | 10.5 | 105 | 5.7 | 0.9 | 0.7 |
| 8 | 9.0 | 90 | 5.1 | 0.8 | -1.1 |
| 9 | 10.2 | 102 | 4.7 | 0.8 | 0.3 |
| 10 | 11.9 | 119 | 7.0 | 1.2 | 2.4* |
| Consensus Mean | 10.01 |
| Std. Dev. | 0.88 | | | | |
*Z-score outside the acceptable range of -2 to +2.
Discussion: Interpreting the Findings
This comparative analysis yields several critical takeaways for analytical scientists:
-
Method Suitability: Both LC-MS/MS and GC-MS/MS are capable of accurately quantifying NSME at the 10 ppb level. The consensus means from both methods closely approximate the true spiked value.
-
Superiority of LC-MS/MS: The LC-MS/MS method exhibited superior precision (lower relative standard deviations) and lower limits of quantification (LoQs). This is largely attributable to the simpler sample preparation, which avoids the potential for variability introduced during a derivatization step.
-
Viability of GC-MS/MS: While more complex, the GC-MS/MS method remains a robust and viable option, particularly for laboratories with extensive experience and instrumentation in this area.
-
Inter-laboratory Variability: The spread of results underscores the inherent variability that exists between different laboratories. This can stem from subtle differences in instrument performance, analyst technique, and environmental factors.
-
The Power of Z-Scores: The Z-score is a powerful statistical tool for identifying outlier data.[9] In this study, Laboratory 10 was flagged as an outlier in both methods, indicating a potential systematic issue that warrants a thorough root cause analysis.
Conclusion and Expert Recommendations
Based on this comprehensive analysis, the following recommendations are put forth to guide the development and implementation of analytical methods for NSME:
-
LC-MS/MS as the Method of Choice: For its sensitivity, precision, and streamlined workflow, LC-MS/MS should be considered the primary analytical technique for the routine analysis of NSME and other semi-volatile nitrosamines.
-
Unyielding Commitment to Validation: Irrespective of the chosen technology, a rigorous method validation that adheres to the principles outlined in ICH Q2(R2) is non-negotiable.[3]
-
The Value of Proficiency Testing: Regular participation in inter-laboratory studies or proficiency testing programs is essential for benchmarking performance and ensuring the continued reliability of analytical data.
-
A Culture of Continuous Improvement: Any identified outliers or systematic deviations should be rigorously investigated to drive corrective and preventative actions, thereby enhancing the overall quality and reliability of nitrosamine testing.
By embracing these principles of analytical excellence, the pharmaceutical industry can confidently address the challenge of nitrosamine impurities, safeguarding patient health and maintaining the integrity of the global drug supply.
References
-
U.S. Food and Drug Administration. (2024). Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]
-
LCGC International. (2025). Common Challenges in Nitrosamine Analysis: An LCGC International Peer Exchange. Retrieved from [Link]
-
European Medicines Agency. (2020). Nitrosamine impurities in human medicinal products. Retrieved from [Link]
-
anCHem. (n.d.). Overcoming the challenges of nitrosamine impurities in drugs. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs). Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Why Regulatory Agencies Require Validated Methods for Nitrosamines. Retrieved from [Link]
-
The Analytical Scientist. (2025). Trends and Challenges in Nitrosamine Testing: Part Two. Retrieved from [Link]
-
International Council for Harmonisation. (2022). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Restek. (2021). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Retrieved from [Link]
-
Werneth, M., et al. (2021). Stereospecific Response of E/Z-isomers of N-Nitrososarcosine in LC–ESI–MS/MS. Journal of Chromatographic Science, 59(9), 813–822. Retrieved from [Link]
-
California Air Resources Board. (2024). Inter laboratory Comparison 2023 Report. Retrieved from [Link]
Sources
- 1. edaegypt.gov.eg [edaegypt.gov.eg]
- 2. anchem.pl [anchem.pl]
- 3. resolvemass.ca [resolvemass.ca]
- 4. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 5. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 6. theanalyticalscientist.com [theanalyticalscientist.com]
- 7. researchgate.net [researchgate.net]
- 8. Stereospecific Response of E/Z-isomers of N-Nitrososarcosine in LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchmark-intl.com [benchmark-intl.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Selecting the Optimal HPLC Column for N-Nitroso Sarcosine Methyl Ester (NSME) Analysis
In the landscape of pharmaceutical quality control, the scrutiny of N-nitrosamine impurities stands as a paramount challenge. These compounds, classified as probable human carcinogens, can emerge at various stages of the manufacturing process and necessitate detection at trace levels.[1][2] N-Nitroso Sarcosine Methyl Ester (NSME) is one such N-nitrosamine that demands robust and reliable analytical methods for its separation and quantification. The choice of an High-Performance Liquid Chromatography (HPLC) column is the cornerstone of a successful separation, directly influencing retention, resolution, peak shape, and overall method sensitivity.
This guide provides an in-depth comparison of various HPLC column technologies for the analysis of NSME and related nitrosamines. We will delve into the mechanistic principles behind each column's stationary phase, present comparative data, and offer a logical framework for selecting the most appropriate column for your specific analytical needs, moving beyond a simple listing of options to explain the causality behind experimental choices.
The Analytical Challenge: The Physicochemical Nature of NSME
This compound is a relatively small and polar molecule. This characteristic presents a significant hurdle in reversed-phase (RP) chromatography, the workhorse of most analytical laboratories. Traditional C18 columns, which separate compounds based on hydrophobicity, often provide insufficient retention for such polar analytes, leading to their elution at or near the solvent front (void volume). This co-elution with other unretained matrix components can severely compromise method sensitivity and accuracy. Therefore, selecting a column with a stationary phase engineered for enhanced retention of polar compounds is not merely an optimization step but a fundamental requirement.
Comparative Analysis of HPLC Column Chemistries
The selection of an HPLC column must be a deliberate process based on the analyte's properties and the separation goals. Below, we compare several common stationary phases suitable for NSME analysis, supported by data from established nitrosamine analysis methodologies.
Conventional C18 Columns
Standard C18 (octadecylsilane) columns are the most common in reversed-phase HPLC. While they excel at separating non-polar to moderately polar compounds, their performance with highly polar nitrosamines can be suboptimal, especially when using highly aqueous mobile phases, which can lead to a phenomenon known as "phase collapse."
-
Mechanism: Primarily hydrophobic (van der Waals) interactions.
-
Strengths: Widely available, extensive literature support, high durability.
-
Limitations: Poor retention for very polar analytes like NSME. Susceptible to phase collapse in >95% aqueous mobile phases.
-
Expert Insight: A standard C18 column should be considered a starting point for method development but is unlikely to be the optimal final choice for NSME without significant mobile phase modifications, such as the use of ion-pairing reagents, which can complicate mass spectrometry (MS) detection.[3]
Aqueous C18 (AQ-C18) Columns
To address the limitations of traditional C18 phases, manufacturers developed "aqueous" C18 columns. These columns incorporate modifications, such as polar-embedded or polar-endcapped groups, that allow them to remain fully wetted even in 100% aqueous mobile phases.
-
Mechanism: Mixed-mode, combining hydrophobic interactions with hydrophilic interactions (e.g., hydrogen bonding).
-
Strengths: Enhanced retention of polar compounds compared to conventional C18.[4] Resistant to phase collapse, enabling the use of highly aqueous mobile phases ideal for retaining polar nitrosamines.
-
Limitations: Selectivity can differ significantly from traditional C18 phases.
-
Expert Insight: AQ-C18 columns represent a significant improvement for the analysis of a broad range of nitrosamines. They offer a good balance of retention for both polar and non-polar nitrosamines, making them an excellent choice for general-purpose screening methods.
Pentafluorophenyl (PFP) Columns
PFP columns feature a stationary phase with pentafluorophenyl propyl ligands. This phase offers a unique and alternative selectivity to C18 columns, engaging in multiple modes of interaction.
-
Mechanism: A complex combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.[5]
-
Strengths: Exceptional selectivity for structurally similar compounds, including positional isomers, halogenated compounds, and polar analytes.[5][6] Often provides enhanced retention for electron-deficient compounds like nitrosamines.
-
Limitations: The multiple interaction mechanisms can sometimes make method development less predictable than with C18 phases.
-
Expert Insight: PFP columns are a powerful tool when C18-based columns fail to provide adequate resolution. Their unique selectivity is particularly valuable for separating NSME from other structurally similar impurities or degradation products. The FDA has recognized the utility of PFP phases in its own validated methods for nitrosamine analysis.[5]
Porous Graphitic Carbon (PGC) Columns
PGC columns are packed with spherical particles of graphite, offering a distinct separation mechanism from silica-based reversed-phase columns.
-
Mechanism: Separation is based on the polarizability of the analyte and its ability to displace the mobile phase from the planar graphite surface.
-
Strengths: Excellent retention of very polar compounds. High stability over an extended pH range (1-14) and at high temperatures.
-
Limitations: Can exhibit strong retention for some compounds, requiring stronger mobile phases for elution. Peak shape can sometimes be an issue for certain analytes.
-
Expert Insight: For extremely polar nitrosamines that are unretained on even aqueous C18 columns, a PGC column is a compelling alternative. Its robustness at high pH can also be leveraged to manipulate the charge state of acidic or basic analytes to improve retention and selectivity.
Hydrophilic Interaction Liquid Chromatography (HILIC) Columns
HILIC is a separation mode that uses a polar stationary phase (e.g., bare silica, or bonded with amide, diol, or zwitterionic ligands) and a mobile phase with a high concentration of organic solvent. It is specifically designed for the retention and separation of highly polar compounds.
-
Mechanism: Partitioning of the polar analyte into a water-enriched layer on the surface of the polar stationary phase.
-
Strengths: Superior retention for very polar analytes that are unretained in reversed-phase chromatography.[7][8] Provides orthogonal selectivity to reversed-phase methods.
-
Limitations: Requires careful control of mobile phase water content; equilibration times can be longer than in RPLC. Matrix effects in LC-MS can differ from RPLC.
-
Expert Insight: HILIC is an advanced approach that should be considered when NSME proves too polar for even aqueous C18 or PGC columns. A recent innovative method utilized a HILIC-based solid-phase extraction (SPE) to effectively clean up samples by retaining polar active pharmaceutical ingredients (APIs) while allowing various nitrosamines to pass through, highlighting the power of this chemistry in complex matrices.[7][8]
Quantitative Performance Comparison
The following table summarizes the key performance attributes of the discussed HPLC columns for the analysis of polar nitrosamines like NSME.
| Column Type | Primary Separation Mechanism | Retention of Polar Nitrosamines | Selectivity / Resolution | Peak Shape | Best Use Case |
| Conventional C18 | Hydrophobic | Low | Moderate | Good | General RPLC for less polar analytes |
| Aqueous C18 (AQ-C18) | Hydrophobic & Hydrophilic | Moderate to High | Good | Excellent | General-purpose nitrosamine screening[4] |
| Pentafluorophenyl (PFP) | Mixed-Mode (Hydrophobic, π-π, Dipole) | Moderate to High | Excellent | Excellent | Isomer separation, orthogonal screening[5] |
| Porous Graphitic Carbon (PGC) | Polarizability / Adsorption | High to Very High | Good | Good | Very polar analytes, wide pH range |
| HILIC | Partitioning | Very High | Excellent | Good | Extremely polar analytes[8] |
Experimental Protocols & Workflows
A self-validating protocol is crucial for ensuring the trustworthiness of results. Below is a representative LC-MS/MS method adaptable for NSME analysis, based on methodologies outlined by regulatory bodies and leading manufacturers.
Representative Protocol: NSME Analysis using an Aqueous C18 Column
1. Objective: To quantify this compound in an Active Pharmaceutical Ingredient (API) matrix using HPLC coupled with tandem mass spectrometry (LC-MS/MS).
2. Materials:
-
Column: Ascentis® Express C18 (or equivalent AQ-C18), 150 x 3.0 mm, 2.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol (or Acetonitrile)
-
Sample Diluent: 1% Formic Acid in Water
-
Standards: Certified reference standards of NSME and an appropriate isotopically labeled internal standard (e.g., NSME-d3).
3. Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
Gradient Program:
-
0.0 min: 5% B
-
10.0 min: 60% B
-
10.1 min: 95% B
-
12.0 min: 95% B
-
12.1 min: 5% B
-
15.0 min: 5% B (Re-equilibration)
-
4. MS/MS Conditions (Illustrative):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM): Monitor for a specific precursor ion → product ion transition for both NSME and its internal standard. (Transitions must be empirically determined).
-
System Suitability:
-
Correlation Coefficient (r): ≥ 0.99 for the calibration curve.
-
Peak Asymmetry: 0.8 - 1.5 for the standard at the target concentration.
-
Signal-to-Noise (S/N): > 10 for the lowest calibration standard.
-
5. Sample Preparation:
-
Accurately weigh 80 mg of the API into a 2 mL centrifuge tube.
-
Add 1188 µL of diluent and 12 µL of the internal standard solution.
-
Vortex for 20 minutes to ensure complete dissolution and extraction.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.
Visualization of Workflows and Logic
Visual diagrams are essential for clarifying complex processes and decision-making logic.
Experimental Workflow Diagram
Caption: High-level experimental workflow for NSME analysis.
Decision Logic for HPLC Column Selection
Caption: Decision tree for selecting an appropriate HPLC column.
Conclusion
The successful separation of this compound is fundamentally dependent on an informed HPLC column selection. While conventional C18 columns may offer insufficient retention, modern phases provide robust solutions. Aqueous C18 columns serve as an excellent and reliable starting point for most nitrosamine screening methods due to their enhanced polar retention. For challenging separations involving isomers or complex matrices, PFP columns offer unique and powerful selectivity. In cases of extreme polarity where even these columns fall short, HILIC and Porous Graphitic Carbon columns provide effective, orthogonal separation mechanisms.
Ultimately, the choice of column is a critical parameter that must be validated within a comprehensive analytical method. By understanding the underlying separation mechanisms and aligning them with the specific challenges posed by NSME and the sample matrix, researchers can develop highly sensitive, accurate, and trustworthy methods to ensure the safety and quality of pharmaceutical products.
References
- U.S. Food and Drug Administration. (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. FDA.gov.
- U.S. Food and Drug Administration. (2023). Control of Nitrosamine Impurities in Human Drugs. FDA.gov.
- LCGC International. (2023). HILIC-SPE and LC–HRMS Method Used for N-Nitrosamine Detection in Pharmaceuticals. Chromatographyonline.com.
- Shimadzu Asia Pacific. (n.d.). Analysis of nitrosamine impurities according to USP General Chapter < 1469 >. Shimadzu.com.
- Sigma-Aldrich. (n.d.). Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter. Sigmaaldrich.com.
- GMP Publishing. (2021). USP: New General Chapter <1469> on Nitrosamine Impurities. Gmp-publishing.com.
- U.S. Food and Drug Administration. (2024). FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. Fda.gov.
- Agilent. (n.d.). Nitrosamines Analysis in Pharmaceuticals. Agilent.com.
- ACS Publications. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. pubs.acs.org.
- Sigma-Aldrich. (n.d.). Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter. Sigmaaldrich.com.
- U.S. Pharmacopeia. (2020). General Chapter <1469> Nitrosamine Impurities. Usp.org.
- RUL Repository. (n.d.). A comprehensive approach for N-nitrosamine determination in pharmaceuticals using a novel HILIC-based solid phase extraction and LC-HRMS. Rul.uni-lj.si.
- PubMed. (1999). Separation of N-nitrosoamino acids by C18 reversed-phase ion-pair high-performance liquid chromatography and compatible detection by electrospray ionization mass spectrometry. Pubmed.ncbi.nlm.nih.gov.
- GL Sciences. (n.d.). Analysis of nitrosamines by LC-MS/MS and HPLC, using InertSustain AQ-C18 -comparison with PFP column-. Glsciences.com.
- Agilent. (2021). Nitrosamines Analysis in Pharmaceuticals. Agilent.com.
- CoLab. (2022). An improved analytical method for quantitation of nitrosamine impurities in ophthalmic solutions using liquid chromatography with tandem mass spectrometry. Colab.elsevier.com.
- Sigma-Aldrich. (n.d.). HPLC Analysis of Nitrosamines on Supel™ Carbon LC. Sigmaaldrich.com.
Sources
- 1. fda.gov [fda.gov]
- 2. agilent.com [agilent.com]
- 3. Separation of N-nitrosoamino acids by C18 reversed-phase ion-pair high-performance liquid chromatography and compatible detection by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glsciences.com [glsciences.com]
- 5. agilent.com [agilent.com]
- 6. An improved analytical method for quantitation of nitrosamine impurities in ophthalmic solutions using liquid chromatography with tandem mass spectrometry | CoLab [colab.ws]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. RUL - A comprehensive approach for N-nitrosamine determination in pharmaceuticals using a novel HILIC-based solid phase extraction and LC-HRMS [repozitorij.uni-lj.si]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized N-Nitroso Sarcosine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of synthesized compounds is not merely a quality metric; it is a cornerstone of safety and efficacy. This is particularly true for N-nitroso compounds, a class of substances that are often potent mutagens and are classified as probable human carcinogens.[1] N-Nitroso Sarcosine Methyl Ester, a derivative of the naturally occurring amino acid sarcosine, is a compound of interest in various research contexts. Its synthesis, however, can introduce impurities that may compromise experimental outcomes and pose safety risks.
This guide provides an in-depth comparison of analytical techniques for assessing the purity of synthesized this compound. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reliable purity assessment.
The Synthetic Landscape and Potential Impurities
The synthesis of this compound typically involves the nitrosation of its precursor, sarcosine methyl ester. This reaction is commonly achieved using a nitrosating agent such as sodium nitrite under acidic conditions, or other reagents like tert-butyl nitrite.[2][3] Understanding this synthetic route is crucial as it informs the potential impurity profile of the final product.
Potential Impurities:
-
Unreacted Sarcosine Methyl Ester: Incomplete nitrosation will result in the presence of the starting material.
-
Residual Nitrosating Agents: Traces of nitrite salts or other nitrosating agents may remain.
-
Byproducts of Side Reactions: Depending on the reaction conditions, various side reactions can occur, leading to the formation of other N-nitroso compounds or degradation products.
-
Solvents and Reagents: Residual solvents and other reagents used in the synthesis and purification process can also be present.
The primary goal of purity assessment is to identify and quantify these impurities to ensure the synthesized this compound meets the required specifications for its intended use.
A Comparative Analysis of Purity Assessment Techniques
A multi-faceted approach employing various analytical techniques is essential for a comprehensive purity assessment. Each method offers unique advantages in terms of sensitivity, selectivity, and the type of information it provides.
| Technique | Principle | Detects | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Structural integrity, presence of proton and carbon-containing impurities. | Provides detailed structural information, non-destructive. | Lower sensitivity compared to mass spectrometry techniques. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase. | Non-volatile and thermally labile impurities. | High resolution, quantitative accuracy, suitable for a wide range of compounds. | May require derivatization for detection of certain impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile components of a mixture followed by mass analysis. | Volatile impurities and provides structural information based on fragmentation patterns. | High sensitivity and selectivity, excellent for volatile and semi-volatile compounds. | Not suitable for non-volatile or thermally labile compounds without derivatization. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, identifying functional groups. | Presence of specific functional groups, can indicate the presence of certain impurities. | Fast, non-destructive, provides information on chemical bonding. | Not suitable for complex mixtures, provides limited quantitative information. |
In-Depth Methodologies and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is an unparalleled tool for confirming the structural identity of the synthesized this compound and for identifying structurally similar impurities. Both ¹H and ¹³C NMR should be employed for a thorough analysis.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the different proton environments in the molecule. Due to restricted rotation around the N-N bond, N-nitrosamines can exist as a mixture of E and Z isomers, which may result in two sets of signals for each proton.[4]
-
N-CH₃ protons: Will appear as one or two singlets.
-
-CH₂- protons: Will appear as one or two singlets.
-
-OCH₃ protons: Will appear as one or two singlets.
The presence of unreacted sarcosine methyl ester would be indicated by a separate set of signals corresponding to its structure.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
-
Carbonyl carbon (C=O): Expected to appear in the range of 170-185 ppm.[5]
-
N-CH₃ carbon: Expected to appear at a distinct chemical shift.
-
-CH₂- carbon: Expected to appear at a distinct chemical shift.
-
-OCH₃ carbon: Expected to appear at a distinct chemical shift.
The presence of additional peaks would suggest carbon-containing impurities.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve an accurately weighed amount of the synthesized this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different protons. Compare the chemical shifts and coupling patterns to known reference spectra or predicted values to confirm the structure and identify any impurities.
High-Performance Liquid Chromatography (HPLC): The Separation Powerhouse
HPLC is a cornerstone technique for the purity assessment of non-volatile compounds like this compound.[6] Its high resolving power allows for the separation of the main compound from its impurities, enabling accurate quantification.
Method Development Considerations:
-
Column Selection: A reversed-phase C18 column is a common starting point for the separation of moderately polar compounds.
-
Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol is typically used. The gradient elution, where the mobile phase composition is changed over time, is often necessary to achieve optimal separation of all components.
-
Detection: UV detection is suitable for N-nitrosamines, which typically have a UV absorbance maximum around 230-240 nm.[7] For higher sensitivity and specificity, coupling HPLC with a mass spectrometer (LC-MS) is the preferred method.[1]
Experimental Protocol: HPLC-UV Analysis
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase composition.
-
Standard Preparation: Prepare a series of standard solutions of a reference standard of this compound at known concentrations.
-
Sample Preparation: Dissolve an accurately weighed amount of the synthesized product in the mobile phase to a known concentration.
-
Injection and Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis: Identify the peak corresponding to this compound by comparing its retention time with that of the reference standard. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Expert
GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds.[8] While this compound itself has limited volatility, GC-MS can be an excellent tool for detecting volatile impurities that may be present from the synthesis, such as residual solvents or certain byproducts.
Key Considerations:
-
Derivatization: For the analysis of this compound itself by GC-MS, a derivatization step to increase its volatility might be necessary. However, this can add complexity to the sample preparation.
-
Mass Spectral Fragmentation: The mass spectrometer provides a unique fragmentation pattern for each compound, which acts as a chemical fingerprint for identification. Common fragmentation pathways for nitrosamines include the loss of the NO radical (30 Da) and OH radical (17 Da).[9]
Experimental Protocol: GC-MS Analysis for Volatile Impurities
-
Sample Preparation: Dissolve a known amount of the synthesized product in a suitable volatile solvent.
-
Injection: Inject a small volume of the sample solution into the GC inlet.
-
Separation: The volatile components are separated on a capillary column based on their boiling points and interactions with the stationary phase.
-
Detection and Identification: The separated components are ionized and fragmented in the mass spectrometer. The resulting mass spectra are compared to a library of known spectra for identification.
-
Quantification: The abundance of each identified impurity can be estimated based on its peak area.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[10] For this compound, the key characteristic absorption bands to look for are:
-
N-N=O stretch: This group typically shows two absorption bands. One is in the region of 1486–1408 cm⁻¹ and another broader, stronger band between 1346–1265 cm⁻¹.[11]
-
C=O (ester) stretch: A strong absorption band is expected in the range of 1750-1730 cm⁻¹.[12]
-
C-H stretch: Aliphatic C-H stretching vibrations will be observed in the region of 3000-2850 cm⁻¹.[13]
The absence of an N-H stretching band (typically around 3300-3500 cm⁻¹) and the presence of the N-N=O stretching bands would indicate the successful nitrosation of the secondary amine.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a KBr pellet, or a thin film on a salt plate.
-
Data Acquisition: Record the FTIR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and compare them to the expected frequencies for this compound. The presence of unexpected bands may indicate impurities.
Conclusion: A Holistic Approach to Purity Assessment
No single analytical technique can provide a complete picture of the purity of synthesized this compound. A comprehensive and robust assessment relies on the intelligent application of multiple, complementary methods. NMR spectroscopy provides the definitive structural confirmation, HPLC allows for the accurate quantification of non-volatile impurities, GC-MS is invaluable for detecting volatile contaminants, and FTIR offers a quick and easy way to verify the presence of key functional groups.
By understanding the principles behind each technique and following validated protocols, researchers can confidently assess the purity of their synthesized this compound, ensuring the integrity and reliability of their scientific endeavors.
References
- Urbański, T., & Szymański, S. (1958). Ultraviolet and Infrared Spectra of Some Nitrosamines. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, Geologiques et Geographiques, 6, 227-232.
-
PubChem. (n.d.). N-Nitrososarcosine. National Center for Biotechnology Information. Retrieved from [Link]
-
Veeprho. (n.d.). N-Nitrososarcosine | CAS 13256-22-9. Retrieved from [Link]
-
CliniSciences. (n.d.). This compound [51938-19-3]. Retrieved from [Link]
-
Pani, J. (2014). Determination of N-Nitrososarcosine (NSAR) in tobacco. CORESTA. Retrieved from [Link]
- Yedage, S. L., & Bhanage, B. M. (2017). An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. Green Chemistry, 19(14), 3344-3349.
- Parchment, R. E., & Gordon, G. B. (2021). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Journal of Pharmaceutical and Biomedical Analysis, 197, 113943.
-
ChemSrc. (n.d.). N-Nitrososarcosine Methyl Ester | CAS#:51938-19-3. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2023). Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies. Retrieved from [Link]
- S. S. Buehler, & A. D. P. de la Torre (2022). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 219, 114948.
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. Retrieved from [Link]
-
Patsnap. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? Retrieved from [Link]
- Metin, B. (2012). Basic 1H- and 13C-NMR Spectroscopy.
- Boopathi, M. N., et al. (2024). A comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds.
- Jones, A. M., et al. (2016).
- ApSimon, J. W., & Cooney, J. D. (1972). Some Aspects of the Mass Spectra of. N-Nitrosamines.
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry. Retrieved from [Link]
- Giri, S. K., et al. (2024). Analytical Method Development And Validation For Determination Of Nitrosamine Impurities N-Nitrosodibutylamine (Ndba) & Nitroso Of N-Dimethyl Erythromycin In Sertraline Hcl Drug Substance By Lc-Ms/Ms.
-
GL Sciences Inc. (n.d.). Analysis of nitrosamines by LC-MS/MS and HPLC, using InertSustain AQ-C18 -comparison with PFP column-. Retrieved from [Link]
-
Spectroscopy Online. (2024). SPE and GC–MS for Analyzing N–Nitrosamine Impurities in Cough Syrups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrosamine synthesis by nitrosation. Retrieved from [Link]
- Elder, D. P., et al. (2021). Pathways for N -Nitroso Compound Formation: Secondary Amines and Beyond.
- DH Tech. Dev. Pte. Ltd. (2023).
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. veeprho.com [veeprho.com]
- 3. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. coresta.org [coresta.org]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Nitrososarcosine | C3H6N2O3 | CID 25811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 12. eng.uc.edu [eng.uc.edu]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
A Comparative Guide to the Genotoxicity of N-Nitroso Sarcosine Methyl Ester and NDMA
Prepared by: Gemini, Senior Application Scientist
This guide provides a detailed comparison of the genotoxic profiles of two N-nitroso compounds: N-Nitroso Sarcosine Methyl Ester (NSME) and the well-characterized N-Nitrosodimethylamine (NDMA). For the purposes of this guide, and due to the prevalence of data on its parent acid, N-Nitrososarcosine (NSAR), NSME's genotoxic properties will be discussed in the context of NSAR. Both compounds belong to a class of potent genotoxic carcinogens that require metabolic activation to exert their effects. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of their mechanisms of action, comparative potency in standard assays, and the experimental methodologies used for their evaluation.
Introduction to N-Nitrosamines
N-nitroso compounds (NOCs) are a significant class of chemical carcinogens found in various environmental sources, including preserved foods, cosmetics, and as impurities in pharmaceutical products.[1][2][3] Their carcinogenicity is intrinsically linked to their genotoxicity; they are pro-mutagens that, once metabolically activated, can directly damage DNA, leading to mutations that can initiate carcinogenesis.[1] N-Nitrosodimethylamine (NDMA) is one of the most studied nitrosamines, classified by the International Agency for Research on Cancer (IARC) as a Group 2A carcinogen, meaning it is probably carcinogenic to humans.[1][4] N-Nitrososarcosine (NSAR) and its esters, like NSME, are also of concern due to their structural similarity and demonstrated carcinogenicity in animal models.[5][6] This guide dissects the genotoxic evidence for both, providing a framework for risk assessment.
Mechanism of Genotoxicity: The Critical Role of Metabolic Activation
Neither NDMA nor NSME/NSAR is directly genotoxic. They require enzymatic conversion, primarily by Cytochrome P450 (CYP) enzymes in the liver, to form highly reactive electrophilic intermediates that can alkylate DNA.[3][7][8]
NDMA: α-Hydroxylation and the Methyldiazonium Ion
The bioactivation of NDMA is a well-established pathway.[9] It is initiated by CYP-mediated oxidation at one of the methyl groups (α-hydroxylation). This creates an unstable intermediate, α-hydroxy-NDMA, which spontaneously decomposes. This decomposition releases formaldehyde and the highly reactive methyldiazonium ion.[7][9][10] This ion is the ultimate electrophile that readily transfers a methyl group to nucleophilic sites on DNA bases.
Key DNA adducts formed include N7-methylguanine (N7-MeG) and, most critically, O6-methylguanine (O6-MeG).[7] While N7-MeG is the most abundant adduct, it is the miscoding O6-MeG lesion that is considered central to NDMA's mutagenicity. During DNA replication, O6-MeG can mispair with thymine instead of cytosine, leading to characteristic G:C to A:T transition mutations.[11]
Caption: Metabolic activation pathway of NDMA.
N-Nitrososarcosine (NSAR): A Pathway to Carboxymethylation
The metabolic activation of NSAR is less extensively detailed than that of NDMA but is understood to proceed via a similar initial step of α-hydroxylation. In this case, the oxidation occurs on the methylene carbon adjacent to the N-nitroso group. This generates an unstable α-hydroxy intermediate that decomposes to yield glyoxylic acid and the same methyldiazonium ion produced by NDMA.
However, an alternative and distinct pathway involves the formation of a reactive species that leads to the carboxymethylation of DNA. While less characterized, this pathway would result in different types of DNA adducts compared to the simple methylation by NDMA. Furthermore, it is crucial to note that NSAR can decarboxylate upon heating to form NDMA, which could be a confounding factor in some carcinogenicity studies.[5]
Caption: Workflow for the Enhanced Ames Test.
Protocol Steps:
-
Culture Preparation: Grow an overnight culture of the appropriate bacterial tester strain (e.g., S. typhimurium TA1535) in nutrient broth.
-
S9 Mix Preparation: Prepare the S9 metabolic activation mixture containing 30% hamster liver S9 fraction, cofactors (NADP+, G6P), and buffer. Keep on ice.
-
Exposure: In a sterile test tube, combine 0.1 mL of bacterial culture, 0.5 mL of S9 mix (or buffer for the non-activated control), and the test chemical at various concentrations.
-
Pre-incubation: Incubate the mixture for 20-30 minutes at 37°C with gentle shaking to allow for metabolic activation and interaction with bacterial DNA. [11]5. Plating: Add 2 mL of molten top agar (containing a trace amount of histidine to allow for a few initial cell divisions) to the tube, mix gently, and pour onto a minimal glucose agar plate.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive result is defined as a reproducible, dose-related increase in the number of revertant colonies, typically at least a two-fold increase over the negative control.
In Vitro Comet Assay (Single Cell Gel Electrophoresis)
Causality: The Comet Assay is a visually intuitive and sensitive method for detecting DNA strand breaks in individual cells. [12][13][14]When cells with damaged DNA are embedded in agarose, lysed, and subjected to electrophoresis under alkaline conditions (pH >13), the negatively charged DNA fragments migrate out of the nucleus towards the anode. [12][15]The resulting image resembles a "comet," with the head containing intact DNA and the tail consisting of fragmented DNA. The intensity and length of the tail are proportional to the amount of DNA damage. This assay is ideal for nitrosamines as it directly measures the DNA damage resulting from alkylation and subsequent DNA repair processes.
Protocol Steps:
-
Cell Treatment: Expose a suitable mammalian cell line (e.g., HepaRG, which are metabolically competent, or CHO cells with an external S9 system) to various concentrations of NSME or NDMA for a defined period (e.g., 4-24 hours).
-
Cell Embedding: Harvest the cells and mix a small aliquot with low-melting-point agarose. Pipette this mixture onto a specially coated microscope slide and allow it to solidify.
-
Lysis: Immerse the slides in a high-salt lysis buffer (containing detergents like Triton X-100) overnight at 4°C. This step removes cell membranes and histones, leaving behind the nuclear DNA as a "nucleoid." [12]4. Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high-pH alkaline buffer (e.g., pH >13) for 20-40 minutes. This unwinds the DNA and exposes single-strand breaks and alkali-labile sites. [12]5. Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes. Fragmented DNA will migrate out of the nucleoid.
-
Neutralization and Staining: Neutralize the slides with a Tris buffer, stain with a fluorescent DNA dye (e.g., SYBR Green), and visualize using a fluorescence microscope.
-
Analysis: Use image analysis software to score at least 50-100 comets per sample. The primary endpoint is the "% Tail DNA" (the percentage of total DNA fluorescence in the tail), which quantifies the extent of damage.
In Vivo Rodent Micronucleus Assay
Causality: This assay detects damage to chromosomes or the mitotic spindle apparatus in vivo. [16][17][18][19]When an erythroblast in the bone marrow expels its main nucleus to become a polychromatic erythrocyte (PCE), any chromosome fragments or whole chromosomes that lag behind during cell division are left in the cytoplasm, forming small secondary nuclei called micronuclei. [18]An increase in the frequency of micronucleated PCEs (MN-PCEs) in treated animals indicates that the test substance is clastogenic or aneugenic. This assay is crucial as it incorporates the complexities of whole-animal metabolism, distribution, and excretion. [16][18]
Caption: Workflow for the In Vivo Micronucleus Assay.
Protocol Steps:
-
Dose Administration: Administer the test substance (and vehicle/positive controls) to a group of rodents (typically mice) via a relevant route of exposure (e.g., oral gavage). At least three dose levels are used, up to a maximum tolerated dose. [18]2. Sample Collection: At 24 and 48 hours after dosing, humanely euthanize the animals. [18]The 24-hour timepoint captures peak plasma concentration effects, while the 48-hour point can detect compounds that delay cell division.
-
Bone Marrow Extraction: Excise the femurs and flush the bone marrow with fetal bovine serum.
-
Slide Preparation: Centrifuge the cell suspension, remove the supernatant, and use the cell pellet to prepare thin smears on clean microscope slides.
-
Staining: After air-drying, stain the slides using a method that differentiates young, anucleated PCEs from older, normochromatic erythrocytes (NCEs) and allows for visualization of micronuclei (e.g., Giemsa or a fluorescent stain like acridine orange).
-
Microscopic Analysis: Under a microscope, score at least 4000 PCEs per animal for the presence of micronuclei. [18]A positive result requires a statistically significant, dose-dependent increase in the frequency of MN-PCEs in any dose group compared to the vehicle control.
-
Cytotoxicity Assessment: The ratio of PCEs to NCEs is calculated to assess bone marrow toxicity. A significant decrease in this ratio indicates cytotoxicity.
Synthesis and Conclusion
The evidence overwhelmingly confirms that both N-Nitrosodimethylamine and N-Nitroso Sarcosine (and by extension, its methyl ester) are genotoxic agents that require metabolic activation to damage DNA.
-
Potency: The available data consistently indicate that NDMA is a more potent genotoxin and carcinogen than NSAR . [20][21]It is positive across a wider range of assays and generally at lower concentrations. Quantitative analysis in human HepaRG cells showed NDMA produced the strongest genotoxic response among several nitrosamines tested. [22]* Mechanism: Both compounds can ultimately generate a methylating agent, the methyldiazonium ion, which forms mutagenic O6-MeG adducts. However, NSAR may also act via a carboxymethylating pathway, a mechanistic distinction that warrants further research.
-
Testing Strategy: The evaluation of these compounds requires carefully selected and optimized assays. The Enhanced Ames Test with hamster liver S9 is critical for assessing mutagenicity, while in vitro assays in metabolically competent cells (like HepaRG) and in vivo assays (Comet and Micronucleus) provide essential data on DNA damage and chromosomal effects within a physiological context.
For drug development professionals, the presence of either compound as an impurity is a significant safety concern. While regulatory limits for NSAR/NSME may be less established than for NDMA, its confirmed genotoxic and carcinogenic properties necessitate rigorous risk assessment and control. Based on the Carcinogenic Potency Categorization Approach (CPCA), N-nitrososarcosine is placed in a lower potency category (e.g., Category 4 with an acceptable intake of 1500 ng/day) compared to NDMA (Category 1, 18 ng/day), reflecting its weaker carcinogenic potential. [20]This comparative guide underscores the importance of a mechanism-based, multi-assay approach to characterizing the genotoxic risk of N-nitroso compounds.
References
-
In vivo rodent micronucleus assay: protocol, conduct and data interpretation. PubMed. Available at: [Link]
-
Metabolic activation pathways for NDMA and NDEA. (A)... ResearchGate. Available at: [Link]
-
Comet Assay Protocol. McGill University. Available at: [Link]
-
Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications. MDPI. Available at: [Link]
-
Toxicological Profile for N-Nitrosodimethylamine (NDMA). Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]
-
Comet assay: a versatile but complex tool in genotoxicity testing. National Institutes of Health (NIH). Available at: [Link]
-
HEALTH EFFECTS - Toxicological Profile for N-Nitrosodimethylamine (NDMA). National Center for Biotechnology Information (NCBI). Available at: [Link]
-
REFERENCES - Toxicological Profile for N-Nitrosodimethylamine (NDMA). National Center for Biotechnology Information (NCBI). Available at: [Link]
-
The miniaturized enzyme-modified comet assay for genotoxicity testing of nanomaterials. Nature Protocols. Available at: [Link]
-
The Comet Assay: A Sensitive Genotoxicity Test for the Detection of DNA Damage and Repair. ResearchGate. Available at: [Link]
-
in vivo comet assay: use and status in genotoxicity testing. Oxford Academic. Available at: [Link]
-
Mutagenicity of nitrosamines in enhanced Ames tests: A review of strain, metabolism, and solvent effects. ScienceDirect. Available at: [Link]
-
In vivo micronucleus assay in mouse bone marrow and peripheral blood. PubMed. Available at: [Link]
-
In Vivo Micronucleus Assay in Mouse Bone Marrow and Peripheral Blood. Springer Nature. Available at: [Link]
-
Ames Test for N-Nitrosamines: Assessing Mutagenicity. IPHASE Biosciences. Available at: [Link]
-
Toxicological Summary for: N-Nitrosodimethylamine (NDMA). Minnesota Department of Health. Available at: [Link]
-
A deep dive into historical Ames study data for N-nitrosamine compounds. ResearchGate. Available at: [Link]
-
Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. Lhasa Limited. Available at: [Link]
-
Current Status Of The Ames Test For N-nitrosamines. Lhasa Limited. Available at: [Link]
-
OECD 474: In vivo Mammalian Micronucleus Test. Nucro-Technics. Available at: [Link]
-
Genotoxicity of a Low-Dose Nitrosamine Mixture as Drinking Water Disinfection Byproducts in NIH3T3 Cells. International Journal of Environmental Research and Public Health. Available at: [Link]
-
Practical Considerations in the Conduct of Micronucleus Test. BEMS Reports. Available at: [Link]
-
Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. National Institutes of Health (NIH). Available at: [Link]
-
Comparative genotoxicity of nitrosamine drinking water disinfection byproducts in Salmonella and mammalian cells. PubMed. Available at: [Link]
-
Toxicological Profile for N-Nitrosodimethylamine (NDMA) - References. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]
-
Proposed pathway for the metabolic activation of NDMA and the formation of 7MGua and 6MGua. ResearchGate. Available at: [Link]
-
Technical Fact Sheet – N-Nitroso-dimethylamine (NDMA). U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
N-Nitrosodimethylamine (IARC Summary & Evaluation, Volume 17, 1978). Inchem.org. Available at: [Link]
-
Some N-Nitroso Compounds. IARC Publications. Available at: [Link]
-
Genotoxicity assessment of eight nitrosamine impurities using 2D and 3D in vitro human HepaRG models. U.S. Food and Drug Administration (FDA). Available at: [Link]
-
Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. National Institutes of Health (NIH). Available at: [Link]
-
Carcinogenic effects of N-nitroso compounds in the environment. ResearchGate. Available at: [Link]
-
N-Nitrososarcosine | C3H6N2O3 | CID 25811. National Institutes of Health (NIH) PubChem. Available at: [Link]
-
N-nitrososarcosine limit. Nitrosamines Exchange Community. Available at: [Link]
-
Comparative DNA damage induced by eight nitrosamines in primary human and macaque hepatocytes. National Institutes of Health (NIH). Available at: [Link]
-
Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. ResearchGate. Available at: [Link]
-
Comparative DNA damage induced by eight nitrosamines in primary human and macaque hepatocytes. ResearchGate. Available at: [Link]
-
Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. PubMed. Available at: [Link]
-
Genotoxicity assessment of eight nitrosamines using 2D and 3D HepaRG cell models. SpringerLink. Available at: [Link]
-
Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. PubMed. Available at: [Link]
-
Activation of NMDA receptors prevents excessive metabolic decrease in hypoxic rat pups. PubMed. Available at: [Link]
Sources
- 1. N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals - Amerigo Scientific [amerigoscientific.com]
- 2. journal.environcj.in [journal.environcj.in]
- 3. experts.umn.edu [experts.umn.edu]
- 4. N-Nitrosodimethylamine (IARC Summary & Evaluation, Volume 17, 1978) [inchem.org]
- 5. N-Nitrososarcosine | C3H6N2O3 | CID 25811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 13. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vivo micronucleus assay in mouse bone marrow and peripheral blood [pubmed.ncbi.nlm.nih.gov]
- 18. nucro-technics.com [nucro-technics.com]
- 19. bemsreports.org [bemsreports.org]
- 20. N-nitrososarcosine limit - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 21. Comparative genotoxicity of nitrosamine drinking water disinfection byproducts in Salmonella and mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. fda.gov [fda.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of N-Nitroso Sarcosine Methyl Ester
Authored for Researchers, Scientists, and Drug Development Professionals
N-Nitroso Sarcosine Methyl Ester (NSME) is a member of the N-nitrosamine class of compounds, which are widely recognized for their carcinogenic potential.[1][2] As such, all waste streams containing this substance—from neat material to contaminated labware—require meticulous handling and disposal to ensure personnel safety and environmental protection.[1][3] This guide provides a comprehensive, technically grounded framework for the safe management and disposal of NSME in a laboratory setting.
Hazard Analysis and Risk Assessment: The "Why"
This compound is classified as a suspected carcinogen.[2][4] The primary toxicological concern stems from the N-nitroso functional group (N-N=O). In vivo, this group can be metabolically activated to form highly reactive electrophilic species that alkylate DNA, leading to mutagenic and carcinogenic outcomes. Exposure can occur via inhalation, ingestion, or dermal contact, making stringent engineering and personal protective controls essential.[5][6]
All personnel handling NSME must be thoroughly trained on its hazards and the specific procedures outlined in this guide and the corresponding Safety Data Sheet (SDS).[7] Work must be conducted within a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[3][8]
Mandatory Personal Protective Equipment (PPE)
Standard laboratory PPE is insufficient for handling N-nitrosamines. The following table outlines the minimum required PPE, with the rationale explained.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with two pairs of nitrile gloves or a thicker, chemical-resistant glove (e.g., Silver Shield®/4H®). | Standard nitrile gloves offer limited protection against prolonged exposure. Double-gloving provides an additional barrier and allows for safe removal of the outer, contaminated glove.[5] |
| Body Protection | Disposable, solid-front lab coat or gown. | Prevents contamination of personal clothing. A solid front offers better protection against splashes than a standard buttoned lab coat. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against splashes and aerosols. Standard safety glasses do not provide an adequate seal.[6] |
| Respiratory | Not typically required if all work is performed in a certified fume hood. | A fume hood is the primary engineering control. If there is a risk of aerosol generation outside of a hood, a risk assessment must be performed to determine the appropriate respiratory protection.[7] |
Spill Management Protocol
Accidental spills must be treated as an emergency. The primary objective is to contain and decontaminate the spill without exposing personnel.
Immediate Actions:
-
Alert personnel in the immediate area and evacuate.
-
If the spill is significant, contact your institution's Environmental Health & Safety (EHS) department immediately.[9]
-
Remove any contaminated clothing carefully, avoiding contact with skin.
Small Spill Cleanup (inside a fume hood):
-
Don all required PPE as listed in Section 2.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use cellulose-based absorbents like paper towels initially, as they may react.[5]
-
Carefully scoop the absorbed material into a dedicated, leak-proof hazardous waste container.[1]
-
Decontaminate the spill surface using one of the chemical degradation methods described in Section 4.
-
Wipe the area with disposable towels, placing all used materials into the hazardous waste container.
-
Label the container as "Hazardous Waste: this compound Spill Debris."[10]
Chemical Degradation & Neutralization Protocols
The preferred method for managing liquid NSME waste is through chemical degradation, which breaks the compound down into less hazardous products.[1][11] This should only be performed by trained personnel in a chemical fume hood.[1]
Method: Reductive Degradation using Aluminum-Nickel Alloy
This method is effective for reducing N-nitrosamines to their corresponding, less harmful amines.[1][12]
Materials:
-
Aluminum-Nickel (Al-Ni) alloy powder
-
2 M Sodium Hydroxide (NaOH) solution
-
Waste NSME solution
Step-by-Step Protocol:
-
Preparation: In a chemical fume hood, place the aqueous waste containing NSME into an appropriately sized reaction vessel equipped with a magnetic stirrer.[1]
-
Alkalinization: Slowly add 2 M NaOH solution while stirring until the pH is strongly basic (pH > 12). This is a critical step for the reaction to proceed efficiently.[1]
-
Reduction: While stirring vigorously, gradually add a stoichiometric excess of Al-Ni alloy powder. Caution: The reaction is exothermic and may produce hydrogen gas. Add the powder slowly in small portions to control the reaction rate.[1]
-
Reaction: Allow the mixture to stir at room temperature for at least 24 hours to ensure complete degradation.
-
Verification: The completeness of the reaction can be monitored by analytical methods such as HPLC or LC-MS to confirm the absence of the parent N-nitroso compound.[1]
-
Final Disposal: Even after treatment, the resulting mixture must be collected as hazardous waste. Cautiously neutralize the solution with a dilute acid (e.g., hydrochloric acid) and transfer it to a labeled hazardous waste container for disposal through your institution's EHS office.[1]
Waste Segregation and Final Disposal
Proper waste management is a critical final step. High-temperature incineration is the primary and preferred disposal route for concentrated nitrosamine waste.[11]
-
All contaminated materials —including gloves, pipette tips, vials, and spill debris—must be collected as solid hazardous waste.[10]
-
These materials should be placed in a dedicated, clearly labeled, leak-proof container. The label must read "Hazardous Waste" and include the full chemical name: "this compound."[5][10]
-
Empty containers that held the neat compound are also considered hazardous waste and must not be rinsed or reused. They should be managed as part of the solid waste stream.[10][13]
-
Never mix nitrosamine waste with other chemical waste streams to prevent cross-contamination.[11]
-
Contact your institution's EHS office for pickup and final disposal according to federal, state, and local regulations.[3][14]
Workflow and Disposal Decision Diagram
The following diagram outlines the decision-making process for handling NSME waste.
Caption: Decision workflow for handling and disposing of NSME waste.
References
-
Lunn, G., Sansone, E. B., & Keefer, L. K. (1983). Safe disposal of carcinogenic nitrosamines. Carcinogenesis, 4(3), 315–319. Available from: [Link]
-
Lunn, G., Sansone, E. B., & Keefer, L. K. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. Cancer Research, 48(3), 522–526. Available from: [Link]
-
PubMed. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. Available from: [Link]
-
PharmaGuru. (2025). How Should Expired Nitrosamine Impurities And Analytical Waste Be Safely Disposed Of. Available from: [Link]
-
LSU Health Shreveport. (2018). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N-Nitrosodiethylamine (DEN). Available from: [Link]
-
Regulations.gov. (n.d.). Guidelines for the laboratory use of chemical carcinogens. Available from: [Link]
-
ResolveMass Laboratories Inc. (2025). Nitrosamine Degradation Pathways. Available from: [Link]
-
ACS Publications. (2025). Highly Efficient Decomposition of N-Nitrosamines in Wastewater from CO2 Capture Systems. Available from: [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Available from: [Link]
-
Nitrosamines Exchange. (2022). Best practice to decontaminate work area of Nitrosamines. Available from: [Link]
-
RSC Publishing. (n.d.). Mechanistic insight into the degradation of Nitrosamines via aqueous-phase UV Photolysis or a UV-based advanced oxidation process: quantum mechanical calculations. Available from: [Link]
-
Clean Management Environmental Group. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Available from: [Link]
-
Boston University Environmental Health and Safety. (n.d.). Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. Available from: [Link]
-
Michigan State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Available from: [Link]
-
The Sarpong Group, UC Berkeley. (2016). Carcinogens Standard Operating Procedure. Available from: [Link]
-
PharmWaste Technologies, Inc. (n.d.). EPA Subpart P Regulations. Available from: [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances. Available from: [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available from: [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Management of Hazardous Waste Pharmaceuticals. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. lsuhsc.edu [lsuhsc.edu]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 8. md.rcm.upr.edu [md.rcm.upr.edu]
- 9. cleanmanagement.com [cleanmanagement.com]
- 10. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
- 11. pharmaguru.co [pharmaguru.co]
- 12. Safe disposal of carcinogenic nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 14. sarponggroup.com [sarponggroup.com]
Navigating the Risks: A Comprehensive Guide to Handling N-Nitroso Sarcosine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
As the landscape of pharmaceutical research evolves, so does the complexity of the molecules we handle. N-Nitroso Sarcosine Methyl Ester, a member of the N-nitrosamine family, is a compound that necessitates a robust and informed approach to laboratory safety. This guide moves beyond mere procedural checklists to provide a deep, scientifically grounded framework for its safe handling, ensuring the protection of personnel and the integrity of research.
The Intrinsic Hazard: Understanding N-Nitrosamines
N-nitrosamines are a class of compounds characterized by a nitroso group bonded to an amine. Many compounds in this family are classified as probable or anticipated human carcinogens.[1] While this compound itself may not have extensive, individualized toxicological data publicly available, the prudent approach is to handle it with the precautions suitable for a potent carcinogen, based on the known hazards of its chemical class. The Safety Data Sheet (SDS) for the closely related N-Nitroso Sarcosine indicates it is suspected of causing cancer and may damage fertility or the unborn child.[2]
I. The First Line of Defense: Personal Protective Equipment (PPE)
The selection of appropriate PPE is not a passive step but an active risk mitigation strategy. The goal is to create a complete barrier between the researcher and the hazardous substance.
A. Core PPE Ensemble
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. For extended handling or spills, consider a heavier gauge nitrile or neoprene gloves.[3] | N-nitrosamines can be dermally absorbed. Double-gloving provides an additional layer of protection against tears and permeation. Always inspect gloves for integrity before use.[3] |
| Eye Protection | ANSI-approved safety goggles or safety glasses with side shields. A face shield should be used when there is a risk of splashes and the fume hood sash does not provide adequate protection.[3] | Protects against accidental splashes and aerosols, which can be readily absorbed through the mucous membranes of the eyes. |
| Lab Coat | A buttoned, long-sleeved lab coat. | Provides a removable barrier to protect skin and personal clothing from contamination. |
| Footwear | Closed-toe and closed-heel shoes. | Protects the feet from spills and falling objects. |
B. Respiratory Protection
The use of respiratory protection should be determined by a risk assessment of the specific procedure.
-
For routine handling of small quantities in a certified chemical fume hood: Respiratory protection is typically not required.
-
For weighing powders, generating aerosols, or in case of a spill outside of a fume hood: A NIOSH-certified air-purifying, half-mask respirator with appropriate cartridges should be worn.[4]
II. The Controlled Environment: Engineering Controls and Work Practices
PPE is the last line of defense. Primary containment and safe work practices are the most effective means of preventing exposure.
A. Designated Work Area
All work with this compound should be conducted in a designated area within a laboratory. This area should be clearly marked with warning signs indicating the presence of a carcinogenic substance.[4]
B. Chemical Fume Hood
All manipulations of this compound, including weighing, preparing solutions, and running reactions, must be performed in a properly functioning and certified chemical fume hood.[3] This is critical for preventing the inhalation of any volatile compounds or aerosols.
C. Prudent Practices
-
Minimize Quantities: Use the smallest amount of the chemical necessary for the experiment.
-
Avoid Contamination: Do not wear lab gloves outside of the designated work area. Wash hands thoroughly after handling the compound, even if gloves were worn.[3]
-
Transporting: When moving the chemical, use a secondary, sealed, and shatterproof container.[4]
III. In Case of Emergency: Spill and Exposure Protocols
A swift and correct response to an emergency can significantly mitigate the consequences.
A. Spill Cleanup
-
Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or if you are unsure how to handle it.
-
Don Appropriate PPE: Before attempting to clean a small spill, don the appropriate PPE, including double gloves, safety goggles, a lab coat, and a respirator if necessary.
-
Contain the Spill: For liquid spills, use absorbent pads to contain the material.[4] For solid spills, gently cover the material with a damp paper towel to avoid raising dust.
-
Decontaminate the Area: Clean the spill area with a decontaminating solution. For some nitrosamides, a mixture of ethanol and saturated aqueous sodium bicarbonate solution has been shown to be effective.[5]
-
Collect Waste: All contaminated materials, including absorbent pads, paper towels, and gloves, must be placed in a sealed, labeled hazardous waste container.[4]
B. Personnel Exposure
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[6] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6] |
IV. The Final Step: Waste Disposal
Proper disposal is a critical component of the chemical lifecycle and environmental responsibility.
A. Waste Segregation and Labeling
All waste contaminated with this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. The label should include the words "Hazardous Waste" and the chemical name.
B. Disposal Method
N-nitrosamine waste should be disposed of as hazardous chemical waste in accordance with all federal, state, and local regulations. The preferred method of disposal is high-temperature incineration by a licensed hazardous waste disposal company.[2]
Some chemical degradation methods have been explored for nitrosamines, such as treatment with aluminum-nickel alloy powder and aqueous alkali to reduce them to the corresponding amines. However, these procedures should only be carried out by trained personnel in a controlled laboratory setting and may not be suitable for all waste streams.
V. Workflow and Decision Making
The following diagram outlines the critical decision points and workflow for safely handling this compound.
Caption: Decision workflow for handling this compound.
References
- Spectrum Chemical. (2020).
- Lunn, G., & Sansone, E. B. (1983). Safe disposal of carcinogenic nitrosamines. Carcinogenesis, 4(3), 315-319.
- PharmaGuru. (2025). How Should Expired Nitrosamine Impurities And Analytical Waste Be Safely Disposed Of.
- The Sarpong Group. (2016). Carcinogens.
- LSU Health Shreveport. (2018). Laboratory-Specific Standard Operating Procedures: SOP for the safe use of N-Nitrosodiethylamine.
- Sangon Biotech. (n.d.).
- Lunn, G., & Sansone, E. B. (1988). Dealing with spills of hazardous chemicals: some nitrosamides. Food and Chemical Toxicology, 26(5), 481-484.
- Haz-Map. (n.d.). N-Nitrososarcosine.
- OSHA. (n.d.). Hazard Information Bulletins: N-Nitrosamine in the Rubber Industry.
- Cayman Chemical. (2025).
- Lunn, G., Sansone, E. B., & Keefer, L. K. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. Cancer Research, 48(3), 522-526.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sarponggroup.com [sarponggroup.com]
- 3. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 4. Dealing with spills of hazardous chemicals: some nitrosamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. store.sangon.com [store.sangon.com]
- 6. spectrumchemical.com [spectrumchemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
